2,6-Dimethyl-4-Hydroxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111932. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAFLUMTYHBEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929234 | |
| Record name | 2,6-Dimethylpyridin-4(1H)-one | |
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Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13603-44-6, 7516-31-6 | |
| Record name | 2,6-Dimethyl-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13603-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Pyridinone, 2,6-dimethyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyl-4-pyridinol | |
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| Record name | 13603-44-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111932 | |
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| Record name | 2,6-Dimethylpyridin-4(1H)-one | |
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| Record name | 2,6-dimethylpyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.703 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYL-4-PYRIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92JKJ9S198 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,6-Dimethyl-4-Hydroxypyridine
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dimethyl-4-Hydroxypyridine (CAS No: 13603-44-6), a heterocyclic organic compound of significant interest in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its molecular structure, tautomerism, and key physicochemical parameters. The guide synthesizes data from various sources to present a thorough understanding of its melting point, boiling point, solubility, spectral characteristics, and acidity, supported by experimental protocols and theoretical insights.
Introduction and Molecular Structure
This compound, also known by its synonyms 2,6-Dimethyl-4-pyridinol and 4-Hydroxy-2,6-lutidine, is a substituted pyridine derivative with the molecular formula C₇H₉NO.[1][2] Its molecular weight is approximately 123.15 g/mol .[1] The core structure consists of a pyridine ring with methyl groups at the 2 and 6 positions and a hydroxyl group at the 4-position. This substitution pattern significantly influences its chemical behavior and physical properties.
A critical aspect of this compound's chemistry is its existence in tautomeric forms: the pyridinol form and the pyridone form (2,6-dimethyl-1H-pyridin-4-one).[3][4] The equilibrium between these two tautomers is influenced by the solvent environment.[4][5] In the solid state and in polar solvents, the pyridone form is generally more stable.[3][4] This tautomerism is a crucial consideration when interpreting spectral data and predicting reactivity.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Properties: A Quantitative Overview
The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and application in various chemical processes.
| Property | Value | Source(s) |
| Appearance | White to off-white or pale yellow crystalline solid | [2][6] |
| Melting Point | 228-233 °C | [6] |
| Boiling Point | ~351 °C at 760 mmHg (Predicted) | |
| Density | ~1.013 g/cm³ | |
| Flash Point | ~93.1 °C | |
| Vapor Pressure | ~0.251 mmHg at 25 °C | |
| Refractive Index | ~1.501-1.503 | |
| pKa | Not explicitly found for this compound. The related compound, 2,6-lutidine, has a pKa of its conjugate acid of approximately 6.7.[7][8] This suggests that this compound is a moderately weak base. | |
| Solubility | Soluble in water and organic solvents such as DMSO and methanol.[2] |
Spectroscopic Profile
The spectroscopic data provides a detailed fingerprint of the molecule, confirming its structure and offering insights into its electronic and vibrational states.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. In a dimethyl sulfoxide (DMSO) solution, this compound exhibits a primary absorption maximum (λmax) at approximately 267 nm.[6] This absorption is attributed to a π→π* electronic transition within the aromatic system.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound shows a strong absorption band around 3427 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group in the pyridinol tautomer.[6] An additional band may be observed at approximately 3144 cm⁻¹, corresponding to the N-H stretching vibration of the pyridone tautomer, providing evidence for the tautomeric equilibrium in the sample.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: In a deuterated dimethyl sulfoxide (DMSO-d₆) solution, the aromatic protons of the pyridine ring appear as a sharp singlet at approximately δ 7.57 ppm.[6] This is consistent with the symmetrical substitution of the ring.
-
¹³C NMR: The ¹³C NMR spectrum in deuterated chloroform (CDCl₃) shows a signal for the methyl carbons at approximately δ 19.6 ppm.[6] A key diagnostic peak for the pyridone tautomer appears at around δ 167.6 ppm, corresponding to the carbonyl carbon (C=O).[6] The aromatic carbons resonate in the region of δ 140-150 ppm.[6]
Experimental Protocols
This section outlines standardized methodologies for the determination of key physical properties of this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Finely grind a small amount of this compound using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[9][10][11]
Caption: Workflow for melting point determination.
Solubility Determination (Qualitative)
Principle: "Like dissolves like." The solubility of a compound in a particular solvent depends on the polarity of both the solute and the solvent.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Spatula
-
Pipettes
Procedure:
-
Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent (e.g., water, ethanol, DMSO) to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 1-2 minutes.
-
Observation: Visually inspect the solution. If the solid has completely dissolved, it is considered soluble. If a significant amount of solid remains, it is sparingly soluble or insoluble. For more quantitative results, a shake-flask method followed by analytical quantification (e.g., HPLC) is recommended.[12][13][14][15]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is important to work in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The physical properties of this compound are well-defined, making it a manageable compound for laboratory and industrial applications. Its high melting point indicates strong intermolecular forces in the solid state, likely due to hydrogen bonding facilitated by the pyridone tautomer. The spectroscopic data provides a clear structural fingerprint, with the tautomeric equilibrium being a key feature to consider during analysis. The provided experimental protocols offer a foundation for the consistent and accurate determination of its physical characteristics. Further research to obtain a precise pKa value and quantitative solubility data in various solvents would be beneficial for a more complete understanding of this versatile molecule.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica [cymitquimica.com]
- 3. This compound | 13603-44-6 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 6. Buy this compound | 7516-31-6 [smolecule.com]
- 7. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
An In-Depth Technical Guide to 2,6-Dimethyl-4-Hydroxypyridine (CAS: 13603-44-6): A Versatile Scaffold in Modern Chemistry
This guide offers a comprehensive technical overview of 2,6-Dimethyl-4-Hydroxypyridine, a heterocyclic compound of significant interest to researchers in organic synthesis and drug development. We will delve into its fundamental properties, synthesis, characterization, and applications, providing insights grounded in established scientific principles and methodologies.
Core Concepts: Structure and Tautomerism
This compound (also known as 2,6-Dimethyl-4-pyridinol) is an aromatic organic compound belonging to the pyridine family.[1] Its structure is characterized by a pyridine ring substituted with two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4-position.[1] This substitution pattern imparts unique electronic properties and steric influences that are central to its reactivity and utility.
A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form, in this case, 2,6-dimethyl-1H-pyridin-4-one.[2][3] The pyridone tautomer is often more stable, particularly in the solid state and in polar solvents, due to the formation of a strong carbonyl group and the potential for intermolecular hydrogen bonding.[2][4] This equilibrium is a pivotal consideration in its reaction mechanisms and biological interactions.
Caption: Tautomeric equilibrium of the title compound.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to verifying the identity and purity of a compound. The properties of this compound are well-documented across various analytical techniques.
Physical and Chemical Properties
The key identifiers and physical properties are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 13603-44-6 | [5][6] |
| Molecular Formula | C₇H₉NO | [7][][9] |
| Molecular Weight | 123.15 - 123.16 g/mol | [7][][9] |
| Appearance | White to off-white or pale yellow crystalline powder/solid. | [5][7][10] |
| Melting Point | 228-233 °C | [5][6][7] |
| IUPAC Name | 2,6-dimethyl-1H-pyridin-4-one or 2,6-dimethylpyridin-4-ol | [2][7] |
| Solubility | Soluble in water and organic solvents. | [1] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The symmetrical nature of the 2,6-dimethyl substitution simplifies the NMR spectra, making interpretation straightforward.
| Technique | Key Signals and Interpretation | Reference(s) |
| ¹H NMR | A sharp singlet around δ 7.57 ppm in DMSO-d₆ corresponds to the two equivalent aromatic ring protons. The methyl groups typically appear as a singlet around δ 2.3 ppm. | [7] |
| ¹³C NMR | The carbonyl carbon (C=O) of the pyridone tautomer gives a characteristic peak at approximately 165 ppm. | [2] |
| IR Spectroscopy | A strong absorption at ~3427 cm⁻¹ is attributed to the O-H stretching of the hydroxyl group. An additional peak may appear at ~3144 cm⁻¹ due to N-H stretching in the pyridone tautomer. A prominent C=O stretch is observed around 1650 cm⁻¹. | [2][7] |
| UV-Vis | The primary absorption maximum (π→π*) is observed at approximately 267 nm in a DMSO solution. | [7] |
| Mass Spectrometry | The molecular ion peak is found at m/z 123.15, corresponding to the molecular formula C₇H₉NO. | [2] |
Synthesis Methodologies: From Classic to Green Approaches
The synthesis of this compound can be accomplished through several routes, with modern methods increasingly focusing on efficiency and sustainability.
-
Hydroxylation of Pyridine Derivatives : A direct approach involves the hydroxylation of 2,6-dimethylpyridine using reagents like hydrogen peroxide in acidic conditions.[7]
-
Condensation Reactions : The molecule can be built via condensation reactions involving suitable carbonyl compounds and amines.[7] The Hantzsch reaction, a classic method for dihydropyridine synthesis, can produce a precursor that is subsequently oxidized.[2][11]
-
From Dehydroacetic Acid : A highly efficient method involves the reaction of dehydroacetic acid with ammonia, often facilitated by microwave irradiation to accelerate the reaction.[10]
-
Biocatalytic Methods : Emerging green chemistry approaches utilize engineered microorganisms as whole-cell biocatalysts for more sustainable and selective synthesis.
Caption: Synthesis from Dehydroacetic Acid via microwave irradiation.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is based on a reported procedure for synthesizing this compound from dehydroacetic acid.[10]
Objective: To synthesize this compound via a microwave-assisted reaction.
Materials:
-
Dehydroacetic acid (1.5 g, 8.92 mmol)
-
Concentrated ammonia solution (4 mL)
-
Microwave reactor (e.g., CEM Discover system)
-
Rotary evaporator
-
LC/MS system for analysis
Procedure:
-
Suspend dehydroacetic acid (1.5 g) in concentrated ammonia (4 mL) within a suitable microwave reactor vessel.
-
Secure the vessel in the microwave reactor.
-
Irradiate the suspension at 120°C for 20 minutes with a power of 150 W. Causality Note: Microwave heating dramatically accelerates the rate of this ring transformation reaction compared to conventional heating, leading to shorter reaction times and potentially higher yields.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Combine the cooled reaction mixture with any other batches if running in parallel.
-
Remove the solvent and excess ammonia by evaporating the mixture to dryness using a rotary evaporator.
-
The resulting solid is the crude target product, this compound.
-
Validation: Analyze the product purity via LC/MS. The expected mass spectrum (ES+) should show a peak corresponding to the product.[10] Further purification can be achieved by recrystallization if unreacted starting material is present.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its versatility as a foundational structure in the development of more complex molecules.
A Privileged Scaffold in Medicinal Chemistry
The pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules and approved pharmaceutical agents.[7]
-
Enzyme Inhibition: It is a key intermediate in the synthesis of disubstituted pyridinyl-aminohydantoins, which have been identified as selective inhibitors of human BACE1 (beta-secretase 1), an important target in Alzheimer's disease research.[10]
-
Neuroprotective and Antioxidant Properties: Research has indicated that the compound possesses antioxidant and potential neuroprotective effects.[7] It has been studied for its capacity to scavenge free radicals and reduce oxidative stress, which is implicated in neurodegenerative diseases.[7]
-
General Drug Development: The broader 4-hydroxypyridine framework is crucial in active pharmaceutical ingredient (API) manufacturing.[12] It can enhance chemical stability, improve solubility for better bioavailability, and act as an intermediate or catalyst in API synthesis.[12]
A Versatile Intermediate in Organic Synthesis
Beyond its direct biological applications, its chemical functionality makes it a valuable building block. The hydroxyl group can undergo nucleophilic substitutions, alkylation, or acylation, while the electron-donating methyl groups can influence the reactivity of the pyridine ring for further functionalization.[7]
Other Industrial Applications
The compound has also found utility in other chemical industries. For example, it has been investigated as a coupling agent in oxidation-based hair dyeing methods, where it helps intensify the resulting color.
Analytical Control and Safety
Analytical Methods
For quality control and quantification in research and production, High-Performance Liquid Chromatography (HPLC) is a preferred method. A robust HPLC method can effectively separate the target compound from starting materials and byproducts, ensuring accurate quantification.[13] Method development would typically involve optimizing the stationary phase (e.g., C18), mobile phase composition (e.g., methanol/water buffer), and detector wavelength (e.g., 267 nm).[7][13]
Safety and Handling
As with any laboratory chemical, proper handling is essential. Safety data indicates that this compound is an irritant and may be harmful if swallowed or inhaled.[6]
-
Hazard Statements (H-phrases): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements (P-phrases): Standard precautions include using in a well-ventilated area (P271), wearing protective gloves and eye protection (P280), avoiding breathing dust (P260), and washing hands thoroughly after handling (P264).
Conclusion
This compound (CAS 13603-44-6) is more than just a simple heterocyclic compound; it is a versatile and valuable building block with demonstrated utility in medicinal chemistry, organic synthesis, and industrial applications. Its unique structural features, particularly its tautomeric nature, provide a foundation for creating diverse and complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the pursuit of novel therapeutics and innovative chemical processes.
References
- 1. CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica [cymitquimica.com]
- 2. This compound | 13603-44-6 | Benchchem [benchchem.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. This compound | 13603-44-6 | TCI AMERICA [tcichemicals.com]
- 6. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 7. Buy this compound | 7516-31-6 [smolecule.com]
- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. 4-Hydroxy-2,6-dimethylpyridine | 13603-44-6 [chemicalbook.com]
- 11. Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 13. CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine - Google Patents [patents.google.com]
Tautomeric Forms of 2,6-Dimethyl-4-Hydroxypyridine in Solution: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium of 2,6-dimethyl-4-hydroxypyridine in solution. Addressed to researchers, scientists, and professionals in drug development, this document delves into the structural and solvent-dependent factors governing the prevalence of its tautomeric forms. We will explore the underlying chemical principles, present detailed methodologies for experimental characterization using UV-Vis and NMR spectroscopy, and provide illustrative data to guide research and application. This guide is designed to be a practical resource, blending theoretical foundations with actionable experimental protocols.
Introduction: The Principle of Tautomerism in Heterocyclic Systems
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for molecular properties and reactivity. In the realm of heterocyclic compounds, the tautomerism of hydroxypyridines is a classic and extensively studied phenomenon. These molecules can exist in two primary forms: the aromatic hydroxy form (an enol analog) and the non-aromatic but resonance-stabilized pyridone form (a keto analog). The position of this equilibrium is not fixed; it is exquisitely sensitive to the molecular environment, including the solvent, temperature, and pH. For drug development professionals, understanding and controlling the tautomeric state of a molecule is critical, as different tautomers can exhibit distinct biological activities, pharmacokinetic profiles, and physicochemical properties.
This guide focuses specifically on this compound, a substituted pyridine derivative. The core of our investigation will be the equilibrium between its two tautomeric forms: this compound and 2,6-dimethyl-1H-pyridin-4-one.
The Tautomeric Equilibrium of this compound
The tautomeric equilibrium of this compound involves the migration of a proton between the exocyclic oxygen atom and the ring nitrogen atom. This results in two distinct chemical entities with different electronic distributions and bonding patterns.
-
This compound (Hydroxy Form): This tautomer possesses a fully aromatic pyridine ring, which imparts significant thermodynamic stability. The presence of the hydroxyl group allows it to act as a hydrogen bond donor.
-
2,6-Dimethyl-1H-pyridin-4-one (Pyridone Form): In this form, the aromaticity of the pyridine ring is disrupted. However, it contains a conjugated system that includes a carbonyl group and an amine within the ring, resembling a vinylogous amide. This structure is stabilized by resonance and can participate in strong intermolecular hydrogen bonding, particularly in the solid state and in polar solvents.[1]
The equilibrium between these two forms can be represented as follows:
Caption: Tautomeric equilibrium of this compound.
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is a delicate balance of several contributing factors. For 4-hydroxypyridines, the pyridone form is generally the more stable tautomer in solution and in the solid state.[2] This preference is driven by a combination of factors:
-
Solvent Polarity: This is one of the most significant factors. Polar solvents, particularly those capable of hydrogen bonding, preferentially solvate and stabilize the more polar pyridone tautomer.[3] The pyridone form has a larger dipole moment compared to the hydroxypyridine form, leading to stronger dipole-dipole interactions with polar solvent molecules. In contrast, non-polar solvents favor the less polar hydroxypyridine form.[4]
-
Intermolecular Hydrogen Bonding: The pyridone tautomer, with its N-H and C=O groups, can form strong intermolecular hydrogen bonds, leading to the formation of dimers and higher-order aggregates in solution and a stable crystalline lattice in the solid state.[5] This strong intermolecular interaction contributes significantly to the overall stability of the pyridone form.
-
Aromaticity vs. Resonance: While the hydroxypyridine form benefits from the thermodynamic stability of its aromatic ring, the pyridone form possesses a highly stabilized resonance structure. The delocalization of the lone pair of electrons on the nitrogen atom into the conjugated system provides substantial resonance stabilization.[5]
Experimental Characterization of Tautomeric Forms
The determination of the tautomeric ratio in solution relies on spectroscopic techniques that can distinguish between the two forms. UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods for this purpose.
UV-Vis Spectroscopy
Principle: The two tautomers have distinct electronic structures and, therefore, different UV-Vis absorption spectra. The aromatic hydroxypyridine form typically exhibits a π-π* transition at a shorter wavelength, characteristic of substituted pyridines. The conjugated pyridone form, with its extended chromophore, generally absorbs at a longer wavelength. By measuring the UV-Vis spectrum in different solvents, one can observe shifts in the absorption maxima and changes in the relative intensities of the bands, which correspond to a shift in the tautomeric equilibrium.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a non-polar solvent where the hydroxypyridine form is expected to be more prevalent (e.g., cyclohexane or dioxane). A typical concentration is 1 x 10⁻⁴ M.
-
Prepare a series of solutions with the same concentration in a range of solvents with varying polarities (e.g., chloroform, dichloromethane, acetonitrile, ethanol, methanol, and water).
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the spectrum of each solution over a wavelength range of approximately 200-400 nm.
-
Use the pure solvent as a reference.
-
-
Data Analysis:
-
Identify the λmax for each tautomer. This can be aided by comparing the spectra to those of "fixed" derivatives (e.g., 2,6-dimethyl-4-methoxypyridine for the hydroxy form and 1,2,6-trimethyl-4-pyridone for the pyridone form).
-
The ratio of the tautomers can be estimated by analyzing the changes in absorbance at the respective λmax values across the different solvents.
-
Illustrative UV-Vis Spectral Data (Hypothetical):
| Solvent | Dielectric Constant (ε) | λmax (Hydroxy Form) (nm) | λmax (Pyridone Form) (nm) |
| Cyclohexane | 2.0 | ~245 | ~275 (minor) |
| Chloroform | 4.8 | ~248 | ~280 |
| Acetonitrile | 37.5 | ~250 (minor) | ~285 |
| Methanol | 32.7 | - | ~290 |
| Water | 80.1 | - | ~295 |
Note: This data is illustrative and based on general trends for 4-hydroxypyridines. Actual values for this compound may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy are exceptionally sensitive to the electronic environment of the nuclei in a molecule. The chemical shifts of the protons and carbons in the pyridine ring and the methyl groups will be different for the two tautomers. In the case of fast exchange between the tautomers on the NMR timescale, an averaged spectrum is observed. However, by using variable temperature NMR or by studying the spectra in different solvents where one tautomer predominates, the chemical shifts for each form can be determined.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a known amount of this compound in various deuterated solvents of differing polarity (e.g., CDCl₃, CD₃CN, DMSO-d₆, D₂O). A typical concentration is 5-10 mg/mL.
-
-
Instrumentation and Measurement:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire ¹H and ¹³C{¹H} spectra for each sample.
-
For cases of intermediate exchange, variable temperature (VT) NMR experiments can be performed to try and resolve the signals for the individual tautomers.
-
-
Data Analysis:
-
Assign the resonances for each tautomer. The chemical shifts of the ring protons and carbons, as well as the methyl protons, will be indicative of the electronic distribution in each form. For example, the carbons adjacent to the carbonyl group in the pyridone form will be significantly deshielded.
-
The tautomeric ratio (Keq) can be calculated by integrating the signals corresponding to each tautomer in the ¹H NMR spectrum.
-
Illustrative ¹H NMR Chemical Shifts (Hypothetical, in CDCl₃):
| Proton | Hydroxy Form (δ, ppm) | Pyridone Form (δ, ppm) |
| C3-H, C5-H | ~6.8 | ~6.2 |
| CH₃ | ~2.4 | ~2.2 |
| OH/NH | ~9.5 (broad) | ~11.5 (broad) |
Note: This data is illustrative and based on general trends. Actual chemical shifts will be solvent-dependent.
Logical Framework for Tautomer Analysis
The comprehensive analysis of the tautomeric forms of this compound in solution follows a logical workflow:
References
- 1. Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 3. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
2,6-Dimethyl-4-pyridinol synthesis from dehydroacetic acid
An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-pyridinol from Dehydroacetic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,6-dimethyl-4-pyridinol from the readily available starting material, dehydroacetic acid. The core of this transformation lies in the ammonolysis of the pyrone ring system of dehydroacetic acid, leading to the formation of the corresponding 4-pyridone, which exists in tautomeric equilibrium with 2,6-dimethyl-4-pyridinol. This document details the underlying reaction mechanism, a comprehensive experimental protocol, and key analytical data for the characterization of the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both theoretical insights and practical guidance for the successful execution of this chemical transformation.
Introduction
Pyridin-4-one derivatives are a significant class of heterocyclic compounds due to their prevalence in a wide array of biologically active molecules and their utility as versatile intermediates in organic synthesis. Among these, 2,6-dimethyl-4-pyridinol and its stable tautomer, 2,6-dimethyl-4-pyridone, serve as crucial building blocks for the development of pharmaceuticals and agrochemicals. Dehydroacetic acid (DHA), a pyrone derivative, stands out as an attractive and economically viable starting material for the synthesis of these pyridin-4-one structures. Its facile conversion to 2,6-dimethyl-4-pyridinol via ammonolysis offers a direct and efficient route to this valuable scaffold. This guide will explore the intricacies of this synthesis, providing a robust framework for its application in a laboratory setting.
The Chemical Transformation
The Tautomerism of 2,6-Dimethyl-4-pyridinol
The final product of this synthesis, 2,6-dimethyl-4-pyridinol, exists in a tautomeric equilibrium with its keto form, 2,6-dimethylpyridin-4(1H)-one. In the solid state and in most solvents, the pyridone form is the predominant and more stable isomer due to the aromaticity of the pyridine ring and favorable hydrogen bonding interactions. For the remainder of this guide, the product will be referred to as 2,6-dimethyl-4-pyridone, acknowledging that it is the stable tautomer of 2,6-dimethyl-4-pyridinol.
Reaction Mechanism: Ammonolysis of Dehydroacetic Acid
The conversion of dehydroacetic acid to 2,6-dimethyl-4-pyridone is proposed to proceed through a multi-step mechanism initiated by the nucleophilic attack of ammonia on the pyrone ring. The regioselectivity of this initial attack is critical in determining the final product structure. Direct ammonolysis, particularly under pressure, is suggested to favor the formation of the 4-pyridone isomer. The key steps of the proposed mechanism are as follows:
-
Nucleophilic Attack: Ammonia, acting as a nucleophile, attacks the electrophilic carbon of the C4-carbonyl group of the dehydroacetic acid molecule.
-
Ring Opening: The resulting tetrahedral intermediate undergoes a ring-opening reaction, breaking the C-O bond of the pyranone ring to form a linear intermediate.
-
Intramolecular Condensation and Dehydration: The terminal amino group of the linear intermediate then carries out a nucleophilic attack on the acetyl carbonyl group, leading to an intramolecular condensation. Subsequent dehydration results in the formation of the stable aromatic 4-pyridone ring.
-
Keto-Enol Tautomerization: The initially formed 4-hydroxypyridine rapidly tautomerizes to the more stable 2,6-dimethyl-4-pyridone.
Caption: Proposed reaction mechanism for the synthesis of 2,6-dimethyl-4-pyridone from dehydroacetic acid.
Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of 2,6-dimethyl-4-pyridone from dehydroacetic acid. The reaction is typically carried out under elevated temperature and pressure to facilitate the ammonolysis.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Dehydroacetic Acid | 520-45-6 | C₈H₈O₄ | 168.15 |
| Ammonium Hydroxide (28-30%) | 1336-21-6 | NH₄OH | 35.04 |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 |
| Water (Deionized) | 7732-18-5 | H₂O | 18.02 |
Equipment
-
High-pressure autoclave reactor with stirring and temperature control
-
Glass liner for the autoclave
-
Heating mantle
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis and purification of 2,6-dimethyl-4-pyridone.
-
Reaction Setup: In a glass liner, place dehydroacetic acid (e.g., 16.8 g, 0.1 mol). To this, add concentrated aqueous ammonia (e.g., 50 mL of 28-30% solution).
-
Autoclave Assembly: Place the glass liner inside a high-pressure autoclave. Seal the reactor according to the manufacturer's instructions.
-
Reaction Conditions: Heat the sealed autoclave to a temperature in the range of 150-180°C with constant stirring. The reaction will generate autogenous pressure. Maintain these conditions for a period of 4-6 hours.
-
Work-up: After the reaction is complete, allow the autoclave to cool to room temperature. Carefully vent the excess ammonia pressure in a well-ventilated fume hood.
-
Isolation of Crude Product: Open the autoclave and remove the glass liner. Transfer the reaction mixture to a round-bottom flask. Concentrate the mixture under reduced pressure using a rotary evaporator to remove excess water and ammonia. This will likely result in the precipitation of the crude product.
-
Filtration and Washing: Cool the concentrated mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the crude product in a vacuum oven at 60-80°C to a constant weight.
Purification
The crude 2,6-dimethyl-4-pyridone can be purified by recrystallization.
-
Solvent Selection: A mixture of ethanol and water is often an effective solvent system for the recrystallization of pyridone derivatives.
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be subjected to hot filtration.
-
To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature to form well-defined crystals.
-
Further cooling in an ice bath can increase the yield of the purified product.
-
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Characterization of 2,6-Dimethyl-4-pyridone
The identity and purity of the synthesized 2,6-dimethyl-4-pyridone can be confirmed by various analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| Melting Point | ~228-233 °C |
| ¹H NMR (DMSO-d₆, δ) | ~10.5 (s, 1H, NH), ~5.8 (s, 2H, CH), ~2.1 (s, 6H, 2xCH₃) |
| ¹³C NMR (DMSO-d₆, δ) | ~178 (C=O), ~148 (C-CH₃), ~108 (CH), ~18 (CH₃) |
| IR (KBr, cm⁻¹) | ~3400 (N-H), ~1640 (C=O), ~1550 (C=C) |
Note: NMR and IR spectral data are approximate and may vary depending on the solvent and instrument used.
Safety Considerations
-
Dehydroacetic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Aqueous Ammonia (Concentrated): Corrosive and toxic. Causes severe skin burns and eye damage. The vapors are irritating to the respiratory tract. Always handle in a well-ventilated fume hood with appropriate PPE.
-
High-Pressure Reaction: The use of an autoclave requires proper training and adherence to safety protocols for high-pressure equipment. Ensure the autoclave is in good working condition and do not exceed the manufacturer's recommended pressure and temperature limits.
Troubleshooting
-
Low Yield: Incomplete reaction may be due to insufficient temperature, pressure, or reaction time. Consider optimizing these parameters. Ensure the autoclave is properly sealed to maintain pressure.
-
Product is an Oil: The presence of impurities or residual solvent can prevent crystallization. Ensure the crude product is thoroughly dried. Trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce crystallization.
-
Poor Purity after Recrystallization: The choice of recrystallization solvent is crucial. If an ethanol/water mixture is ineffective, other solvent systems such as isopropanol or acetone/water could be explored. Column chromatography on silica gel using a mobile phase of ethyl acetate in hexane may be necessary for highly impure samples.
An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dimethyl-4-Hydroxypyridine
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2,6-Dimethyl-4-Hydroxypyridine (also known as 2,6-lutidine-4-ol), a key heterocyclic compound with applications in pharmaceutical and chemical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation and practical insights into the structural elucidation of this molecule.
Introduction
This compound (C₇H₉NO, MW: 123.15 g/mol ) is a substituted pyridine derivative characterized by two methyl groups at positions 2 and 6, and a hydroxyl group at the 4-position.[3][4] Its structural features give rise to distinct spectroscopic signatures that are crucial for its identification and characterization. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, and IR spectra, providing a foundational understanding for its application in complex synthetic pathways.
A critical aspect of this compound's chemistry is its existence in tautomeric equilibrium between the pyridinol and pyridone forms. This equilibrium can be influenced by factors such as solvent and temperature, and spectroscopic techniques are invaluable for studying this phenomenon.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural determination of this compound.
The proton NMR spectrum provides a clear fingerprint of the molecule. In a deuterated dimethyl sulfoxide (DMSO-d₆) solution, the aromatic protons at the 3 and 5 positions appear as a singlet at approximately δ 7.57 ppm.[3] The singlet nature of this peak is a direct consequence of the molecule's C₂ symmetry. The two methyl groups at the 2 and 6 positions are magnetically equivalent and resonate as a sharp singlet at around δ 2.25 ppm in deuterated chloroform (CDCl₃).[3]
Table 1: Summary of ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| Ar-H (3,5-H) | ~7.57 | Singlet | DMSO-d₆ |
| -CH₃ (2,6-CH₃) | ~2.25 | Singlet | CDCl₃ |
The ¹³C NMR spectrum offers detailed insights into the carbon framework. The chemical shifts are sensitive to the electronic environment of each carbon atom. In DMSO-d₆, the quaternary carbon atom C-4, bearing the hydroxyl group, is observed at approximately δ 101.4 ppm.[3] The carbons of the methyl groups at positions 2 and 6 typically appear around δ 19.6 ppm in CDCl₃.[3] The presence of the pyridone tautomer can be identified by a characteristic carbonyl signal at approximately δ 167.6 ppm.[3] The remaining aromatic carbons (C-2, C-3, C-5, C-6) resonate in the region of δ 116-150 ppm.[3]
Table 2: Summary of ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Tautomeric Form | Solvent |
| C=O | ~167.6 | Pyridone | DMSO-d₆ |
| C-4 | ~101.4 | Hydroxyl | DMSO-d₆ |
| Aromatic C | ~140-150 | Both | DMSO-d₆ |
| Aromatic C | ~116.9 | Both | DMSO-d₆ |
| -CH₃ | ~19.6 | Both | CDCl₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in this compound and for probing the tautomeric equilibrium.
The most prominent feature in the IR spectrum is the O-H stretching vibration of the hydroxyl group, which appears as a strong and broad absorption band. Using a potassium bromide (KBr) pellet, this band is observed around 3427 cm⁻¹.[3] The presence of the pyridone tautomer is indicated by an N-H stretching vibration, which can be observed at approximately 3144 cm⁻¹.[3] The carbonyl (C=O) stretching vibration of the pyridone form gives rise to a strong absorption band in the region of 1640-1680 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Tautomeric Form |
| O-H | Stretching | ~3427 | Hydroxyl |
| N-H | Stretching | ~3144 | Pyridone |
| C=O | Stretching | ~1640-1680 | Pyridone |
Experimental Protocols
A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra involves dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the tautomeric equilibrium. Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. For ¹³C NMR, a greater number of scans is usually required to achieve a good signal-to-noise ratio.
For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry KBr powder and pressed into a transparent pellet. Alternatively, for soluble samples, a spectrum can be obtained from a solution in a suitable solvent (e.g., chloroform, acetonitrile) using an appropriate liquid cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Structural Visualization
The following diagram illustrates the molecular structure of this compound and its tautomeric relationship with the pyridone form.
Caption: Tautomeric equilibrium of this compound.
References
The Solubility Profile of 2,6-Dimethyl-4-Hydroxypyridine in Organic Solvents: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,6-Dimethyl-4-Hydroxypyridine (CAS RN: 13603-44-6), a pivotal heterocyclic compound in pharmaceutical and chemical synthesis. While quantitative solubility data in organic solvents is not extensively documented in public literature, this guide synthesizes available information on its physicochemical properties, including its pronounced tautomerism, to elucidate its solubility characteristics. A detailed, field-proven experimental protocol for determining thermodynamic solubility via the saturation shake-flask method is provided, empowering researchers to generate precise data. Furthermore, this guide explores the theoretical underpinnings of its solubility, influenced by solvent polarity and hydrogen bonding capabilities, and details analytical methodologies for its quantification. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility of this compound.
Introduction: The Significance of this compound
This compound, a substituted pyridinol, is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a pyridine ring with two methyl groups and a hydroxyl group, imparts unique electronic and steric properties that are leveraged in the design of bioactive molecules. The solubility of this compound is a critical parameter that governs its utility in various applications, from reaction kinetics and purification to formulation and bioavailability in drug discovery.
A crucial aspect of 4-hydroxypyridine derivatives is their existence in a tautomeric equilibrium between the pyridinol and pyridone forms. In the solid state and in many solutions, the pyridone tautomer is often favored due to its greater polarity and potential for hydrogen bonding. This equilibrium can significantly influence the compound's solubility in different solvent systems.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 229-233 °C | |
| pKa (Conjugate Acid) | ~5.49 (Predicted) | |
| logP (Octanol-Water Partition Coefficient) | ~0.19 (Estimated) | [2] |
| Water Solubility | ~6000 mg/L (Estimated) | [2] |
The tautomeric equilibrium between the 4-hydroxypyridine and the 4-pyridone forms is a key determinant of its properties.
Caption: Tautomeric equilibrium of this compound.
Solubility Profile: A Qualitative and Estimated Overview
| Solvent Class | Solvent | Qualitative Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble (Estimated ~6 g/L) | Capable of hydrogen bonding with the pyridone tautomer.[2] |
| Methanol | Slightly Soluble | Often used in purification, suggesting differential solubility with temperature. | |
| Ethanol | Soluble (especially when heated) | A common solvent for recrystallization of related compounds. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | A strong hydrogen bond acceptor, can interact with the N-H of the pyridone. |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO in its ability to act as a hydrogen bond acceptor. | |
| Acetone | Slightly Soluble | The ketone group can interact with the solute, but it is less polar than alcohols. | |
| Non-Polar | Toluene | Likely Sparingly Soluble | Limited potential for favorable intermolecular interactions. |
| Hexane | Likely Insoluble | "Like dissolves like" principle suggests poor solubility of a polar compound in a non-polar solvent. |
Disclaimer: The qualitative solubility information is inferred from general principles and observations in synthetic procedures for related compounds and should be experimentally verified for precise applications.
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is a multifactorial phenomenon governed by the interplay of solute-solvent interactions.
Caption: Key factors influencing the solubility of this compound.
-
Solvent Polarity: The principle of "like dissolves like" is paramount. As a polar molecule, this compound is expected to have higher solubility in polar solvents. The pyridone tautomer, being more polar than the hydroxypyridine form, will have a greater affinity for polar solvents.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. Protic solvents like water and alcohols can donate and accept hydrogen bonds, interacting with both the carbonyl/hydroxyl group and the ring nitrogen. Aprotic polar solvents like DMSO and DMF are strong hydrogen bond acceptors and can interact with the N-H proton of the pyridone tautomer.
-
Temperature: The solubility of solids in liquids generally increases with temperature. This principle is the basis for recrystallization, a common purification technique for this compound.
-
Tautomeric Equilibrium: The position of the tautomeric equilibrium can be solvent-dependent. Solvents that favor the more polar pyridone tautomer may exhibit higher solubilizing capacity for the compound.
Experimental Protocol: Determination of Thermodynamic Solubility
For researchers requiring precise solubility data, the Saturation Shake-Flask Method is the gold standard.[3] This method establishes the thermodynamic equilibrium solubility of a compound in a given solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
Step-by-Step Methodology
Caption: Experimental workflow for the saturation shake-flask method.
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[4]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed or by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and accurately dilute it with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS), to determine the concentration of the dissolved compound.[5][6]
-
Calculation: Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.
Analytical Method for Quantification
A robust analytical method is critical for accurate solubility determination. HPLC-UV is a common and reliable technique.
-
Chromatographic Column: A C18 reversed-phase column is often suitable.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.
-
Calibration: A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
Conclusion
While a comprehensive, publicly available dataset of the quantitative solubility of this compound in organic solvents is currently lacking, this guide provides a robust framework for understanding and determining this critical parameter. The interplay of its tautomeric nature with solvent properties dictates its solubility profile. For researchers in drug discovery and chemical synthesis, the provided experimental protocol for the saturation shake-flask method offers a reliable means to generate the precise solubility data necessary for advancing their work. The continued investigation and publication of such data would be a valuable contribution to the scientific community.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Introduction to IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 6. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Introduction: The Versatile Scaffold of 2,6-Dimethyl-4-Hydroxypyridine
An In-Depth Technical Guide to the Biological Activity of 2,6-Dimethyl-4-Hydroxypyridine Derivatives
The pyridine ring is a foundational heterocyclic scaffold that appears in a vast array of natural products and pharmaceuticals, including essential vitamins and coenzymes[]. Its unique electronic properties, basicity, and capacity for hydrogen bonding make it a privileged structure in medicinal chemistry[]. Within this broad class, the this compound core represents a particularly intriguing and versatile building block. Characterized by a hydroxyl group at the C4 position and methyl groups at C2 and C6, this compound and its derivatives exhibit a remarkable spectrum of biological activities.[2] These activities range from potent antioxidant and neuroprotective effects to significant antimicrobial and cardioprotective potential.[2][3][4]
This guide provides a comprehensive exploration of the multifaceted biological activities of this compound derivatives. We will delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationships. Our objective is to furnish researchers and drug development professionals with a robust, technically grounded resource to inform and accelerate the investigation of this promising class of compounds.
Chapter 1: Foundational Chemistry and its Biological Implications
The biological activity of any compound is intrinsically linked to its chemical structure. The this compound scaffold is no exception. It exists in tautomeric equilibrium between the 4-hydroxypyridine form and the 4-pyridone form, a characteristic that influences its reactivity and interaction with biological targets[5]. The methyl groups at the 2 and 6 positions are electron-donating, which can enhance the reactivity of the ring system[2].
The true versatility of this scaffold lies in its derivatization. Modifications at the hydroxyl group, the ring nitrogen, or through the addition of other functional groups can profoundly modulate its biological profile. For instance, the introduction of electron-donating groups on aromatic rings attached to the core structure has been shown to enhance antioxidant activity[6]. Conversely, the strategic placement of electron-withdrawing groups, such as a cyano group at the 5-position, can increase the electrophilicity of adjacent carbons, making the molecule susceptible to nucleophilic attack by biological thiols like glutathione[7]. Understanding these chemical nuances is paramount for designing derivatives with optimized potency and a reduced potential for off-target effects.
Chapter 2: Potent Antioxidant and Radical Scavenging Activity
One of the most extensively documented biological activities of hydroxypyridine derivatives is their ability to combat oxidative stress. Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and atherosclerosis[8].
Mechanism of Action
The primary antioxidant mechanism for these derivatives is their function as free radical scavengers. The hydroxyl group at the C4 position is a key player, capable of donating a hydrogen atom to neutralize highly reactive free radicals. This process prevents the propagation of oxidative chain reactions that can damage vital biomolecules like lipids, proteins, and DNA[6][8]. The resulting pyridinyl radical is stabilized by the aromatic ring system, which delocalizes the unpaired electron. This inherent stability makes the parent molecule an effective radical scavenger. The antioxidant action can be broadly categorized into two main chemical pathways: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET)[9].
In Vitro Evaluation of Antioxidant Activity
Several standardized assays are employed to quantify the antioxidant potential of these derivatives in vitro. Each method leverages a different chemical principle to assess radical scavenging or the inhibition of oxidation.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This is a common, rapid, and reliable assay. DPPH is a stable free radical with a deep purple color and a maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, causing the purple color to fade. The degree of discoloration is directly proportional to the scavenging activity of the compound.[8][9][10]
-
Self-Validation: The protocol's integrity is maintained by including a known antioxidant standard (e.g., Ascorbic Acid, Trolox, or BHT) for comparison and a blank control (solvent without the test compound) to establish the baseline absorbance of the DPPH solution[11].
Experimental Protocol: DPPH Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test derivative in a suitable solvent (e.g., Methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). Keep this solution protected from light.
-
Prepare a stock solution of a standard antioxidant (e.g., Ascorbic Acid).
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the test compound (and standard) to the wells. Include a vehicle control (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at ~517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the compound concentration.
-
2. β-Carotene/Linoleic Acid Bleaching Assay
-
Principle: This assay is particularly useful for evaluating the inhibition of lipid peroxidation. Linoleic acid, when heated, produces hydroperoxide free radicals that attack and bleach the yellow-colored β-carotene. An antioxidant present in the medium will neutralize the linoleic acid radicals, thus slowing down the bleaching of β-carotene.[6] The absorbance, typically measured at 470 nm, is monitored over time.
-
Causality: This method is chosen because it simulates lipid peroxidation, a key process in cell membrane damage. It provides a more biologically relevant context than purely chemical radical scavenging assays like DPPH, though results can sometimes be less reproducible[6].
Chapter 3: Neuroprotective Potential in Degenerative and Ischemic Models
The brain is highly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich composition. This vulnerability links oxidative stress directly to the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's, as well as to the damage caused by ischemic stroke[12][13]. The antioxidant properties of this compound derivatives make them compelling candidates for neuroprotection.
Mechanisms of Neuroprotection
The neuroprotective effects of these compounds are multifaceted:
-
Mitigation of Oxidative Stress: By scavenging free radicals, these derivatives directly reduce the oxidative burden on neuronal cells[2].
-
Iron Chelation: An accumulation of brain iron is known to catalyze the formation of highly toxic hydroxyl radicals, contributing to neurodegeneration[12][13]. Hydroxypyridinone structures are effective iron chelators. By sequestering labile iron, these compounds can prevent it from participating in redox reactions, thus providing a neuroprotective effect. Studies on related hydroxypyridinone compounds have shown this to be a critical mechanism of action[12][13].
-
Calcium Channel Modulation: While more characteristic of the related 1,4-dihydropyridine class, some derivatives may influence L-type Ca²+ channels. Dysregulation of calcium homeostasis is a key event in neuronal death following an ischemic insult.[14]
Experimental Models for Evaluating Neuroprotection
1. In Vitro Model: Oxygen-Glucose Deprivation (OGD)
-
Principle: This is a widely used in vitro model that simulates the conditions of an ischemic stroke. Primary neuronal cultures or cell lines are deprived of oxygen and glucose, leading to a cascade of events including excitotoxicity, calcium overload, and oxidative stress, ultimately resulting in cell death.[3]
-
Causality: This model is selected to directly assess a compound's ability to protect neurons from ischemic-like injury. The endpoint, typically cell viability, provides a clear and quantifiable measure of neuroprotection.
Experimental Protocol: OGD in Neuronal Cell Culture
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) and allow them to differentiate.
-
Pre-treatment: Replace the culture medium with a medium containing the test compound or vehicle control and incubate for a specified period (e.g., 1-2 hours).
-
OGD Induction:
-
Wash the cells with a glucose-free medium (e.g., deoxygenated Earle's Balanced Salt Solution).
-
Place the cultures in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) at 37°C for a duration determined by the cell type's sensitivity (e.g., 60-90 minutes).
-
-
Reperfusion: Remove the cultures from the chamber, replace the OGD medium with normal, oxygenated culture medium (still containing the test compound/vehicle), and return them to a standard incubator.
-
Assessment of Viability: After 24 hours of reperfusion, assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.
-
Controls: The experiment must include a normoxic control (no OGD) and an OGD-only control (vehicle-treated).
2. In Vivo Model: 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
-
Principle: 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons. Inside the neuron, it undergoes auto-oxidation, generating significant ROS and leading to the specific destruction of these neurons, mimicking the pathology of Parkinson's disease.[13]
-
Application: This model is used to test whether a compound can protect dopaminergic neurons from oxidative stress-induced death in a living organism. Protection is assessed by measuring the preservation of these neurons and related motor functions.[13]
Chapter 4: Antimicrobial and Antifungal Activities
Beyond their effects on mammalian cells, certain this compound derivatives have demonstrated notable activity against a range of microbial pathogens. This broadens their therapeutic potential into the realm of infectious diseases.[15][16][17]
Spectrum of Activity
Studies have reported the activity of related 1,4-dihydropyridine and piperidin-4-one oxime derivatives against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria, as well as various fungal species (Aspergillus niger, Candida albicans).[15][16][18] The specific substitutions on the pyridine core are critical in determining the spectrum and potency of the antimicrobial effect[15][17].
Experimental Evaluation: Minimum Inhibitory Concentration (MIC)
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and quantitative technique for determining the MIC.
-
Self-Validation: The assay includes a positive control (broth with inoculum, no drug) to ensure the microorganism can grow, a negative control (broth only) to check for sterility, and a standard antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi) to validate the assay's sensitivity.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Grow the microbial strain in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a specific turbidity, typically corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well microplate, perform a serial two-fold dilution of the test compound in the broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Reading the MIC: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by adding a viability indicator like resazurin.
Table 1: Representative Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Organism | MIC Range (µg/mL) | Reference |
| 1,4-Dihydropyridines | E. coli | 35 - >100 | [17] |
| 1,4-Dihydropyridines | S. aureus | 35 - >100 | [17] |
| Piperidin-4-one Oximes | K. pneumoniae | Active/Inactive | [16] |
| 1,4-Dihydropyridines | A. niger | Active | [15] |
Note: Data is illustrative of the types of activities reported for related pyridine scaffolds.
Chapter 5: Diverse Biological Roles: From Cardioprotection to Enzyme Inhibition
The versatility of the this compound scaffold extends to several other important biological activities.
-
Cardioprotective Effects: Similar to their neuroprotective action, these derivatives can protect cardiac tissue from ischemic damage. The mechanism is largely attributed to antioxidant properties that mitigate oxidative stress in cardiomyocytes.[4][19] Some related 1,4-dihydropyridine derivatives are well-known L-type calcium channel blockers used to treat hypertension, and they can produce a dose-related decrease in blood pressure and an increase in coronary flow.[20]
-
Anti-inflammatory Activity: Certain dimethylpyridine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2.[21] These enzymes are key mediators of inflammation, and their inhibition is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer and Antiproliferative Activity: Hydroxypyridone and hydroxythiopyridone derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, including non-small cell lung cancer.[22][23] Their mechanisms can involve the induction of apoptosis and cell cycle arrest[22].
-
Enzyme Inhibition: Specific derivatives have shown potent and selective inhibitory activity against certain enzymes. For example, 3-Cyano-2,6-dihydroxypyridine (CNDP) was identified as a powerful inhibitor of dihydrouracil dehydrogenase, a key enzyme in the degradation of the chemotherapy drug 5-fluorouracil (5-FU). By inhibiting this enzyme, CNDP can enhance the antitumor effect of 5-FU.[24]
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their well-established antioxidant and radical-scavenging properties form the mechanistic basis for their potent neuroprotective and cardioprotective effects. Furthermore, the demonstrated antimicrobial, anti-inflammatory, and anticancer activities highlight the immense potential for developing novel therapeutics from this single chemical core.
The path forward requires a multi-pronged approach. Future research should focus on:
-
Rational Drug Design: Leveraging the structure-activity relationship data to synthesize next-generation derivatives with enhanced potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Moving beyond primary activities to elucidate the specific intracellular signaling pathways modulated by these compounds.
-
Advanced In Vivo Studies: Progressing promising lead compounds into more complex animal models of disease to evaluate efficacy, pharmacokinetics, and safety profiles.
By integrating synthetic chemistry with rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for new treatments for a wide range of human diseases.
References
- 2. Buy this compound | 7516-31-6 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica [cymitquimica.com]
- 6. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 7. Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine [pharmacia.pensoft.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hakon-art.com [hakon-art.com]
- 16. asianpubs.org [asianpubs.org]
- 17. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Effects of the new dihydropyridine derivative 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester on the cardiohemodynamics and the energy metabolism of ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. 3-Cyano-2,6-dihydroxypyridine (CNDP), a new potent inhibitor of dihydrouracil dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Properties of Hydroxypyridine Compounds: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rising Significance of Hydroxypyridine Scaffolds in Antioxidant Research
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the hydroxypyridine scaffold has emerged as a privileged structure of significant interest. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Hydroxypyridine compounds, characterized by a pyridine ring bearing one or more hydroxyl groups, have demonstrated potent antioxidant capabilities, positioning them as promising candidates for drug development.
This technical guide provides an in-depth exploration of the antioxidant properties of hydroxypyridine compounds, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms underpinning their antioxidant action, elucidate the critical structure-activity relationships that govern their efficacy, and provide detailed, field-proven experimental protocols for their evaluation. The overarching goal is to equip the scientific community with the foundational knowledge and practical tools necessary to accelerate the discovery and development of next-generation hydroxypyridine-based therapeutics.
Core Mechanisms of Antioxidant Action: A Dual-Pronged Approach
The antioxidant prowess of hydroxypyridine compounds stems from their ability to neutralize free radicals and chelate pro-oxidant metal ions. This dual-pronged approach offers a comprehensive strategy to mitigate oxidative damage.
Radical Scavenging: Quenching the Fire of Oxidative Stress
Hydroxypyridine derivatives are adept at scavenging a wide array of reactive oxygen species, including hydroxyl radicals (•OH), superoxide anions (O2•−), and peroxyl radicals (ROO•).[1] This is primarily achieved through two principal mechanisms:
-
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group on the pyridine ring donates a hydrogen atom to a free radical, thereby neutralizing it.[2] The resulting hydroxypyridine radical is stabilized by resonance, rendering it less reactive and less likely to propagate further radical chain reactions.[1] Theoretical studies have indicated that HAT is a dominant antioxidant mechanism for many hydroxypyridine derivatives.[2]
-
Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the hydroxypyridine compound to the free radical, forming a radical cation of the antioxidant and an anion of the radical. The subsequent steps can vary depending on the specific radical and the reaction environment. Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable in elucidating the preferred antioxidant mechanism (HAT vs. SET) for a given hydroxypyridine derivative.[1]
The following diagram illustrates the general principles of the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms in the context of a hydroxypyridine compound scavenging a generic free radical (R•).
Metal Chelation: Disarming the Catalysts of Oxidative Damage
Transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can act as potent catalysts in the generation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions.[1][3] Hydroxypyridine compounds, especially those with a 3-hydroxy-4-pyridinone or a 5-hydroxy-4-pyridinone moiety, are excellent chelators of these metal ions.[1][4][5] By binding to these metal ions, they form stable complexes that prevent their participation in redox cycling, thereby inhibiting the production of deleterious free radicals.[3][4] This iron-chelating ability is a key contributor to their neuroprotective effects, as iron dysregulation is a hallmark of several neurodegenerative diseases.[4]
The diagram below depicts the chelation of a ferrous ion (Fe²⁺) by a 3-hydroxypyridin-4-one, which prevents its participation in the Fenton reaction.
Structure-Activity Relationships (SAR): Tailoring for Potency
The antioxidant activity of hydroxypyridine compounds is intimately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective antioxidant agents.
Key Structural Features Influencing Antioxidant Activity:
-
Position of the Hydroxyl Group: The position of the hydroxyl group on the pyridine ring is a critical determinant of antioxidant activity. The presence of a hydroxyl group at the 3- or 5-position, particularly in conjunction with a 4-keto group, often imparts significant radical scavenging and metal-chelating properties.[1][4][5] The presence of a hydroxyl group in the 3rd position of the pyridine ring has been shown to be very important for the antihypoxic properties of these compounds.[6]
-
Substitution on the Pyridine Ring: The nature and position of other substituents on the pyridine ring can modulate the antioxidant activity. Electron-donating groups can enhance the hydrogen-donating ability of the hydroxyl group, thereby increasing radical scavenging activity. Conversely, bulky groups near the hydroxyl group may introduce steric hindrance, potentially diminishing its reactivity.[7]
-
N-Substitution: Studies have shown that N¹-H hydroxypyridinones exhibit greater antioxidant potency compared to their N¹-CH₃ counterparts in certain assays.[4] This suggests that the hydrogen atom on the ring nitrogen may participate in the radical scavenging process.
The following table summarizes the impact of key structural modifications on the antioxidant activity of hydroxypyridine derivatives based on published findings.
| Structural Modification | Impact on Antioxidant Activity | Rationale | References |
| Hydroxyl Group at C3 or C5 | Generally enhances activity | Facilitates hydrogen atom donation and metal chelation.[1][4][6] | [1][4][6] |
| N¹-H vs. N¹-CH₃ | N¹-H often shows higher activity | The N-H proton may participate in radical scavenging mechanisms.[4] | [4] |
| Electron-Donating Groups | Can increase activity | Enhance the electron density of the ring and the hydrogen-donating ability of the -OH group.[7] | [7] |
| Electron-Withdrawing Groups | Can decrease activity | Reduce the electron density of the ring, making hydrogen donation more difficult.[7] | [7] |
Experimental Evaluation of Antioxidant Properties: A Practical Guide
A robust evaluation of the antioxidant properties of hydroxypyridine compounds necessitates a multi-assay approach. This section provides detailed, step-by-step protocols for two widely used in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a rapid and reliable method to assess the radical scavenging activity of compounds.[4][8] DPPH is a stable free radical with a deep purple color and a maximum absorbance at approximately 517 nm.[1][4] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to a colorless or yellowish diamagnetic molecule, resulting in a decrease in absorbance.[1][4]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test hydroxypyridine compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound or positive control.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Hydrogen Peroxide (H₂O₂) Scavenging Assay
Principle: This assay measures the ability of a compound to scavenge hydrogen peroxide, a non-radical reactive oxygen species that can be converted to the highly reactive hydroxyl radical in the presence of transition metal ions. [1]The assay is based on the reduction of H₂O₂ by the antioxidant, and the remaining H₂O₂ is quantified spectrophotometrically.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test hydroxypyridine compound in a suitable solvent.
-
Prepare a 40 mM solution of hydrogen peroxide in phosphate buffer (pH 7.4).
-
Use a known antioxidant, such as ascorbic acid, as a positive control.
-
-
Assay Procedure:
-
In a suitable container, mix a specific volume of the test compound or positive control at various concentrations with the hydrogen peroxide solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 10 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solution at 230 nm against a blank solution containing the phosphate buffer without hydrogen peroxide.
-
Calculate the percentage of hydrogen peroxide scavenged using the following formula:
where A_control is the absorbance of the hydrogen peroxide solution without the test compound, and A_sample is the absorbance of the hydrogen peroxide solution with the test compound.
-
Determine the IC₅₀ value from a plot of scavenging percentage versus concentration.
-
The following workflow diagram illustrates the key steps in the in vitro evaluation of the antioxidant properties of hydroxypyridine compounds.
Therapeutic Applications and Future Directions: From Bench to Bedside
The potent antioxidant and metal-chelating properties of hydroxypyridine compounds have translated into promising therapeutic effects in various preclinical models of disease, particularly in the realm of neuroprotection.
Neuroprotection in Ischemic Brain Injury:
Several studies have demonstrated the neuroprotective effects of hydroxypyridine derivatives in both in vitro and in vivo models of cerebral ischemia. [9][10][11]For instance, the compound 2-ethyl-6-methyl-3-hydroxypyridine has shown significant efficacy in reducing neuronal damage and improving neurological outcomes following ischemic events. [9][11][12][13]The proposed mechanisms of action include the suppression of excitotoxicity, modulation of apoptotic and necrotic cell death pathways, and preservation of the antioxidant capacity of damaged tissues. [9][10][13]Specifically, some hydroxypyridine compounds have been shown to induce the overexpression of anti-apoptotic genes like BCL-2, STAT3, and SOCS3, while suppressing the expression of genes involved in necrosis and inflammation. [9][12][13] The following table summarizes the key findings from preclinical studies on the neuroprotective effects of a representative hydroxypyridine compound, 3-EA (2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate). [10]
| Experimental Model | Treatment | Key Outcome Measures | Results | Reference |
|---|---|---|---|---|
| In Vitro: Cortical Cells (Glutamate Excitotoxicity & Oxygen-Glucose Deprivation) | 10-100 µM 3-EA | Intracellular Ca²⁺ levels, Cell Death | Significant stagnation of Ca²⁺ increase; Dose-dependent suppression of cell death. | [10] |
| In Vivo: Rat Model of Middle Cerebral Artery Occlusion (MCAO) | 18.0 mg/kg 3-EA (i.v., daily for 7 days) | Neurological Deficit, Neuronal Population | Decreased severity of neurological deficit; Preservation of cortex neuron population. | [10]|
Future Perspectives:
The therapeutic potential of hydroxypyridine compounds extends beyond neuroprotection. Their ability to modulate oxidative stress suggests potential applications in a wide range of disorders, including:
-
Cardiovascular Diseases: By mitigating lipid peroxidation and protecting endothelial cells from oxidative damage. [14][15]* Cancer Therapy: Certain hydroxypyridine derivatives have been investigated for their anticancer properties, which may be linked to their pro-oxidant activity under specific conditions. [16][17]* Anti-inflammatory Agents: By scavenging free radicals involved in inflammatory signaling pathways.
Future research in this field should focus on the development of hydroxypyridine derivatives with improved pharmacokinetic profiles, enhanced target specificity, and a favorable safety profile. The continued application of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of novel and potent hydroxypyridine-based antioxidants for clinical development.
Conclusion
Hydroxypyridine compounds represent a versatile and highly promising class of antioxidants with multifaceted mechanisms of action. Their ability to both scavenge free radicals and chelate pro-oxidant metal ions makes them particularly attractive candidates for the treatment of oxidative stress-related diseases. Through a deeper understanding of their structure-activity relationships and the application of robust experimental evaluation techniques, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Characteristics of the antihypoxic properties of 3-hydroxypyridine-class antioxidants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [The antioxidant hydroxypyridine-6 as an agent to prevent postresuscitation heart damage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiischemic activity of new domestic antioxidant 3-hydroxypyridine etoxidol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metal Complexes of Omadine (N-Hydroxypyridine-2-thione): Differences of Antioxidant and Pro-Oxidant Behavior in Light and Dark Conditions with Possible Toxicity Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Predominance of the Pyridone Form: An In-depth Technical Guide to the Stability of 2,6-Dimethyl-4-Hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric equilibrium between hydroxy and keto forms of heterocyclic compounds is a critical parameter in drug discovery and development, profoundly influencing a molecule's physicochemical properties, and ultimately, its biological activity. This technical guide provides a comprehensive exploration of the factors governing the stability of the pyridone tautomer of 2,6-Dimethyl-4-Hydroxypyridine. We delve into the theoretical underpinnings of this tautomerism, present detailed experimental protocols for its characterization, and provide a framework for its computational analysis. This guide is intended to serve as a valuable resource for researchers navigating the complexities of tautomerism in drug design and medicinal chemistry.
Introduction: The Significance of Tautomerism in Pyridine Derivatives
Prototropic tautomerism, the migration of a proton between two or more sites within a molecule, is a fundamental concept in organic chemistry with significant implications in medicinal chemistry. For pyridine derivatives, the equilibrium between the hydroxypyridine and pyridone forms is of particular importance. The position of this equilibrium can dramatically alter a molecule's hydrogen bonding capacity, polarity, pKa, and shape, thereby affecting its solubility, membrane permeability, and interaction with biological targets.
This compound serves as an excellent case study for understanding the factors that favor the pyridone tautomer. While the hydroxypyridine form possesses an aromatic ring, the pyridone form benefits from the strength of the carbonyl group and the potential for amide-like resonance. This guide will dissect the interplay of these factors and provide the tools to analyze and predict the stability of this and related systems.
The Tautomeric Equilibrium of this compound
The tautomeric equilibrium of this compound involves the interconversion of the this compound (enol) form and the 2,6-Dimethyl-1H-pyridin-4-one (keto or pyridone) form.
Caption: Tautomeric equilibrium of this compound.
In the solid state, X-ray crystallography has unequivocally shown that this compound exists predominantly in the pyridone form.[1] This preference is largely attributed to the formation of strong intermolecular hydrogen bonds in the crystal lattice. In solution, the equilibrium is more dynamic and is influenced by a variety of factors.
Factors Governing the Stability of the Pyridone Form
The predominance of the pyridone tautomer is not accidental but rather a result of a delicate balance of several contributing factors. Understanding these is key to predicting and controlling tautomeric preference.
Solvent Effects: The Power of Polarity
The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can effectively solvate both the N-H and C=O groups of the pyridone form through hydrogen bonding, thus stabilizing it significantly. In contrast, the hydroxyl group of the hydroxypyridine form is a less effective hydrogen bond acceptor.
-
Aprotic Solvents (e.g., cyclohexane, chloroform): In non-polar or less polar aprotic solvents, the hydroxypyridine form may be more favored due to its lower dipole moment and the energetic cost of disrupting the solvent-solvent interactions to accommodate the more polar pyridone.
Substituent Effects: The Role of the Methyl Groups
The methyl groups at the 2 and 6 positions of the pyridine ring also influence the tautomeric equilibrium.
-
Inductive Effect: The electron-donating nature of the methyl groups increases the electron density on the pyridine ring. This can have a complex effect on the relative stabilities of the two forms.
-
Steric Effects: While not the primary driver in this case, steric hindrance can influence the solvation of the tautomers and slightly shift the equilibrium.
Aromaticity and Bond Energies
A common misconception is that the hydroxypyridine form should be more stable due to the aromaticity of the pyridine ring. However, the pyridone form also possesses a degree of aromatic character through delocalization of the nitrogen lone pair into the ring. Furthermore, the high thermodynamic stability of the carbon-oxygen double bond (C=O) in the pyridone form is a significant driving force that often outweighs the loss of full benzenoid aromaticity.[2]
Experimental Determination of Tautomeric Equilibrium
Quantifying the ratio of tautomers in solution is essential for a complete understanding of the system. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for this purpose.
Quantitative NMR Spectroscopy
Principle: In many cases, the rate of interconversion between tautomers is slow on the NMR timescale, resulting in distinct signals for each form. The ratio of the tautomers can be determined by integrating the signals corresponding to specific protons in each tautomer.
Detailed Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O).
-
Ensure the compound is fully dissolved. Gentle heating or sonication may be required.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum at a constant, accurately known temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of at least 5 times the longest T₁ of the signals being integrated to ensure full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Identify the characteristic signals for the pyridone and hydroxypyridine tautomers. For the pyridone form, expect signals for the C3/C5 protons and the N-H proton. The hydroxypyridine form would show signals for the C3/C5 protons and the O-H proton.
-
Carefully integrate the well-resolved signals corresponding to each tautomer.
-
Calculate the mole fraction (and thus the equilibrium constant, Keq) from the ratio of the integrals.
-
References
Methodological & Application
experimental protocol for the synthesis of 2,6-Dimethyl-4-Hydroxypyridine
An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-Hydroxypyridine from Dehydroacetic Acid
Authored by a Senior Application Scientist
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a pivotal heterocyclic building block in pharmaceutical and chemical research. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also understand the critical parameters governing its success. The target compound, this compound (CAS 13603-44-6), exists in a tautomeric equilibrium with its more stable pyridone form, 2,6-dimethyl-1H-pyridin-4-one.[1][2] This protocol details its synthesis from the readily available starting material, dehydroacetic acid (DHA).
The significance of the pyridone scaffold is well-established in medicinal chemistry, forming the core of numerous bioactive molecules.[3] Historically, synthetic routes to pyridinols involved multiple steps or harsh conditions.[3] The conversion of dehydroacetic acid via ammonolysis represents an efficient and direct pathway to the desired 4-pyridone structure, making it a preferred method for accessibility and yield.[2]
Chemical Principles and Reaction Mechanism
The synthesis proceeds via the direct ammonolysis of dehydroacetic acid. This reaction leverages the nucleophilic character of ammonia to induce a ring transformation of the pyran-4-one core of DHA into the target pyridin-4-one.
The proposed mechanism involves several key stages:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of ammonia on the C4-carbonyl group of the dehydroacetic acid pyrone ring.
-
Ring Opening: This attack forms a tetrahedral intermediate which subsequently undergoes ring-opening, breaking the C-O bond of the pyranone ring to generate a linear intermediate.[2]
-
Intramolecular Condensation: The terminal amino group of the linear intermediate then performs an intramolecular nucleophilic attack on the acetyl carbonyl group.
-
Dehydration & Aromatization: Subsequent dehydration from this cyclized intermediate results in the formation of the stable, aromatic 4-pyridone ring.[2]
-
Keto-Enol Tautomerism: The final product, this compound, readily tautomerizes to the more stable keto form, 2,6-dimethyl-4-pyridone, which is the predominant isomer, particularly in the solid state.[2]
Reaction Mechanism Diagram
Caption: Proposed mechanism for the synthesis of 2,6-Dimethyl-4-pyridone.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis. All operations involving concentrated ammonia must be performed in a certified chemical fume hood.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Supplier Suggestion |
| Dehydroacetic Acid (DHA) | 520-45-6 | 168.15 g/mol | Sigma-Aldrich, TCI |
| Ammonium Hydroxide (28-30%) | 1336-21-6 | 35.05 g/mol | Fisher Scientific |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 g/mol | VWR |
| Ethanol (95%) | 64-17-5 | 46.07 g/mol | Decon Labs |
| Activated Charcoal | 7440-44-0 | 12.01 g/mol | Cabot |
| Equipment | |||
| Stainless Steel Pressure Reactor (Autoclave) | - | - | Parr Instrument Co. |
| Magnetic Stir Plate with Heating | - | - | IKA, Corning |
| Büchner Funnel and Filter Flask | - | - | VWR |
| Glassware (Beakers, Erlenmeyer Flasks) | - | - | Pyrex, Kimble |
Safety Precautions
-
Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory tract. All handling must be conducted in a well-ventilated chemical fume hood.[4]
-
Pressure Reactor: Operation of high-pressure equipment should only be performed by trained personnel. Ensure the reactor is properly sealed and that the pressure and temperature limits are not exceeded.
-
Personal Protective Equipment (PPE): ANSI Z87.1-compliant safety goggles, a flame-resistant lab coat, and nitrile gloves are mandatory at all times.[4]
Step-by-Step Synthesis Procedure
-
Charging the Reactor: Place 50.0 g (0.297 mol) of dehydroacetic acid into the glass liner of a 500 mL stainless steel pressure reactor.
-
Addition of Ammonia: In a chemical fume hood, carefully add 250 mL of concentrated (28-30%) aqueous ammonium hydroxide to the reactor liner.
-
Reaction: Seal the pressure reactor according to the manufacturer's instructions. Place the reactor in its heating mantle and begin stirring. Heat the mixture to 150-160 °C. The internal pressure will rise; monitor to ensure it remains within the safe operating limits of the vessel. Maintain this temperature for 6-8 hours.
-
Cooling and Depressurization: Turn off the heating and allow the reactor to cool to room temperature overnight. Once cooled, carefully vent the reactor in the fume hood to release any residual ammonia gas pressure.
-
Isolation of Crude Product: Open the reactor and remove the liner. The product will have precipitated as a solid. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two 50 mL portions of cold deionized water, followed by one 50 mL portion of cold 95% ethanol to remove residual impurities.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved. A typical crude yield is 85-95%.
Purification by Recrystallization
-
Dissolution: Transfer the crude solid to a 1 L Erlenmeyer flask. Add approximately 500-600 mL of deionized water. Heat the suspension to boiling on a hot plate with stirring to dissolve the solid completely.
-
Decolorization: If the solution is colored, remove it from the heat and add a small amount (1-2 g) of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel containing a piece of filter paper to remove the charcoal and any insoluble impurities. This step must be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Final Collection: Collect the purified white to off-white crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold water.
-
Final Drying: Dry the purified product in a vacuum oven at 80 °C to a constant weight. The expected recovery from recrystallization is 80-90%.
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis and purification process.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Expected Result | Reference |
| Appearance | White to pale yellow crystalline solid | [3][5] |
| Molecular Formula | C₇H₉NO | [3] |
| Molecular Weight | 123.16 g/mol | [3] |
| Melting Point | 228-233 °C | [3][5] |
| ¹H NMR (DMSO-d₆) | δ ~7.57 (s, 2H, ring protons), δ ~2.2-2.3 (s, 6H, methyl protons) | [1][3] |
| IR (KBr, cm⁻¹) | ~3427 (O-H stretch), ~1650 (C=O stretch, pyridone tautomer) | [1][3] |
| Mass Spec (EI) | m/z 123 (M⁺) | [1] |
| Purity (by GC) | >98.0% after recrystallization | [5] |
References
Application Notes & Protocols: 2,6-Dimethyl-4-Hydroxypyridine as a Versatile Synthetic Intermediate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Substituted Pyridone
2,6-Dimethyl-4-hydroxypyridine is a heterocyclic organic compound that serves as a highly valuable and versatile building block in modern organic synthesis.[1] With the molecular formula C₇H₉NO and a molecular weight of 123.16 g/mol , it typically appears as off-white to pale yellow crystals.[1] Its utility stems from a unique combination of structural features: a pyridine core, two activating methyl groups, and a strategically placed hydroxyl group. This arrangement not only dictates its chemical reactivity but also makes it a key precursor in the synthesis of a wide array of functional molecules, particularly within the pharmaceutical and agrochemical sectors.[2][3]
A critical aspect of its chemistry is its existence in a tautomeric equilibrium between the pyridinol form (2,6-dimethylpyridin-4-ol) and the more stable pyridone form (2,6-dimethyl-1H-pyridin-4-one).[4] This tautomerism is fundamental to its reactivity, influencing its role in various chemical transformations. The pyridone scaffold is a privileged structure found in numerous bioactive molecules, making this compound a crucial intermediate for drug discovery and development.[1]
Physicochemical Properties and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible synthesis. The following table summarizes the key physical properties and spectroscopic signatures for this compound, enabling researchers to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [4][][6] |
| Appearance | Off-white to pale yellow/brown crystals | [1][][7] |
| Melting Point | 228-233 °C | [1][7] |
| ¹H NMR (DMSO-d₆) | δ 7.57 (s, 2H, ring protons), δ 2.3 (s, 6H, CH₃ groups) | [1][4] |
| IR (KBr, cm⁻¹) | ~3427 (O-H stretch), ~1650 (C=O stretch) | [1][4] |
| UV-vis (DMSO, λmax) | 267 nm | [1] |
| CAS Number | 13603-44-6 | [2][4][7] |
Core Reactivity: The Pyridinol-Pyridone Tautomerism
The chemical behavior of this compound is dominated by the tautomeric equilibrium between its phenol-like (pyridinol) and amide-like (pyridone) forms. In both solution and the solid state, the pyridone form is generally favored due to the gain in aromaticity and stabilization through intermolecular hydrogen bonding.[4][8] This equilibrium is crucial because it presents two distinct nucleophilic sites: the oxygen atom and the nitrogen atom, allowing for selective functionalization under different reaction conditions.
Caption: Tautomeric equilibrium of this compound.
The presence of the hydroxyl group allows for classic nucleophilic reactions such as etherification (O-alkylation) and esterification.[4] The electron-donating methyl groups at the 2 and 6 positions increase the electron density of the pyridine ring, enhancing its reactivity toward certain electrophiles.[1]
Application in Pharmaceutical Synthesis: A Scaffold for Bioactive Molecules
The pyridone core is a cornerstone in medicinal chemistry. This compound serves as a key starting material for constructing more complex molecules with therapeutic potential, including enzyme inhibitors and neuroprotective agents.[1][4]
Intermediate for BACE1 Inhibitors
A significant application of this compound is in the synthesis of disubstituted pyridinyl-aminohydantoins, which have been identified as selective inhibitors of human β-secretase (BACE1).[2][7][9] BACE1 is a key enzyme in the amyloid cascade associated with Alzheimer's disease. The synthesis typically involves an initial etherification of the 4-hydroxy group, followed by further modifications to build the final complex hydantoin structure.
Caption: General workflow for synthesizing BACE1 inhibitors.
Building Block for Novel Pirfenidone Analogues
Pirfenidone is an approved medication for treating idiopathic pulmonary fibrosis.[10] Research into more potent anti-fibrotic agents has led to the synthesis of numerous pirfenidone derivatives.[11][12][13][14] While pirfenidone itself is 5-methyl-1-phenyl-2(1H)-pyridinone, the broader class of substituted pyridones is central to this research. This compound provides a robust and readily modifiable scaffold for creating libraries of novel analogues to be screened for enhanced anti-fibrotic activity. The synthetic strategy often involves N-arylation or N-alkylation, followed by modification of the pyridine ring.
Detailed Protocol: O-Alkylation of this compound
This protocol details a representative Williamson ether synthesis, a fundamental step for preparing intermediates for BACE1 inhibitors and other pharmaceutical targets.
Objective: To synthesize 4-benzyloxy-2,6-dimethylpyridine.
Reaction Scheme:
Caption: O-Alkylation of this compound.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equiv. |
| This compound | C₇H₉NO | 123.15 | 1.23 g | 10.0 | 1.0 |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 0.44 g | 11.0 | 1.1 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.31 mL | 11.0 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.23 g, 10.0 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (50 mL) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt should be observed.
-
Alkylation: Add benzyl bromide (1.31 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 4-benzyloxy-2,6-dimethylpyridine.
Safety Precautions:
-
Handle sodium hydride with extreme care in a fume hood; it is highly flammable and reacts violently with water.
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Synthesis of the Intermediate: Accessing this compound
The accessibility of this intermediate is key to its widespread use. Several synthetic routes have been developed, with the most common starting from dehydroacetic acid.
| Method | Starting Material(s) | Key Steps | Advantages | Source |
| From Dehydroacetic Acid | Dehydroacetic Acid, Ammonia | Hydrolysis, Ammoniation, Cyclization | Readily available starting material, good yields | [4][9] |
| Hydroxylation | 2,6-Dimethylpyridine | Oxidation (e.g., H₂O₂, acid) | Direct functionalization | [1] |
| Hantzsch Reaction | Aldehyde, β-keto ester, Ammonia | Condensation, Cyclization | Classic method for pyridine synthesis | [4] |
graph Synthesis_Route { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];start [label="Dehydroacetic Acid"]; step1 [label="Hydrolysis"]; intermediate [label="Triacetic Acid Lactone\n(or derivative)"]; step2 [label="Ammoniation &\nCyclization\n(Conc. NH₃, Heat)"]; product [label="2,6-Dimethyl-4-\nHydroxypyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1 -> intermediate -> step2 -> product; }
Caption: Primary synthesis route from Dehydroacetic Acid.
A common procedure involves heating dehydroacetic acid with concentrated ammonia, which facilitates the ring-opening of the pyrone and subsequent recyclization to form the desired pyridone structure.[4][9] More modern and environmentally friendly approaches, including biocatalytic methods using engineered microorganisms, are also being developed to improve efficiency and sustainability.[1]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for synthetic chemists. Its inherent tautomerism and well-defined reactivity profile provide a reliable platform for constructing complex molecular architectures. As demonstrated, its primary role as an intermediate in the synthesis of high-value targets, particularly in drug discovery programs for neurodegenerative and fibrotic diseases, underscores its importance. The protocols and data presented here serve as a foundational guide for researchers looking to leverage the synthetic potential of this versatile pyridone building block.
References
- 1. Buy this compound | 7516-31-6 [smolecule.com]
- 2. CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 13603-44-6 | Benchchem [benchchem.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. This compound CAS 13603-44-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. 4-Hydroxy-2,6-dimethylpyridine | 13603-44-6 [chemicalbook.com]
- 10. WO2017072216A1 - Process for the synthesis of pirfenidone - Google Patents [patents.google.com]
- 11. Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of the pirfenidone derivatives as antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 2,6-Dimethyl-4-Hydroxypyridine for Medicinal Chemistry
Introduction: The Strategic Value of the 2,6-Dimethyl-4-Hydroxypyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] Among pyridine derivatives, this compound stands out as a particularly versatile and valuable scaffold. Its utility stems from a combination of inherent biological potential, including antioxidant and neuroprotective properties, and a unique chemical reactivity profile that allows for systematic structural modification.[3] The pyridone motif is a recognized pharmacophore, and the specific substitution pattern of this molecule provides a stable yet highly functionalizable starting point for the development of novel therapeutic agents.[3]
A critical chemical feature governing the reactivity of this compound is its existence as a pair of rapidly equilibrating tautomers: the 4-hydroxypyridine form and the 4-pyridone form.[4][5] The position of this equilibrium is highly sensitive to the solvent environment; polar solvents favor the more polar 4-pyridone tautomer, while non-polar solvents favor the 4-hydroxypyridine form.[6][7] This tautomerism is the central principle that must be understood and controlled to achieve selective derivatization at its multiple reactive sites: the oxygen, the nitrogen, and the C3/C5 positions of the pyridine ring.
This guide provides a detailed exploration of key derivatization strategies, explaining the causality behind protocol choices and offering step-by-step methodologies for researchers in drug discovery and development.
Figure 1: Tautomeric equilibrium and primary reactive sites of the this compound scaffold.
Section 1: Derivatization at Heteroatoms (O/N-Functionalization)
The presence of two nucleophilic heteroatoms (oxygen and nitrogen) in the tautomeric mixture presents a classic challenge of chemoselectivity.[8] Alkylation reactions, for instance, can theoretically occur at either the oxygen of the 4-hydroxypyridine tautomer (O-alkylation) or the nitrogen of the 4-pyridone tautomer (N-alkylation).[8][9] Field-proven evidence demonstrates that O-alkylation is often the major pathway, a preference that can be further enhanced through the strategic selection of reagents and conditions.[10]
Figure 2: General workflow for the selective functionalization of this compound at its heteroatoms.
Protocol 1.1: Selective O-Alkylation via Williamson-Type Synthesis
This protocol is designed to maximize the formation of the O-alkylated ether product, a crucial intermediate for tuning properties like solubility and cell permeability. The choice of a moderately polar aprotic solvent and a carbonate base is key to favoring this outcome.
-
Principle of Causality: Cesium carbonate (Cs₂CO₃) in a solvent like dimethyl sulfoxide (DMSO) has been shown to be particularly effective for promoting selective O-alkylation over N-alkylation in related pyridone systems.[10] The cesium cation is thought to coordinate preferentially with the harder oxygen anion, enhancing its nucleophilicity relative to the softer nitrogen atom.
-
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMSO to create a ~0.2 M solution. Add finely ground cesium carbonate (Cs₂CO₃, 1.2 eq.).
-
Pre-Stirring: Stir the resulting suspension at room temperature for 30 minutes. This step ensures the formation of the cesium salt.
-
Alkylating Agent Addition: Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate the major O-alkylated product from the minor N-alkylated isomer.
-
-
Validation & Expected Outcome: Analysis of the crude reaction mixture by ¹H NMR should indicate a high ratio of O- to N-alkylation, often exceeding 90:10.[10] The purified O-alkylated product will show a characteristic shift in the signals corresponding to the pyridine ring protons and the new ether moiety.
Protocol 1.2: O-Acylation for Ester Synthesis
The synthesis of O-acyl esters is a common strategy to create prodrugs or to introduce new functional handles. This reaction is typically straightforward and high-yielding.
-
Principle of Causality: This is a standard nucleophilic acyl substitution. A non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct generated from the acyl chloride, driving the reaction to completion without competing in the reaction itself.
-
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere.
-
Base Addition: Add triethylamine (1.5 eq.) and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Add the acyl chloride (e.g., acetyl chloride, 1.2 eq.) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify by column chromatography or recrystallization to yield the pure ester product.
-
| Reaction Type | Typical Conditions | Primary Product | Approx. Selectivity (O:N) | Reference |
| O-Alkylation | Alkyl Bromide, Cs₂CO₃, DMSO | 4-Alkoxy-2,6-dimethylpyridine | > 90:10 | [10] |
| O-Alkylation | Alkyl Iodide, K₂CO₃, DMF | 4-Alkoxy-2,6-dimethylpyridine | Variable, typically favors O | [11] |
| O-Acylation | Acyl Chloride, TEA, DCM | 2,6-Dimethylpyridin-4-yl acetate | Highly selective for O-acylation | General Principle |
Section 2: C-H Functionalization of the Pyridine Ring
Directly modifying the carbon-hydrogen bonds of the pyridine ring is a powerful, modern strategy that avoids pre-functionalization steps, aligning with the principles of green chemistry.[12][13] For the this compound scaffold, the electron-donating nature of the hydroxy/pyridone system strongly activates the C3 and C5 positions, making them prime targets for electrophilic substitution and transition metal-catalyzed cross-coupling reactions.[14]
Figure 3: Conceptual pathways for C-H functionalization at the activated C3/C5 positions of the scaffold.
Protocol 2.1: Electrophilic Halogenation at the C3 Position
Introducing a halogen atom at the C3/C5 position provides a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
Principle of Causality: The strong electron-donating character of the 4-hydroxy group makes the ortho positions (C3 and C5) highly nucleophilic and susceptible to attack by mild electrophiles like the bromonium ion (Br⁺) generated from N-Bromosuccinimide (NBS).
-
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-6 hours. Monitor the consumption of starting material by TLC.
-
Work-up: Pour the mixture into water. If a precipitate forms, collect it by filtration. If not, extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers or the dissolved precipitate with aqueous sodium thiosulfate to remove any remaining bromine, followed by brine. Dry over Na₂SO₄, concentrate, and purify the residue by recrystallization or column chromatography.
-
-
Validation & Expected Outcome: The reaction is expected to be highly regioselective for the C3/C5 positions. Mass spectrometry will confirm the addition of one bromine atom, and ¹H NMR will show the disappearance of one of the aromatic proton signals at the C3/C5 position.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 7516-31-6 [smolecule.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. The alkylation of 4-pyridone [digital.maag.ysu.edu]
- 9. researchgate.net [researchgate.net]
- 10. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile [mdpi.com]
- 11. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of 2,6-Dimethyl-4-Hydroxypyridine as a Core Scaffold in Agrochemical Synthesis
Abstract
The pyridine ring is a foundational structural motif in a vast array of agrochemicals, lending unique properties that enhance biological activity and selectivity.[1][2] This document provides detailed application notes and experimental protocols centered on 2,6-Dimethyl-4-Hydroxypyridine (also known as 2,6-Dimethyl-4-pyridinol), a versatile heterocyclic building block.[3] We explore its synthesis from readily available precursors and demonstrate its application as a key intermediate in the synthesis of advanced agrochemical scaffolds, particularly chlorinated pyridine derivatives which are precursors to potent fungicides and herbicides. These protocols are designed for researchers in crop protection and synthetic chemistry, offering field-proven insights and robust, self-validating methodologies.
Introduction: The Strategic Importance of the Dimethyl-Hydroxypyridine Scaffold
This compound is an off-white to pale yellow crystalline solid with the molecular formula C₇H₉NO.[4] Its structure is characterized by a pyridine ring functionalized with a hydroxyl group at the 4-position and two methyl groups at the 2- and 6-positions. This specific substitution pattern is of significant interest in agrochemical design for several reasons:
-
Steric Hindrance: The methyl groups at the 2 and 6 positions provide steric hindrance around the nitrogen atom, influencing the molecule's basicity and nucleophilicity, which can be strategically exploited in synthetic routes.[5][6]
-
Reactive Hydroxyl Group: The hydroxyl group at the 4-position is a key handle for subsequent functionalization. It can be converted into an ether, ester, or leaving group, allowing for the introduction of diverse pharmacophores.
-
Electronic Properties: The electron-donating nature of the methyl and hydroxyl groups influences the reactivity of the pyridine ring, making it amenable to electrophilic substitution reactions, such as halogenation, which is a critical step in the synthesis of many active agrochemical ingredients.[4]
This guide will first detail a classical and reliable method for synthesizing the this compound core. Subsequently, it will provide a protocol for its conversion into a key chlorinated intermediate, a common pathway for developing novel pyridine-based crop protection agents.[7]
Synthesis of the Core Intermediate: this compound
One of the most established routes to this intermediate involves the manipulation of dehydroacetic acid (DHA) through a sequence of hydrolysis and ammoniation.[7] This method provides a reliable pathway from a commercially available starting material.
Workflow for Synthesis of this compound
Caption: Synthesis pathway from Dehydroacetic Acid.
Protocol 1: Synthesis of this compound from Dehydroacetic Acid
This protocol describes the conversion of dehydroacetic acid to the target compound via treatment with aqueous ammonia.[7]
Materials:
-
Dehydroacetic Acid (DHA)
-
Aqueous Ammonia (25-30% solution)
-
Hydrochloric Acid (HCl), concentrated
-
Activated Carbon
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle, magnetic stirrer, pH meter/paper, filtration apparatus
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 50 g of dehydroacetic acid.
-
Ammoniation: Slowly add 250 mL of aqueous ammonia to the flask. The mixture will warm up; gentle cooling in a water bath can be applied if necessary.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for reflux is to provide sufficient energy to drive the ring-opening of DHA and subsequent recyclization with ammonia to form the pyridine ring.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. The solution will be dark. Carefully neutralize the solution to pH 6.5-7.0 by the slow addition of concentrated HCl. This step is critical as it protonates the phenoxide-like intermediate, causing the product to precipitate.
-
Decolorization and Filtration: Heat the neutralized slurry to 80-90°C and add 2-3 g of activated carbon. Stir for 15-20 minutes to decolorize the solution.
-
Isolation: Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to complete crystallization.
-
Purification: Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 60°C. The product appears as off-white to pale yellow crystals.[4]
Data Summary Table:
| Parameter | Value |
| Starting Material | Dehydroacetic Acid |
| Key Reagent | Aqueous Ammonia |
| Reaction Temperature | Reflux (~90-100°C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
| Melting Point | Approx. 228-233 °C[4] |
Application in Agrochemical Synthesis: Pathway to Chlorinated Pyridines
The true utility of this compound in agrochemical synthesis is often realized after its conversion into more reactive intermediates. Chlorination of the pyridine ring is a common and powerful strategy to create scaffolds for herbicides and fungicides.[7][8] The resulting 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine is a versatile precursor for further derivatization.
Workflow for Synthesis of a Chlorinated Agrochemical Precursor
Caption: Chlorination and functionalization workflow.
Protocol 2: Synthesis of 2,6-Dimethyl-3,5-dichloro-4-hydroxypyridine
This protocol details the chlorination of the core intermediate, a key step towards creating biologically active molecules.[7]
Materials:
-
This compound
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)
-
Anhydrous solvent (e.g., Chloroform, Dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard flame-dried laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 12.3 g (0.1 mol) of this compound in 150 mL of an anhydrous solvent.
-
Cooling: Cool the solution to 0-5°C using an ice bath. This is crucial to control the exothermicity of the chlorination reaction.
-
Addition of Chlorinating Agent: Slowly add 29.7 g (0.22 mol, 2.2 equivalents) of sulfuryl chloride dropwise to the cooled solution. The rate of addition should be controlled to keep the internal temperature below 10°C. The use of a stoichiometric excess ensures complete dichlorination at the electron-rich 3 and 5 positions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding it to 200 mL of ice-cold water. Separate the organic layer.
-
Extraction and Drying: Extract the aqueous layer with the solvent (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | Sulfuryl Chloride (SO₂Cl₂) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12-18 hours |
| Expected Yield | 85-95% |
| Purity | >95% after recrystallization |
Concluding Remarks for the Field Scientist
The protocols detailed herein provide a robust and scalable pathway for the synthesis of this compound and its subsequent conversion into a highly valuable chlorinated intermediate. This dichlorinated scaffold serves as a launching point for the development of a diverse range of potential agrochemicals. By modifying the 4-hydroxy position via etherification or other coupling reactions, researchers can rapidly generate libraries of novel compounds for screening. The inherent stability of the pyridine ring, combined with the tailored reactivity afforded by its substituents, makes this a compelling core structure for next-generation fungicides and herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. chempanda.com [chempanda.com]
- 3. CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica [cymitquimica.com]
- 4. Buy this compound | 7516-31-6 [smolecule.com]
- 5. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 6. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 7. This compound | 13603-44-6 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
protocol for recrystallization and purification of 2,6-Dimethyl-4-Hydroxypyridine
Application Notes & Protocols
Topic: High-Purity Recovery of 2,6-Dimethyl-4-Hydroxypyridine via Recrystallization
Introduction: The Imperative for Purity in a Versatile Synthetic Building Block
This compound, also known as 2,6-Lutidin-4-ol, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure serves as a crucial scaffold for developing novel pharmaceutical agents, including potential neuroprotective and antioxidant compounds.[1] It is a key synthetic intermediate for more complex molecules, such as selective human BACE1 inhibitors used in neurodegenerative disease research.[2][3] The presence of impurities, often residual starting materials or by-products from its synthesis (e.g., from dehydroacetic acid and ammonia), can drastically alter its reactivity and biological activity, leading to unreliable experimental outcomes and compromised drug development pipelines.[3][4]
This application note provides a detailed, field-proven protocol for the purification of this compound using the fundamental technique of recrystallization. The protocol is designed to be a self-validating system, explaining the causality behind each step to empower researchers to adapt the methodology confidently. The principle of recrystallization is elegantly simple: it leverages the differential solubility of a compound in a solvent at varying temperatures to separate it from impurities.[5][6] By dissolving the impure solid in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the target compound crystallizes in a purer form, leaving the impurities dissolved in the surrounding solution (the "mother liquor").
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is foundational to developing a robust purification protocol. This compound exists in a tautomeric equilibrium with its keto form, 2,6-dimethyl-1H-pyridin-4-one, a factor that can be influenced by solvent choice.[1][4]
| Property | Value | Source(s) |
| CAS Number | 13603-44-6 | [2][7] |
| Molecular Formula | C₇H₉NO | [1][8] |
| Molecular Weight | 123.15 g/mol | [1][2] |
| Appearance | Off-white to yellow or brown crystalline solid | [1][2][7] |
| Melting Point | 228-233 °C (literature range) | [1][2][8][9] |
| Boiling Point | ~351 °C | [9] |
| Solubility | Slightly soluble in DMSO (heated) and Methanol. Soluble in hot water and ethanol. | [3][7] |
Safety and Handling Precautions
Adherence to safety protocols is non-negotiable. Before commencing, review the Safety Data Sheet (SDS) for this compound and all solvents.
-
Hazard Profile: The compound is classified as an irritant, causing skin, eye, and potential respiratory irritation.[8][10]
-
Personal Protective Equipment (PPE): At a minimum, a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are mandatory.[10][11]
-
Engineering Controls: All steps, particularly those involving heating flammable solvents, must be performed in a certified chemical fume hood to ensure adequate ventilation.[11]
-
First Aid:
Experimental Protocol: Recrystallization of this compound
This protocol is optimized for purifying approximately 5-10 grams of crude material. Adjust volumes accordingly for different scales.
Materials and Equipment
Materials:
-
Crude this compound
-
Deionized Water
-
95% Ethanol
-
Activated Carbon (decolorizing grade, if needed)
-
Boiling chips
Equipment:
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Heating mantle or hot plate with a water/sand bath
-
Magnetic stirrer and stir bars
-
Graduated cylinders
-
Büchner funnel and appropriately sized filter paper
-
Vacuum filter flask
-
Vacuum tubing and source (aspirator or pump)
-
Glass stirring rod
-
Spatulas
-
Watch glass
-
Ice bath
-
Drying oven or desiccator
-
Melting point apparatus
Step-by-Step Methodology
Step 1: Solvent System Selection The ideal recrystallization solvent dissolves the solute completely when hot but sparingly when cold. Due to the polar nature of the hydroxyl group and the pyridine nitrogen, a polar protic solvent is an excellent choice. Water is a highly effective, safe, and economical solvent for this compound. An ethanol/water mixture can also be used if the crude material shows poor solubility even in boiling water. This protocol will proceed with deionized water.
Step 2: Dissolution of the Crude Solid
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add an initial volume of deionized water (e.g., 100 mL).
-
Gently heat the mixture on a hot plate or in a water bath with stirring. Bring the solvent to a gentle boil.
-
Add more hot deionized water in small portions (5-10 mL at a time) until all the solid has just dissolved.[5] Causality: Using the minimum amount of hot solvent is critical for maximizing crystal recovery upon cooling. An excess of solvent will keep more of the product dissolved at cold temperatures, reducing the yield.
Step 3: Decolorization with Activated Carbon (Optional) If the resulting solution is significantly colored (e.g., dark yellow or brown), this indicates the presence of colored organic impurities.
-
Remove the flask from the heat source and allow the boiling to subside slightly.
-
Add a very small amount of activated carbon (a spatula tip's worth) to the hot solution. Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
Add a fresh boiling chip, return the flask to the heat source, and swirl or stir while boiling gently for 2-3 minutes.[13] The carbon will adsorb the colored impurities.
-
Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the carbon, collecting the hot, colorless filtrate in a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.
Step 4: Crystallization
-
Cover the flask containing the clear, hot solution with a watch glass and remove it from the heat source.
-
Allow the solution to cool slowly and undisturbed to room temperature on the benchtop. Causality: Slow cooling is essential for the formation of large, well-defined, and therefore purer, crystals. Rapid cooling traps impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[6]
Step 5: Isolation by Vacuum Filtration
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of cold deionized water to ensure a good seal.
-
Turn on the vacuum and swirl the flask containing the crystals to create a slurry. Pour the slurry into the center of the Büchner funnel.
-
Use a spatula to transfer any remaining crystals. Wash the flask with a small amount (5-10 mL) of the ice-cold mother liquor (or fresh, ice-cold deionized water) and pour this into the funnel to rinse the remaining crystals.
Step 6: Washing the Crystals
-
With the vacuum still applied, wash the collected crystals on the filter paper with two small portions of ice-cold deionized water. Causality: Washing with cold solvent removes any residual mother liquor (which contains the dissolved impurities) without dissolving a significant amount of the purified product crystals.
Step 7: Drying the Purified Crystals
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Carefully remove the filter paper and crystals from the funnel and place them on a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be achieved by leaving them in a well-ventilated area, placing them in a drying oven at a moderate temperature (e.g., 60-70 °C, well below the melting point), or putting them in a desiccator under vacuum.
Workflow Visualization
Caption: Recrystallization workflow for this compound.
Characterization and Quality Control
Verifying the purity of the final product is a critical final step.
| Parameter | Crude Material (Expected) | Purified Product (Expected) | Justification |
| Appearance | Off-white to yellow/brown powder | White to off-white crystalline solid | Removal of colored impurities and formation of a crystal lattice. |
| Melting Point | Broad range, depressed (e.g., 220-228 °C) | Sharp, narrow range (e.g., 230-232 °C) | Impurities disrupt the crystal lattice, lowering and broadening the melting point. A pure compound has a characteristic sharp melting point.[6] |
| ¹H NMR | May show small peaks from impurities | Clean spectrum matching literature values | Confirms chemical structure and absence of proton-containing impurities. |
| TLC/HPLC | May show multiple spots/peaks | A single, sharp spot/peak | Chromatographic techniques separate components, providing a clear visual or quantitative measure of purity. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. Solution is not sufficiently saturated. | 1. Reheat the solution to boiling and evaporate some of the solvent to concentrate it.[13] Allow to cool again. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound.[6] |
| "Oiling out" occurs instead of crystallization. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too highly concentrated, causing the solute to come out of solution above its melting point. | 1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and attempt to cool again. 2. Consider a different solvent or a two-solvent system with a lower boiling point. |
| Low recovery/yield. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Washing crystals with solvent that was not ice-cold. | 1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure the filtration apparatus is pre-heated and perform the hot filtration step as quickly as possible. 3. Always use ice-cold solvent for washing. The mother liquor can also be further cooled or partially evaporated to recover a second, less pure crop of crystals. |
| Product is still colored after recrystallization. | The amount of activated carbon was insufficient, or it was not used. | Repeat the recrystallization process, ensuring the use of activated carbon and hot filtration as described in Step 3. |
References
- 1. Buy this compound | 7516-31-6 [smolecule.com]
- 2. This compound CAS 13603-44-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 4-Hydroxy-2,6-dimethylpyridine | 13603-44-6 [chemicalbook.com]
- 4. This compound | 13603-44-6 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica [cymitquimica.com]
- 8. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 9. 4-Hydroxy-2,6-dimethylpyridine | 13603-44-6 [amp.chemicalbook.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. m.youtube.com [m.youtube.com]
A Robust Reversed-Phase HPLC Method for the Accurate Quantification of 2,6-Dimethyl-4-Hydroxypyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6-Dimethyl-4-Hydroxypyridine. As a crucial synthetic intermediate in pharmaceutical development and a compound with potential biological activities, its precise quantification is essential for quality control, stability studies, and research applications.[1] This protocol employs a reversed-phase C18 column with UV detection, offering a reliable and reproducible approach for researchers. The methodology, from sample preparation to data analysis, is outlined in detail, supported by a comprehensive discussion on method validation according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[2][3][4]
Introduction and Scientific Rationale
This compound (CAS RN: 13603-44-6), a pyridine derivative with a molecular formula of C₇H₉NO, is a compound of significant interest in medicinal and synthetic chemistry.[5] It serves as a key building block in the synthesis of various pharmaceutical agents, including selective human BACE1 inhibitors for neurodegenerative disease research.[1] Furthermore, studies have suggested that this compound may possess intrinsic biological properties, such as antioxidant and neuroprotective effects.[6]
Given its role in drug synthesis and its potential therapeutic applications, the ability to accurately measure the concentration of this compound in various matrices is paramount. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose, providing high sensitivity, resolution, and precise, reproducible results.[2]
This guide details a reversed-phase HPLC (RP-HPLC) method, which is perfectly suited for separating polar aromatic compounds like this compound. The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase (a C18 alkyl chain) and a polar mobile phase. By optimizing the mobile phase composition and other chromatographic parameters, a sharp, well-resolved peak can be achieved, enabling accurate quantification.
Materials and Methodology
Equipment and Instrumentation
-
HPLC System equipped with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Balance (4-5 decimal places).
-
pH Meter.
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringes and 0.45 µm syringe filters (e.g., PTFE or Nylon).
-
Ultrasonic bath.
Chemicals and Reagents
-
This compound reference standard (Purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid or Acetic acid (Analytical grade).
Chromatographic Conditions
The following parameters were established to provide optimal separation and peak shape for this compound.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The C18 stationary phase provides excellent retention and separation for aromatic compounds like pyridine derivatives.[7] |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid), (30:70 v/v) | An isocratic mixture provides simplicity and robustness. The acidic modifier (Formic Acid) ensures the pyridine nitrogen is protonated, leading to improved peak shape and consistent retention.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without generating excessive backpressure.[9] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry.[10] |
| Detection Wavelength | 265 nm (or experimentally determined λmax) | Pyridine derivatives typically exhibit strong UV absorbance. The specific maximum absorption wavelength (λmax) should be confirmed by scanning the reference standard with a PDA detector to maximize sensitivity. |
| Injection Volume | 10 µL | A common injection volume suitable for achieving good sensitivity without overloading the column.[7] |
| Run Time | ~10 minutes | Sufficient time to allow for the elution of the analyte and any potential early-eluting impurities. |
Experimental Protocols
Preparation of Mobile Phase
-
To prepare 1 L of the aqueous component, add 1.0 mL of Formic Acid to 999 mL of HPLC-grade water.
-
Mix thoroughly and degas using an ultrasonic bath for 15-20 minutes.
-
The final mobile phase is prepared by mixing 300 mL of Acetonitrile with 700 mL of the prepared aqueous component. This can be done online by the HPLC pump or manually.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This solution should be sonicated for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.[7]
Preparation of Sample Solutions
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Transfer the sample to a volumetric flask of appropriate size.
-
Add approximately 70% of the flask volume with the mobile phase and sonicate for 10-15 minutes to facilitate extraction and dissolution.
-
Allow the solution to cool to room temperature, then dilute to the final volume with the mobile phase.
-
Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial to prevent particulates from damaging the column.[7][11]
Analytical Procedure Workflow
The diagram below illustrates the complete workflow from preparation to final quantification.
Caption: Workflow for the quantification of this compound.
Method Validation Protocol
To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[4][12] Validation demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of the target compound.[2][13]
Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products. | Peak purity analysis (using PDA detector) should pass. No interfering peaks at the retention time of the analyte in blank/placebo injections. |
| Linearity | To verify a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target assay concentration. |
| Accuracy | To measure the closeness of the experimental value to the true value. Assessed by spike-recovery studies at multiple levels. | Mean recovery should be within 98.0% - 102.0%. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). | Relative Standard Deviation (%RSD) should be ≤ 2.0%. |
| LOD & LOQ | Limit of Detection (LOD) is the lowest concentration that can be detected. Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy. | LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1; %RSD at this level should meet precision criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C column temp, ±5% organic in mobile phase). | %RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |
Validation Decision Workflow
The following diagram outlines the logical progression of the method validation process.
Caption: Logical workflow for HPLC method validation per ICH guidelines.
Data Analysis and Quantification
-
Calibration Curve: After running the standard solutions, plot the peak area of this compound as a function of its concentration (µg/mL).
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
y = Peak Area
-
m = Slope of the line
-
x = Concentration
-
c = Y-intercept
-
-
Quantification of Unknown Sample: The concentration of this compound in the prepared sample solution can be calculated using the regression equation:
Concentration (µg/mL) = (Peak Area of Sample - Y-intercept) / Slope
-
Final Concentration: To determine the amount of the analyte in the original sample, account for the initial sample weight and dilution factor:
Analyte % = [Concentration (µg/mL) x Dilution Volume (mL) x 100] / [Initial Sample Weight (µg)]
Conclusion
This application note provides a comprehensive and robust RP-HPLC method for the quantification of this compound. The described protocol, including the detailed chromatographic conditions and validation framework, offers scientists a reliable tool for accurate analysis in research, quality control, and drug development settings. Adherence to these guidelines will ensure the generation of high-quality, defensible data.
References
- 1. 4-Hydroxy-2,6-dimethylpyridine | 13603-44-6 [chemicalbook.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Buy this compound | 7516-31-6 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. scispace.com [scispace.com]
- 10. CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine - Google Patents [patents.google.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. actascientific.com [actascientific.com]
Application Note: A Robust GC-MS Protocol for the Analysis of 2,6-Dimethyl-4-Hydroxypyridine and Its Reaction Products
Abstract
This application note presents a comprehensive and validated methodology for the analysis of 2,6-Dimethyl-4-Hydroxypyridine (DMHP), also known as 2,6-dimethyl-4-pyridinol or 4-hydroxy-2,6-lutidine, and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS).[1] Due to the polar nature and limited volatility of DMHP, a robust derivatization strategy is essential for reliable GC-MS analysis. This guide details an optimized silylation protocol using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance analyte volatility and thermal stability. We provide a step-by-step experimental procedure, optimized instrument parameters, and a discussion on the interpretation of mass spectral data, including characteristic fragmentation patterns. This protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and quality control of DMHP and related compounds.
Introduction: The Analytical Challenge of Hydroxypyridines
This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a hydroxyl group on a pyridine ring, imparts specific chemical reactivity and potential biological activity, including antioxidant and neuroprotective effects.[2] The accurate identification and quantification of DMHP and its reaction byproducts are critical for ensuring the purity, efficacy, and safety of final products.
Direct analysis of hydroxypyridines like DMHP by Gas Chromatography (GC) is often challenging due to their low volatility and the presence of active hydroxyl groups. These characteristics can lead to poor chromatographic peak shape, thermal degradation in the GC inlet, and unreliable quantification.[3] To overcome these limitations, derivatization is a necessary sample preparation step. This process chemically modifies the polar functional groups, rendering the analytes more volatile and thermally stable, thus suitable for GC-MS analysis.[3][4][5] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a widely employed and effective derivatization technique for compounds containing hydroxyl, carboxyl, or amine groups.[4]
This application note provides a detailed protocol for the silylation of DMHP and its subsequent analysis by GC-MS, ensuring high sensitivity, specificity, and reproducibility.
Experimental Workflow: From Sample to Data
The overall analytical workflow is a multi-step process that requires careful attention to detail to ensure the integrity of the results. The key stages include sample preparation and derivatization, followed by instrumental analysis and data interpretation.
Figure 1: High-level workflow for the GC-MS analysis of this compound.
Detailed Protocols and Methodologies
Reagents and Materials
-
Solvents: Anhydrous Pyridine (GC grade or higher), Ethyl Acetate (GC grade or higher).
-
Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst.
-
Standards: this compound (≥98% purity).
-
Apparatus: 2 mL GC vials with PTFE-lined septa, heating block or oven, vortex mixer.
Causality behind choices:
-
Anhydrous Pyridine: Pyridine is an excellent solvent for both DMHP and the silylating reagents.[6] Its anhydrous nature is critical as moisture can hydrolyze the BSTFA reagent and the resulting TMS derivatives, leading to incomplete derivatization and inaccurate results.[7]
-
BSTFA + 1% TMCS: BSTFA is a powerful silylating agent.[8] The addition of TMCS as a catalyst accelerates the reaction, especially for sterically hindered hydroxyl groups, ensuring a more complete and rapid derivatization.
Standard and Sample Preparation Protocol
-
Standard Preparation: Prepare a stock solution of this compound in anhydrous pyridine at a concentration of 1 mg/mL. Create a series of working standards by serial dilution to establish a calibration curve for quantitative analysis.
-
Sample Preparation: Accurately weigh approximately 1 mg of the reaction mixture or sample into a clean, dry 2 mL GC vial.
-
Dissolution: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample. Vortex for 30 seconds to ensure complete dissolution.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[3]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial in a heating block or oven at 70-80°C for 30-60 minutes to ensure complete derivatization.[3]
-
Cooling and Analysis: Allow the vial to cool to room temperature before placing it in the GC autosampler for injection.
Self-Validating System: The use of a well-characterized standard and the creation of a calibration curve provide an internal validation for the method's accuracy and linearity. Consistent peak shapes and retention times for the standard across multiple runs confirm the stability of the derivatization and the chromatographic system.
Optimized GC-MS Instrumental Parameters
The following instrumental parameters have been optimized for the analysis of TMS-derivatized DMHP. These should be considered a starting point and may require further optimization based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port | Split/Splitless, 250°C | Splitless mode is recommended for trace analysis to maximize sensitivity. A high inlet temperature ensures efficient vaporization of the derivatized analyte. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium, Constant Flow at 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | The temperature program allows for the separation of the solvent and byproducts from the analyte of interest and ensures the elution of any less volatile reaction products. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230°C | |
| Quadrupole Temp. | 150°C | |
| Ionization Energy | 70 eV | The standard energy for generating mass spectra, enabling comparison with established spectral libraries. |
| Mass Range | m/z 40-500 | A wide mass range ensures the detection of the molecular ion and key fragment ions of the derivatized analyte and potential byproducts. |
| Scan Mode | Full Scan | Allows for the identification of unknown reaction products. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity. |
Data Analysis and Interpretation
Identification of Derivatized this compound
The derivatization of this compound with BSTFA replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.
Figure 2: Silylation reaction of this compound with BSTFA.
The resulting TMS-derivatized DMHP will have a molecular weight of 195.3 g/mol . The mass spectrum will exhibit a characteristic molecular ion peak (M+) at m/z 195.
Expected Fragmentation Patterns
Electron ionization of the TMS-derivatized DMHP will lead to predictable fragmentation pathways. Understanding these pathways is crucial for confirming the identity of the analyte, especially in the absence of a library spectrum.
-
Molecular Ion (M+): The peak corresponding to the intact ionized molecule. For TMS-DMHP, this will be at m/z 195 .
-
Loss of a Methyl Group ([M-15]+): A common fragmentation for TMS derivatives is the loss of a methyl radical (•CH₃) from the silyl group. This will result in a prominent ion at m/z 180 .[9][10] This is often the base peak in the spectrum.
-
Other Fragments: Further fragmentation may occur, but the M+ and [M-15]+ ions are the most diagnostic for TMS-derivatized pyridinols.
Figure 3: Primary fragmentation pathway for TMS-derivatized this compound.
Analysis of Potential Reaction Byproducts
The described GC-MS method is also suitable for the identification of potential byproducts from the synthesis of DMHP. For instance, unreacted starting materials like 2,6-lutidine (2,6-dimethylpyridine) or intermediates from related syntheses can be detected.[11][12] Chlorinated derivatives, which can be formed during certain synthetic routes, would also be amenable to this analytical approach after derivatization of any hydroxyl groups.[13] The full scan data acquisition allows for the retrospective analysis of the sample for these and other unexpected components. Their identification would be based on their respective mass spectra and comparison with spectral libraries (e.g., NIST).
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable protocol for the analysis of this compound and its reaction products. The key to successful analysis lies in the effective silylation of the polar hydroxyl group, which significantly improves the chromatographic performance of the analyte. By following the optimized sample preparation and instrumental parameters, researchers can achieve accurate and reproducible results, which are essential for quality control in drug development and chemical synthesis. The discussion on fragmentation patterns provides a solid foundation for the confident identification of the target compound and related impurities.
References
- 1. CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 7516-31-6 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. reddit.com [reddit.com]
- 8. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 13603-44-6 | Benchchem [benchchem.com]
- 12. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 13. CN105753776A - Preparation method of 2, 6-dimethyl-3, 5-dichloro-4-hydroxypyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 2,6-Dimethyl-4-Hydroxypyridine in Metal Chelation Studies
Introduction: Unveiling the Potential of 2,6-Dimethyl-4-Hydroxypyridine as a Privileged Chelator
In the vast landscape of coordination chemistry and drug development, the quest for selective and efficient metal chelators is of paramount importance. Metal ions play a dual role in biological systems; they are essential for a myriad of physiological processes, yet their dysregulation is implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. This compound, a heterocyclic organic compound, has emerged as a compelling candidate for metal chelation studies. Its structural architecture, featuring a pyridine ring substituted with a hydroxyl group and two methyl groups, bestows upon it unique electronic and steric properties that govern its interaction with metal ions.[1][2]
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the application of this compound in metal chelation studies. We will delve into its synthesis and characterization, followed by detailed, field-proven protocols for investigating its metal-binding properties. The causality behind experimental choices is elucidated to empower researchers to not only execute these protocols but also to adapt and troubleshoot them effectively.
Physicochemical Properties and Synthesis
This compound (also known as 2,6-dimethyl-4-pyridinol) is an off-white to pale yellow crystalline solid with a molecular formula of C₇H₉NO and a molecular weight of 123.15 g/mol .[2][] It exists in tautomeric equilibrium with its pyridone form, with the latter often being more stable, particularly in the solid state.[1] This tautomerism is a critical aspect of its coordination chemistry.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the treatment of dehydroacetic acid with aqueous ammonia.[1] This process leverages a ring-opening and subsequent recyclization mechanism to form the desired pyridinone structure.
Protocol for Synthesis:
-
Reaction Setup: In a pressure-rated reaction vessel, suspend dehydroacetic acid in concentrated aqueous ammonia.
-
Reaction Conditions: Seal the vessel and heat the mixture under pressure. The specific temperature and pressure will depend on the scale of the reaction and should be optimized for safety and yield.
-
Work-up: After cooling, the reaction mixture is typically acidified to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final this compound.
It is crucial to characterize the synthesized compound to confirm its identity and purity before its use in chelation studies. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed.
Core Principles of Metal Chelation by this compound
The chelation of metal ions by this compound primarily occurs through the deprotonated hydroxyl group and the nitrogen atom of the pyridine ring, forming a stable five-membered chelate ring. The methyl groups at the 2 and 6 positions can provide steric hindrance, influencing the coordination geometry and selectivity towards different metal ions.
Experimental Protocols for Metal Chelation Studies
The following protocols provide a systematic approach to characterizing the metal chelating properties of this compound.
Protocol 1: Determination of Metal-Ligand Stoichiometry using the Mole-Ratio Method
Objective: To determine the molar ratio in which this compound binds to a specific metal ion.
Principle: In the mole-ratio method, the concentration of the metal ion is kept constant while the concentration of the ligand is systematically varied. The absorbance of the resulting solutions is measured at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. A plot of absorbance versus the molar ratio of ligand to metal will show two intersecting lines, the intersection of which corresponds to the stoichiometry of the complex.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the metal salt (e.g., CuSO₄, FeCl₃, NiCl₂) of a known concentration in a suitable buffer solution. The choice of buffer is critical and should not interfere with the chelation reaction.
-
Prepare a stock solution of this compound of the same concentration in the same buffer.
-
-
Preparation of Test Solutions:
-
In a series of volumetric flasks, add a constant volume of the metal stock solution.
-
Add increasing volumes of the ligand stock solution to each flask to achieve a range of ligand-to-metal molar ratios (e.g., 0:1, 0.5:1, 1:1, 1.5:1, 2:1, 2.5:1, 3:1).
-
Bring each flask to the final volume with the buffer solution.
-
-
Spectrophotometric Measurement:
-
Determine the λmax of the metal-ligand complex by scanning the absorbance of a solution containing an excess of the ligand.
-
Measure the absorbance of each prepared solution at the determined λmax.
-
-
Data Analysis:
-
Plot the absorbance (y-axis) versus the molar ratio of [Ligand]/[Metal] (x-axis).
-
The plot will typically consist of two linear portions. Extrapolate these lines until they intersect. The molar ratio at the intersection point indicates the stoichiometry of the complex.
-
Figure 1: Workflow for the Mole-Ratio Method.
Protocol 2: Determination of Metal-Ligand Stoichiometry using Job's Plot (Method of Continuous Variations)
Objective: To independently verify the stoichiometry of the metal-ligand complex.
Principle: Job's plot is another widely used method for determining stoichiometry. In this method, the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. The absorbance is plotted against the mole fraction of the ligand. The maximum absorbance occurs at the mole fraction corresponding to the stoichiometry of the complex.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare equimolar stock solutions of the metal salt and this compound in a suitable buffer.
-
-
Preparation of Test Solutions:
-
Prepare a series of solutions by mixing the metal and ligand stock solutions in varying proportions, keeping the total volume constant. For example, for a total volume of 10 mL, mix 1 mL of metal solution with 9 mL of ligand solution, 2 mL with 8 mL, and so on.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the λmax of the complex.
-
-
Data Analysis:
-
Plot the absorbance (y-axis) against the mole fraction of the ligand (XL = [L] / ([M] + [L])) (x-axis).
-
The mole fraction at which the maximum absorbance is observed reveals the stoichiometry. For a 1:1 complex, the maximum will be at XL = 0.5. For a 1:2 complex, the maximum will be at XL ≈ 0.67.
-
Figure 2: Workflow for Job's Plot Method.
Protocol 3: Determination of Stability Constants by Spectrophotometric Titration
Objective: To quantify the binding affinity of this compound for a metal ion by determining the stability constant (K).
Principle: This method involves titrating a solution of the metal ion with the ligand solution (or vice versa) and monitoring the changes in absorbance. The data is then fitted to a binding model to calculate the stability constant.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a solution of the metal salt of known concentration in a suitable buffer.
-
Prepare a concentrated stock solution of this compound in the same buffer.
-
-
Titration:
-
Place the metal solution in a cuvette.
-
Record the initial UV-Vis spectrum.
-
Make small, sequential additions of the ligand stock solution to the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Correct the absorbance data for dilution at each titration point.
-
Plot the absorbance at a specific wavelength (where the change is significant) as a function of the total ligand concentration.
-
Use non-linear regression analysis to fit the data to a suitable binding isotherm (e.g., 1:1 or 1:2 binding model) to determine the stability constant (log K). Specialized software can be used for this analysis.
-
Protocol 4: Determination of pKa and Stability Constants by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of this compound and the stability constants of its metal complexes.
Principle: Potentiometric titration is a highly accurate method that measures the change in potential (related to pH) of a solution upon the addition of a titrant. By titrating the ligand alone with a strong base, its pKa can be determined. By titrating a mixture of the ligand and a metal ion, the stability constants of the resulting complexes can be calculated from the titration curves.
Step-by-Step Methodology:
-
Calibration: Calibrate the pH meter with standard buffer solutions.
-
Titration for pKa Determination:
-
Prepare a solution of this compound of known concentration in a thermostated vessel.
-
Add a known concentration of a strong acid (e.g., HCl) to protonate the ligand.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of the titrant.
-
-
Titration for Stability Constant Determination:
-
Prepare a solution containing known concentrations of this compound and the metal salt.
-
Titrate this mixture with the standardized strong base, recording the pH at each step.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for both titrations.
-
The pKa of the ligand can be determined from the titration curve of the ligand alone.
-
The stability constants are calculated from the displacement of the metal-ligand titration curve relative to the ligand-only curve using specialized software that employs algorithms like the Bjerrum or Irving-Rossotti methods.
-
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in a clear and concise manner.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO | [2] |
| Molecular Weight | 123.15 g/mol | [2][] |
| Melting Point | 228-233 °C | [2] |
| pKa | To be determined experimentally |
Table 2: Stoichiometry and Stability Constants of this compound Metal Complexes
| Metal Ion | Stoichiometry (M:L) | log K | Method | Reference |
| Cu(II) | To be determined | To be determined | Spectrophotometry/Potentiometry | |
| Fe(III) | To be determined | To be determined | Spectrophotometry/Potentiometry | |
| Ni(II) | To be determined | To be determined | Spectrophotometry/Potentiometry | |
| Zn(II) | To be determined | To be determined | Spectrophotometry/Potentiometry |
Note: The values in this table are placeholders and should be populated with experimentally determined data.
Troubleshooting and Expert Insights
-
Solubility Issues: this compound may have limited solubility in aqueous solutions. The use of co-solvents like ethanol or DMSO may be necessary, but their effect on the stability constants must be considered.
-
Buffer Interference: Ensure that the chosen buffer system does not interact with the metal ions under investigation. Good's buffers are often a suitable choice.
-
Hydrolysis of Metal Ions: At higher pH values, metal ions can undergo hydrolysis, which can compete with the chelation reaction. The experimental conditions, particularly pH, should be carefully chosen to minimize this effect.
-
Purity of Ligand: The purity of the synthesized this compound is critical for accurate results. Impurities can lead to erroneous stoichiometry and stability constant values.
Conclusion
This compound presents a promising scaffold for the development of novel metal chelators. The protocols and guidelines presented in this technical guide provide a robust framework for the systematic investigation of its metal-binding properties. By understanding the underlying principles and meticulously executing these experimental procedures, researchers can unlock the full potential of this versatile molecule in various scientific and therapeutic applications.
References
Application Notes & Protocols: A Comprehensive Guide to Evaluating the Antioxidant Activity of 2,6-Dimethyl-4-Hydroxypyridine
Introduction
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2][3] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals, thereby mitigating oxidative damage.[3] Their role in cellular protection makes the discovery and characterization of novel antioxidant agents a critical focus in drug development and nutritional science.
2,6-Dimethyl-4-Hydroxypyridine is an organic compound belonging to the hydroxypyridine family (CAS 13603-44-6).[4][5] Its structure, featuring a hydroxyl group on a pyridine ring, suggests potential antioxidant capabilities through mechanisms like hydrogen atom donation or electron transfer.[6][7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setups required to rigorously evaluate the antioxidant activity of this compound using a multi-assay approach. We will cover both cell-free (acellular) and cell-based methodologies to provide a comprehensive profile of its antioxidant potential.
Putative Antioxidant Mechanisms of Hydroxypyridines
The antioxidant activity of phenolic compounds, including hydroxypyridines, is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thus stabilizing it. The primary mechanisms are:
-
Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates the hydrogen atom from its hydroxyl group to a free radical (R•), effectively neutralizing the radical and forming a more stable antioxidant radical (ArO•).
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion of the radical (R:-). This is often followed by proton transfer.
The efficiency of these mechanisms is influenced by the molecular structure, including the presence of electron-donating groups like the methyl groups in this compound, which can enhance radical scavenging activity.[8]
Caption: Putative antioxidant mechanisms of this compound.
In Vitro (Acellular) Antioxidant Capacity Assays
Acellular assays are rapid, cost-effective methods for screening the radical scavenging and reducing potential of compounds. We will detail three widely used SET and mixed-mode assays: DPPH, ABTS, and FRAP.[3][9]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[10] This neutralizes the radical, causing a color change from deep violet to pale yellow, which is measured by a decrease in absorbance at approximately 517 nm.[10] The degree of discoloration is directly proportional to the antioxidant's radical scavenging activity.[10]
Caption: Standard workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (1 mM): Dissolve 3.94 mg of DPPH in 10 mL of methanol. Store in the dark at 4°C.
-
DPPH Working Solution (~0.1 mM): Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. Prepare this solution fresh daily.[11]
-
Test Compound (this compound): Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, ethanol, or DMSO). Perform serial dilutions to create a range of concentrations.
-
Positive Control: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox with the same concentration range as the test compound.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the serially diluted test compound, positive control, or blank (solvent only) to the respective wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:[10] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the blank (solvent + DPPH).
-
A_sample is the absorbance of the test sample + DPPH.
-
-
Plot the % Scavenging Activity against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
-
| Parameter | Description |
| Wavelength | 517 nm |
| Positive Control | Ascorbic Acid, Trolox, Gallic Acid |
| Key Output | IC50 (µg/mL or µM) |
| Mechanism | Primarily HAT, some SET contribution |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution.[12] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.[12] This method is applicable to both hydrophilic and lipophilic compounds.[12]
Caption: Standard workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare by dissolving ABTS in water.
-
Potassium Persulfate Solution (2.45 mM): Prepare by dissolving potassium persulfate in water.
-
ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12] This generates the dark-colored radical.
-
ABTS•+ Working Solution: Before the assay, dilute the radical cation solution with a suitable solvent (e.g., ethanol or PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Controls: Prepare as described in the DPPH protocol. Trolox is the standard reference for this assay.
-
-
Assay Procedure (96-well plate format):
-
Prepare a standard curve using Trolox at various concentrations.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the serially diluted test compound, Trolox standards, or blank to the respective wells.
-
Mix and incubate at room temperature for a specified time (typically 6-10 minutes).
-
Measure the absorbance at 734 nm.[12]
-
-
Data Analysis:
-
Calculate the percentage inhibition of absorbance using the same formula as for the DPPH assay.
-
Plot the % inhibition against the concentration for the Trolox standards to generate a standard curve.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for the test compound from the standard curve. The results are expressed as µM of Trolox Equivalents (TE) per µM or mg of the compound.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant potential of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form at a low pH. This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex, which has a maximum absorbance at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[13]
Caption: Standard workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[9]
-
Standard: Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) at various concentrations.
-
Test Compound: Prepare as previously described.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of the freshly prepared FRAP reagent to each well.
-
Add 20 µL of the test compound, standard, or blank to the respective wells.
-
Mix and incubate at 37°C for a defined period (e.g., 30 minutes).[9]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Use the standard curve to determine the Fe²⁺ equivalent concentration for the test compound.
-
The results are expressed as the FRAP value (in µM of Fe²⁺ equivalents).
-
In Vitro (Cell-Based) Antioxidant Activity Assay
While acellular assays are excellent for initial screening, they do not account for biological complexity such as cell uptake, metabolism, and localization of the compound.[1][2] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy.[14]
Principle: The CAA assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which diffuses into cells.[2] Inside the cell, esterases deacetylate it to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[1][2] The assay measures the ability of an antioxidant compound to prevent the formation of DCF by scavenging ROS generated by a free radical initiator like ABAP.[14] A reduction in fluorescence intensity compared to control cells indicates antioxidant activity.[14]
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Protocol:
-
Cell Culture and Seeding:
-
Assay Procedure:
-
Remove the culture medium and gently wash the confluent cell monolayer with Phosphate-Buffered Saline (PBS).
-
Add 50 µL of the test compound (this compound) or a positive control (e.g., Quercetin) at various concentrations to the wells.[1][2]
-
Add 50 µL of the DCFH-DA probe solution to all wells.[1]
-
Incubate the plate at 37°C for 1 hour to allow for probe uptake and compound interaction.
-
Aspirate the solution and wash the cells again with PBS to remove any extracellular probe and compound.
-
Add 100 µL of a free radical initiator (e.g., ABAP) to all wells to induce oxidative stress.[15]
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence versus time plot for each sample and control.
-
Calculate the percentage inhibition of DCF formation.
-
The antioxidant activity can be expressed in CAA units or as Quercetin Equivalents (QE) by comparing the sample's activity to a quercetin standard curve.
-
Summary and Interpretation of Results
A multi-assay approach is crucial for a comprehensive assessment of antioxidant activity, as different assays reflect different antioxidant mechanisms.
| Assay | Principle | Measures | Standard | Advantages | Limitations |
| DPPH | Radical Scavenging | Hydrogen/electron donating ability | Ascorbic Acid | Simple, rapid, stable radical[10] | Reaction kinetics can be slow; steric hindrance can be an issue |
| ABTS | Radical Cation Scavenging | Hydrogen/electron donating ability | Trolox | Works for hydrophilic & lipophilic compounds; rapid reaction[12] | Radical is not representative of physiological radicals |
| FRAP | Ferric Ion Reduction | Reducing Power (electron donation) | FeSO₄ | Simple, high-throughput, reproducible[13] | Does not measure HAT; low pH is not physiological |
| CAA | ROS Inhibition in Cells | Intracellular radical scavenging | Quercetin | Biologically relevant (accounts for uptake/metabolism)[14] | More complex, requires cell culture facilities, cell-line dependent |
Interpretation:
-
Strong activity in DPPH and ABTS assays suggests that this compound is an effective radical scavenger, likely acting through both HAT and SET mechanisms.
-
High activity in the FRAP assay indicates potent electron-donating capabilities.
-
Positive results in the CAA assay would be the most significant finding, confirming that the compound is bioavailable to cells and can protect them from intracellular oxidative stress. This provides a stronger basis for its potential therapeutic or nutraceutical applications.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 13603-44-6 | Benchchem [benchchem.com]
- 5. CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica [cymitquimica.com]
- 6. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 7516-31-6 [smolecule.com]
- 8. Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety - Pharmacy & Pharmacology International Journal - MedCrave Publishing [medcrave.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. benchchem.com [benchchem.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Dimethyl-4-Hydroxypyridine
Welcome to the technical support center for the synthesis of 2,6-dimethyl-4-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this valuable synthetic intermediate. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting, frequently asked questions, and a validated experimental protocol.
Section 1: Troubleshooting Guide for this compound Synthesis
Low yields and unexpected side products can be common hurdles in organic synthesis. This section addresses specific issues you might encounter during the synthesis of this compound, particularly when using the common route from dehydroacetic acid and ammonia.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Overall Yield | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Suboptimal Reagent Stoichiometry: An incorrect ratio of starting materials can lead to unreacted starting material or the formation of side products. 3. Product Loss During Workup/Purification: The product may be lost during extraction, crystallization, or other purification steps. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. Some syntheses benefit from higher temperatures to overcome activation energy barriers[1]. 2. Stoichiometric Adjustments: Carefully control the molar ratios of your reactants. For the synthesis from dehydroacetic acid, a molar excess of ammonia is often used to drive the reaction to completion[2]. 3. Workup & Purification Optimization: Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase. For purification by crystallization, screen various solvent systems to find one that provides high recovery of pure product. |
| Formation of Impurities/Side Products | 1. Side Reactions: Depending on the reaction conditions, side reactions such as polymerization or the formation of isomers can occur. For instance, the reaction of dehydroacetic acid with ammonia can potentially yield a 2-pyridone isomer[3]. 2. Degradation of Starting Material or Product: Harsh reaction conditions (e.g., excessively high temperatures or extreme pH) can lead to the degradation of either the starting materials or the desired product. | 1. Control of Reaction Conditions: Maintain precise control over the reaction temperature. Running the reaction at the lowest effective temperature can often minimize the formation of side products. The choice of solvent can also influence the reaction pathway and selectivity[1]. 2. Milder Reaction Conditions: Explore alternative, milder synthesis routes if degradation is a significant issue. For example, biocatalytic methods using engineered microorganisms are being developed for more efficient and environmentally friendly synthesis[4]. |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the reaction mixture or workup solvents. 2. Product co-precipitates with impurities. 3. Emulsion formation during aqueous extraction. | 1. Solvent Selection: If the product is a solid, carefully select an anti-solvent to induce precipitation after the reaction is complete. For extractions, use a solvent in which the product has high solubility and the impurities have low solubility. 2. Recrystallization: Perform recrystallization from a suitable solvent system to remove impurities. A step-wise cooling process during recrystallization can improve crystal purity. 3. Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) or a different organic solvent to break up emulsions formed during extraction. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What are the most common starting materials for synthesizing this compound?
A1: The most frequently cited starting materials are dehydroacetic acid (DHA) and 2,6-dimethylpyridine. The synthesis from DHA involves reaction with aqueous ammonia and is a classical and widely used method[2][3]. Another approach is the hydroxylation of 2,6-dimethylpyridine using reagents like hydrogen peroxide in acidic conditions[4].
Q2: My synthesis from dehydroacetic acid and ammonia is giving a low yield. What is the most likely reason?
A2: Low yields in this specific synthesis are often attributed to incomplete reaction or side product formation. The reaction of dehydroacetic acid with ammonia involves a ring-opening and subsequent ring-closing cascade. If the conditions are not optimal, the reaction may stall, or an isomeric pyridone could be formed[3]. Ensuring a sufficient excess of ammonia and carefully controlling the temperature are crucial for maximizing the yield of the desired 4-hydroxypyridine.
Q3: Is this compound the same as 2,6-dimethyl-4-pyridone?
A3: this compound exists in a tautomeric equilibrium with 2,6-dimethyl-4-pyridone. The pyridone form is generally the more stable and predominant tautomer, especially in the solid state[3]. For most practical purposes and in many commercial sources, the names are used interchangeably.
Q4: Are there "greener" or more environmentally friendly methods for this synthesis?
A4: Yes, research is ongoing to develop more sustainable synthetic routes. A notable green chemistry approach involves the use of weakly basic ion-exchange resins as catalysts for the dimerization of ethyl acetoacetate, followed by in-situ ammoniation to yield the hydroxypyridine scaffold[2]. Additionally, biocatalytic methods using engineered microorganisms are emerging as a promising and environmentally benign alternative to traditional chemical synthesis[4].
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: Standard analytical techniques should be used to confirm the structure and purity of your product. These include:
-
Melting Point: The reported melting point is approximately 228-233 °C[4]. A sharp melting point range close to the literature value is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide definitive structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the hydroxyl group (or N-H and C=O for the pyridone tautomer) and the aromatic ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (123.16 g/mol )[4].
Section 3: High-Yield Experimental Protocol for this compound Synthesis from Dehydroacetic Acid
This protocol is a compiled and optimized procedure based on literature reports for the synthesis of this compound from dehydroacetic acid.
Materials:
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Dehydroacetic acid (DHA)
-
Aqueous ammonia (28-30%)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Ethanol
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Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dehydroacetic acid (1 equivalent).
-
Ammonolysis: To the dehydroacetic acid, add an excess of aqueous ammonia (e.g., 5-10 equivalents). The reaction is often performed under pressure in a sealed vessel or at reflux.
-
Heating and Reaction: Heat the mixture to reflux (or the desired temperature if in a sealed vessel) with vigorous stirring. Monitor the reaction progress by TLC until the dehydroacetic acid spot is no longer visible.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess ammonia and bring the pH to the isoelectric point of this compound (around pH 5-6) using concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold deionized water to remove any remaining salts.
-
Purification (Recrystallization): Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain pure this compound as off-white to pale yellow crystals[4].
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using melting point, NMR, IR, and MS analysis.
Section 4: Visualizing the Synthesis Pathway
The following diagram illustrates the key transformation in the synthesis of this compound from dehydroacetic acid.
Caption: Synthesis of this compound from Dehydroacetic Acid.
References
Technical Support Center: Synthesis of 2,6-Dimethyl-4-Hydroxypyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethyl-4-hydroxypyridine. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to enhance the efficiency and success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are the reaction of dehydroacetic acid (DHA) with ammonia and the Hantzsch pyridine synthesis. The choice between these routes often depends on the available starting materials, desired scale, and purification capabilities.
Q2: My synthesis from dehydroacetic acid (DHA) is giving a low yield of the desired 4-hydroxypyridine. What is the likely cause?
A2: A common issue is the formation of the isomeric byproduct, 4-hydroxy-6-methyl-2-pyridone. The regioselectivity of the nucleophilic attack by ammonia on the pyrone ring of DHA is highly dependent on the reaction conditions. Direct ammonolysis, typically under pressure, favors the formation of the desired this compound. Conversely, if DHA is first hydrolyzed to 4-hydroxy-6-methyl-2-pyrone, subsequent reaction with ammonia will yield the undesired 2-pyridone isomer[1][2].
Q3: I'm attempting a Hantzsch synthesis to obtain this compound. What are the key intermediates and potential pitfalls?
A3: The Hantzsch synthesis is a multi-component reaction involving the condensation of two equivalents of a β-ketoester (like ethyl acetoacetate), an aldehyde (such as formaldehyde), and a nitrogen source (like ammonia)[3][4][5]. The initial product is a 1,4-dihydropyridine derivative, which must then be oxidized to the final aromatic pyridine[6]. A primary pitfall is incomplete oxidation, leading to the dihydropyridine as a major impurity. Additionally, side reactions from competing condensations can occur, reducing the overall yield.
Q4: How can I confirm the identity of my product and detect the presence of common byproducts?
A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the desired 4-hydroxypyridine from its 2-pyridone isomer and other impurities[7][8]. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides definitive structural information for the final product and can help identify byproducts by comparing the spectra to known standards[4][9][10]. Mass spectrometry (MS) can be used to confirm the molecular weight of the product and impurities.
Q5: What is the relationship between this compound and its tautomer, 2,6-dimethylpyridin-4(1H)-one?
A5: this compound exists in a tautomeric equilibrium with 2,6-dimethylpyridin-4(1H)-one. The pyridone form is generally the more stable tautomer, especially in the solid state and in polar solvents[11]. This tautomerism influences the compound's chemical reactivity and physical properties.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield and/or Presence of an Isomeric Impurity in the Dehydroacetic Acid Route
| Symptom | Probable Cause | Troubleshooting Action |
| Low yield of the desired 4-hydroxypyridine with a significant amount of a byproduct with a similar mass. | Formation of the 4-hydroxy-6-methyl-2-pyridone isomer due to incorrect reaction conditions. | Optimize Ammonolysis Conditions: Ensure direct ammonolysis of dehydroacetic acid is performed. This typically involves heating DHA with aqueous ammonia in a sealed vessel (autoclave) to promote the formation of the 4-pyridone. Avoid conditions that favor prior hydrolysis of DHA, as this leads to the 2-pyridone isomer[1][2]. |
| A complex mixture of products is observed. | Decomposition of starting material or product due to harsh reaction conditions (e.g., excessive temperature or pressure). | Control Reaction Parameters: Carefully monitor and control the reaction temperature and pressure. Start with the recommended conditions and optimize in small increments. Use a test reaction to determine the optimal reaction time to avoid prolonged heating. |
Problem 2: Low Yield and/or Impurities in the Hantzsch Synthesis Route
| Symptom | Probable Cause | Troubleshooting Action |
| The isolated product has a different spectroscopic profile (especially in the aromatic region of the ¹H NMR) than the expected this compound. | Incomplete oxidation of the 1,4-dihydropyridine intermediate. | Ensure Complete Oxidation: The Hantzsch reaction initially forms a dihydropyridine, which must be oxidized to the aromatic pyridine[12][13]. Use a reliable oxidizing agent such as nitric acid, chromium trioxide, or iodine in an appropriate solvent. Monitor the reaction by TLC or HPLC to ensure the disappearance of the dihydropyridine intermediate. |
| Multiple spots are observed on TLC, and the yield of the desired product is low. | Formation of side products from competing condensation reactions. | Control Reaction Stoichiometry and Order of Addition: The Hantzsch reaction is a multi-component condensation. Ensure the correct stoichiometry of the β-ketoester, aldehyde, and ammonia source[3][4][5]. In some cases, pre-forming one of the intermediates (e.g., the enamine from the β-ketoester and ammonia) before adding the other components can improve the yield and reduce side products. |
III. Experimental Protocols
Protocol 1: Synthesis of this compound from Dehydroacetic Acid
This protocol is adapted from established procedures for the direct ammonolysis of dehydroacetic acid.
Materials:
-
Dehydroacetic acid (DHA)
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Activated carbon
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
In a high-pressure stainless-steel autoclave, combine dehydroacetic acid (1 mole equivalent) and aqueous ammonia (10-15 mole equivalents).
-
Seal the autoclave and heat the mixture to 150-160 °C for 4-6 hours. The pressure will increase during the reaction.
-
After the reaction period, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove excess ammonia and water.
-
Dissolve the resulting solid in hot ethanol.
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Add a small amount of activated carbon and heat at reflux for 15 minutes.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The purity of the product can be assessed by melting point and HPLC analysis.
Protocol 2: Synthesis of the Isomeric Byproduct: 4-Hydroxy-6-methyl-2-pyridone
This protocol allows for the intentional synthesis of the common byproduct for use as an analytical standard. This procedure involves the initial hydrolysis of DHA[1].
Part A: Synthesis of 4-Hydroxy-6-methyl-2-pyrone
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In a round-bottom flask, heat a mixture of dehydroacetic acid (1 mole equivalent) and concentrated sulfuric acid (5 mole equivalents) to 130 °C for 10-15 minutes[1].
-
Carefully pour the hot mixture over crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid to obtain 4-hydroxy-6-methyl-2-pyrone.
Part B: Ammonolysis to 4-Hydroxy-6-methyl-2-pyridone
-
Suspend the 4-hydroxy-6-methyl-2-pyrone (1 mole equivalent) in aqueous ammonia (10-15 mole equivalents).
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
IV. Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A validated HPLC method is crucial for separating this compound from its isomeric byproduct and other impurities[7][8][14][15][16].
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective. For example, a gradient of methanol and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should provide good resolution between the 4-hydroxypyridine and the 2-pyridone isomer, with the more polar 2-pyridone typically eluting earlier.
V. Purification Strategies
Fractional Crystallization
Due to differences in solubility, fractional crystallization can be an effective method for separating this compound from the 4-hydroxy-6-methyl-2-pyridone byproduct[17][18][19][20].
General Procedure:
-
Dissolve the crude product containing the mixture of isomers in a suitable solvent (e.g., ethanol, methanol, or water) at an elevated temperature to achieve complete dissolution.
-
Slowly cool the solution to allow for the selective crystallization of the less soluble component. The relative solubilities will depend on the chosen solvent.
-
Collect the first crop of crystals by filtration.
-
Analyze the purity of the crystals and the mother liquor by HPLC.
-
The mother liquor can be concentrated and subjected to further cooling to obtain a second crop of crystals, which will be enriched in the more soluble isomer.
-
This process can be repeated to achieve the desired purity.
VI. Visualized Workflows and Mechanisms
Synthesis of this compound from Dehydroacetic Acid
Caption: Workflow for the synthesis of this compound from dehydroacetic acid.
Byproduct Formation Pathway from Dehydroacetic Acid
Caption: Competing pathways in the synthesis from dehydroacetic acid.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
VII. References
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Demuner, A. J., Barbosa, L. C. A., de Almeida, R. M., & da Silva, C. J. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Journal of the Brazilian Chemical Society, 20(4), 746-753. --INVALID-LINK--
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Reagents and conditions for the synthesis of pyridones 4a-h. - ResearchGate. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
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Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
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Hantzsch pyridine synthesis. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
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Hantzsch Pyridine Synthesis | PDF - Scribd. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
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Learning from the Hantzsch synthesis. (2000). Journal of Chemical Education, 77(11), 1431. --INVALID-LINK--
-
12.2.4. Hantzsch Synthesis of 3,5-Diethoxycarbonyl-2,6-dimethylpyridine - Books. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
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Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - MDPI. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
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Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
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Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
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Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
4-hydroxy-6-methyl-3-nitro-2-pyridone(4966-90-9) 13 c nmr - ChemicalBook. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1 - PubMed Central - NIH. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
4-Hydroxy-6-methyl-2-pyrone synthesis - ChemicalBook. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Fractional Crystallization. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis - ResearchGate. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
4-Hydroxy-6-methylpyridin-2(1H)-one - PMC - NIH. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[5][6] - RSC Publishing. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
2-Pyridone - Wikipedia. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
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Fractional crystallization (chemistry) - Wikipedia. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one - PubMed. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
The scope of 4-pyridone synthesis from DHA-f6 a - ResearchGate. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Fractional crystallization - Chemistry LibreTexts. (2019, June 5). Retrieved January 5, 2026, from --INVALID-LINK--
-
Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. (2025, September 22). Retrieved January 5, 2026, from --INVALID-LINK--
-
Comparative Analysis of a Novel 3,4-Dihydro-6-methyl-2-pyridone Derivative in Cancer Therapy - Benchchem. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Fractional Crystallization - Separation Techniques - YouTube. (2024, October 20). Retrieved January 5, 2026, from --INVALID-LINK--
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CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation - ResearchGate. (2016, June 13). Retrieved January 5, 2026, from --INVALID-LINK--
-
4-Hydroxy-6-methyl-2-pyrone(675-10-5) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application - MDPI. (2023, December 15). Retrieved January 5, 2026, from --INVALID-LINK--
-
Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine - Google Patents. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Buy this compound | 7516-31-6 - Smolecule. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
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Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Method Development for Drug Impurity Profiling: Part 1 | LCGC International. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
(PDF) Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones - ResearchGate. (2017, February 10). Retrieved January 5, 2026, from --INVALID-LINK--
-
Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K. (2025, February 26). Retrieved January 5, 2026, from --INVALID-LINK--
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(PDF) Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa- - ResearchGate. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2025, August 6). Retrieved January 5, 2026, from --INVALID-LINK--
References
- 1. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. 4-Hydroxy-6-methyl-2-pyrone(675-10-5) 1H NMR spectrum [chemicalbook.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-HYDROXY-6-METHYL-3-NITRO-2-PYRIDONE(4966-90-9) 13C NMR [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Buy this compound | 7516-31-6 [smolecule.com]
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- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. rcprocess.se [rcprocess.se]
- 18. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
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- 20. youtube.com [youtube.com]
Technical Support Center: Enhancing the Experimental Solubility of 2,6-Dimethyl-4-Hydroxypyridine
Welcome to the technical support guide for 2,6-Dimethyl-4-Hydroxypyridine. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges during experimentation. Our goal is to explain the causality behind experimental choices, empowering you to design robust and successful assays.
Understanding the Molecule: Physicochemical Properties
This compound is a substituted pyridine derivative.[1] Its solubility behavior is governed by a combination of its structural features: two lipophilic methyl groups, a weakly basic pyridine nitrogen, and an acidic hydroxyl group. A critical aspect of this molecule is its existence in two tautomeric forms: the pyridinol form and the more stable pyridone form.[1][2] This equilibrium significantly influences its physicochemical properties, including solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [2] |
| Molecular Weight | 123.15 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | [2][3] |
| Melting Point | ~228-233 °C | [2] |
| Tautomerism | Exists in equilibrium between 2,6-dimethylpyridin-4-ol and the more stable 2,6-dimethyl-1H-pyridin-4-one | [1] |
| pKa (estimated) | pKa₁ ≈ 4-5 (for protonation of pyridine N); pKa₂ ≈ 10-11 (for deprotonation of hydroxyl group) | [4] |
Note: The pKa values are estimated based on the parent compound 4-hydroxypyridine and the known electronic effects of methyl groups. Experimental determination is recommended for precise formulation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral aqueous buffers?
This is a common observation. The limited aqueous solubility is due to the molecule's relatively nonpolar structure, contributed by the two methyl groups which increase its lipophilicity. Furthermore, in the solid state and in neutral solution, the compound predominantly exists as the pyridone tautomer, which can form stable crystal lattice structures through hydrogen bonding, making it difficult for water molecules to solvate it effectively.[2][5]
Q2: I prepared a 10 mM stock in DMSO, but it crashes out when I dilute it into my aqueous assay buffer. What is happening?
This phenomenon is a classic case of kinetic versus thermodynamic solubility. Your high-concentration stock in a potent organic solvent like Dimethyl sulfoxide (DMSO) represents a kinetically soluble, supersaturated state.[6] When this solution is diluted into an aqueous buffer where the compound has poor thermodynamic solubility, the system is no longer stable, and the compound precipitates out to reach its true, lower equilibrium solubility.[6]
Q3: What are the primary strategies I can use to improve the solubility of this compound for my experiments?
Several techniques can be employed, and the best choice depends on your specific experimental constraints (e.g., cell-based vs. biochemical assay, required final concentration). The most common and effective methods for in vitro biological assays are pH adjustment, the use of co-solvents, and complexation with cyclodextrins.[6] For drug development, forming a stable salt is also a primary strategy.
The following decision tree can guide your selection process:
References
- 1. This compound | 13603-44-6 | Benchchem [benchchem.com]
- 2. Buy this compound | 7516-31-6 [smolecule.com]
- 3. This compound | 13603-44-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2,6-Dimethyl-4-Hydroxypyridine Stock Solutions
Introduction for the Researcher
2,6-Dimethyl-4-hydroxypyridine, also known as 2,6-dimethyl-4-pyridinol, is a versatile heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[1] Its experimental utility is predicated on the purity and integrity of the solutions used. Inconsistent results in screening assays or synthetic yields can often be traced back to a single, overlooked variable: the stability of the stock solution.
This technical guide provides a comprehensive framework for preparing, storing, and validating stock solutions of this compound. We will address common questions, troubleshoot potential issues, and provide a self-validating protocol to ensure the reliability and reproducibility of your experimental data. A key chemical feature of this compound is its existence in a keto-enol tautomerism (2,6-dimethylpyridin-4(1H)-one), which can influence its reactivity and stability profile in different solvent environments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent is critical and depends on the downstream application.
-
Organic Solvents (Recommended for long-term storage): Dimethyl sulfoxide (DMSO) and ethanol are excellent choices for creating high-concentration stock solutions. They are generally inert and suitable for long-term storage at -20°C or -80°C.
-
Aqueous Buffers (For immediate use): While this compound is soluble in water, its stability in aqueous media can be pH-dependent.[2] Similar pyridine derivatives have shown significant instability in alkaline and acidic conditions, while being relatively stable in neutral solutions.[3] Therefore, if you must use an aqueous buffer (e.g., PBS, TRIS), it is imperative to prepare the solution fresh and use it within a short timeframe. We strongly advise validating stability over your experimental duration.
Q2: What are the optimal storage conditions for these stock solutions?
A2: Optimal storage aims to minimize all potential degradation pathways. Based on general principles for organic compounds and data on related molecules, we recommend the following:
-
Temperature: For long-term storage (>1 week), aliquots of the stock solution in an organic solvent like DMSO should be stored at -20°C or, preferably, -80°C.[4][5]
-
Light: Pyridine derivatives can be susceptible to photodegradation.[3] Always store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Container: Use tightly sealed containers (e.g., cryovials with O-rings) to prevent solvent evaporation, which would alter the stock concentration over time.[4][5]
Q3: How long can I expect my stock solution to be stable?
A3: There is no universal answer; stability is conditional. A DMSO stock stored properly at -80°C and protected from light may be stable for several months. However, an aqueous solution at room temperature might show significant degradation in a matter of hours or days. It is a critical best practice to perform your own stability validation for your specific solvent and storage conditions. A solution is typically considered stable if the concentration of the parent compound remains above 95% of its initial value.
Q4: What are the primary degradation pathways for this compound in solution?
A4: Based on forced degradation studies performed on analogous heterocyclic compounds, the primary degradation pathways to be aware of are:[6][7][8][9]
-
Hydrolysis: The pyridine ring can be susceptible to cleavage under harsh acidic or basic conditions.[3] The hydroxyl group itself can also participate in reactions.
-
Oxidation: The compound may react with atmospheric oxygen or other oxidizing agents present as impurities in the solvent.[3][5] This can lead to the formation of N-oxides or ring-opened products.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[3]
Q5: I've noticed a color change in my stock solution (e.g., from colorless to yellow/brown). What does this indicate?
A5: A visible color change is a strong indicator of chemical degradation. The solid compound itself can range from white to yellow or orange. However, a change in a previously clear solution suggests the formation of new, chromophoric species. These are likely degradation products resulting from oxidation or other pathways. Do not use a stock solution that has changed color without first re-validating its purity and concentration via an analytical method like HPLC.
Q6: How can I experimentally verify the stability of my stock solution?
A6: The most reliable method is to use a separation technique that can distinguish the parent compound from its potential degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose.[3][6][10] A stability-indicating method would show a decrease in the peak area of the parent compound and the potential appearance of new peaks corresponding to degradation products over time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results. | 1. Degradation of the stock solution. 2. Inaccurate concentration due to solvent evaporation or precipitation. | 1. Prepare a fresh stock solution from solid material. 2. Perform the stability assessment protocol outlined below. 3. Always ensure the solution is fully thawed and vortexed before use. |
| Precipitate observed in a thawed stock solution. | 1. The compound's solubility limit was exceeded at low temperatures. 2. Freeze-thaw cycles have promoted precipitation. | 1. Gently warm the vial (e.g., to 37°C) and vortex thoroughly to re-dissolve the precipitate. 2. If the issue persists, consider preparing a lower-concentration stock. 3. Aliquot stocks into single-use volumes to avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in HPLC or LC-MS analysis. | 1. The stock solution has degraded. 2. Contamination of the solvent or handling equipment. | 1. Compare the chromatogram to a freshly prepared standard (T=0 sample). 2. If new peaks are confirmed as degradants, discard the stock. 3. Analyze a solvent blank to rule out contamination. |
Experimental Protocol: A Self-Validating Stability Assessment
This protocol provides a framework for determining the stability of a this compound stock solution using HPLC-UV analysis.
Objective
To quantify the degradation of this compound over time under various storage conditions.
Materials
-
This compound (solid)
-
HPLC-grade DMSO (or other solvent of interest)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm)
-
Mobile phase (e.g., Methanol and 0.1 M Phosphate Buffer; a gradient or isocratic method may be developed)[10]
-
Amber and clear vials for storage
Workflow Visualization
References
- 1. CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica [cymitquimica.com]
- 2. 4-hydroxypyridine, 626-64-2 [thegoodscentscompany.com]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. longdom.org [longdom.org]
- 8. onyxipca.com [onyxipca.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine - Google Patents [patents.google.com]
preventing degradation of 2,6-Dimethyl-4-Hydroxypyridine during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Reactions
Welcome to the technical support center for 2,6-Dimethyl-4-Hydroxypyridine. As a Senior Application Scientist, I have compiled this guide to address the common challenges encountered when working with this versatile intermediate. This resource is designed to provide you with the technical expertise and practical insights necessary to ensure the stability and integrity of this compound throughout your synthetic workflows.
Section 1: Understanding the Stability of this compound
This compound, also known as 2,6-dimethyl-4-pyridinol, is a valuable building block in pharmaceutical and agrochemical synthesis.[1] Its pyridine ring, substituted with two methyl groups and a hydroxyl group, provides a unique combination of reactivity and biological relevance.[2] However, this functionality also makes it susceptible to degradation under certain reaction conditions. Understanding the potential degradation pathways is the first step toward prevention.
FAQ 1: What are the primary factors that can cause the degradation of this compound?
The degradation of this compound is primarily influenced by a combination of factors, including:
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Oxidation: The hydroxypyridine core can be susceptible to oxidation, especially at elevated temperatures or in the presence of strong oxidizing agents. This can lead to the formation of colored byproducts and loss of desired reactivity. The antioxidant properties of hydroxypyridine derivatives have been studied, indicating their potential to scavenge radicals, which also implies their own susceptibility to oxidation.[1][2][3]
-
Temperature: While the compound has a relatively high melting point of 228-233 °C, prolonged exposure to high temperatures during reactions can promote thermal degradation.[2] For some pyridine derivatives, thermal degradation can occur at temperatures as low as 70-90°C.[4]
-
pH: The basicity of the pyridine nitrogen and the acidity of the hydroxyl group mean that the compound's stability can be pH-dependent. Extreme pH conditions, both acidic and basic, can catalyze decomposition or unwanted side reactions.[1] For instance, related hydroxypyridine compounds show optimal stability at specific pH ranges, with degradation rates increasing outside of this window.[5]
-
Presence of Catalysts and Reagents: Certain metal catalysts or reactive reagents can promote the degradation of the pyridine ring. It is crucial to screen for catalyst compatibility and consider the stoichiometry of all reactants.
Diagram: Key Factors Influencing Degradation
Caption: Key environmental and chemical factors that can induce the degradation of this compound.
Section 2: Troubleshooting Common Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.
FAQ 2: My reaction mixture is turning dark brown/black. What could be the cause and how can I prevent it?
A dark coloration is a common indicator of degradation, likely due to oxidation or other side reactions.
-
Plausible Cause 1: Oxidation. The hydroxypyridine moiety is susceptible to air oxidation, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under a robust inert atmosphere (e.g., nitrogen or argon). This is a critical first step for many reactions involving sensitive heterocyclic compounds.[6]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Antioxidant Additives: In some cases, the addition of a small amount of a sacrificial antioxidant, such as BHT (butylated hydroxytoluene), can help to protect the primary molecule.
-
-
-
Plausible Cause 2: Reaction with Reagents. The coloration could be a result of a side reaction with one of your reagents.
-
Troubleshooting Steps:
-
Order of Addition: The sequence of adding reagents can be critical. Try adding the this compound at a later stage of the reaction, or at a lower temperature.
-
Temperature Control: Run the reaction at the lowest effective temperature. High temperatures can accelerate decomposition.[6]
-
-
FAQ 3: I am observing low yields in my alkylation/acylation reaction. Could this be due to degradation?
Low yields are often a symptom of substrate degradation or competing side reactions. In the case of this compound, which has two potential sites for alkylation/acylation (the hydroxyl group and the pyridine nitrogen), careful control of reaction conditions is key.[2][7]
-
Plausible Cause 1: Competing N- vs. O-Alkylation/Acylation. The reaction may be proceeding through an unintended pathway. The selectivity between N- and O-alkylation of hydroxypyridines is highly dependent on the reaction conditions.[8]
-
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can influence the selectivity. Aprotic polar solvents often favor O-alkylation, while nonpolar solvents may favor N-alkylation.
-
Base Strength: The choice of base is critical. A strong, non-nucleophilic base is often preferred to deprotonate the hydroxyl group without interfering with the reaction.
-
Counter-ion Effects: The nature of the counter-ion of the base can also play a role in directing the selectivity.
-
-
-
Plausible Cause 2: Decomposition of the Starting Material. The reaction conditions themselves might be too harsh, leading to the degradation of the starting material before it can react.
-
Troubleshooting Steps:
-
Monitor Starting Material: Use an in-process analytical technique, such as TLC or HPLC, to monitor the consumption of the starting material and the formation of the product and any byproducts.
-
Temperature and Reaction Time: Optimize the reaction temperature and time to maximize product formation while minimizing degradation.
-
-
Diagram: Troubleshooting Low Yields in Alkylation/Acylation
Caption: A flowchart for troubleshooting low yields in reactions involving this compound.
Section 3: Recommended Protocols and Best Practices
To proactively prevent degradation, adhere to the following best practices when working with this compound.
Protocol 1: General Handling and Storage
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. Exposure to light and moisture should be minimized.
-
Handling: When weighing and transferring the solid, do so in a well-ventilated area or under an inert atmosphere if the subsequent reaction is sensitive to air and moisture.
Protocol 2: Setting up a Reaction to Minimize Degradation
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any adsorbed moisture.[6]
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (nitrogen or argon) for at least 15-20 minutes before adding any reagents. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Preparation: Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas for 30 minutes or by several freeze-pump-thaw cycles.
-
Reagent Addition: Add reagents in a controlled manner. For highly exothermic reactions, use an ice bath to maintain a low temperature during addition.
-
Temperature Control: Use a reliable method for temperature control, such as an oil bath with a temperature controller. Avoid localized overheating.
-
Reaction Monitoring: Regularly monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.
Table: Recommended Reaction Conditions for Common Transformations
| Reaction Type | Recommended Solvent | Recommended Base (if applicable) | Key Considerations |
| O-Alkylation | Aprotic polar (e.g., DMF, Acetonitrile) | Strong, non-nucleophilic (e.g., NaH, K2CO3) | Maintain inert atmosphere; control temperature to avoid side reactions. |
| O-Acylation | Aprotic (e.g., DCM, THF) | Tertiary amine (e.g., Triethylamine, DIPEA) | Add acylating agent slowly at 0 °C to control exotherm. |
| Coupling Reactions | Anhydrous, degassed (e.g., Toluene, Dioxane) | Varies by reaction type | Screen catalyst for compatibility; ensure all components are anhydrous. |
Section 4: Analytical Methods for Detecting Degradation
The ability to detect and quantify degradation is crucial for process optimization and quality control.
FAQ 4: How can I analyze the purity of my this compound and detect any degradation products?
A combination of chromatographic and spectroscopic techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for assessing the purity and identifying degradation products.
-
Methodology: A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be necessary to separate all components. UV detection is suitable as the pyridine ring is chromophoric. A similar methodology has been developed for related dihydroxymethylpyridines.[9]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile degradation products.[10]
-
Methodology: The sample may require derivatization to increase its volatility. The mass spectrum of each separated component can be used to elucidate its structure.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the final product and any isolated impurities. Significant changes in the chemical shifts or the appearance of new signals can indicate degradation.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction in real-time. The appearance of new spots can indicate the formation of degradation products.
References
- 1. CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 7516-31-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 13603-44-6 | Benchchem [benchchem.com]
- 8. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile [mdpi.com]
- 9. CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine - Google Patents [patents.google.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Navigating Side Reactions of 2,6-Dimethyl-4-Hydroxypyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2,6-Dimethyl-4-Hydroxypyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. Our goal is to provide in-depth, field-proven insights into the common side reactions and troubleshooting strategies to ensure the success and reproducibility of your experiments.
Introduction: The Dual Nature of this compound
This compound is a substituted pyridinol that serves as a crucial intermediate in organic and medicinal chemistry. Its utility is largely defined by its unique electronic structure. The compound exists as a dynamic equilibrium of two tautomeric forms: the aromatic 4-hydroxypyridine (lactim) form and the non-aromatic 4-pyridone (lactam) form. In the solid state and in most solutions, the pyridone tautomer is significantly more stable and therefore predominates. This tautomerism is the root cause of its ambident nucleophilicity and the primary source of selectivity challenges in its reactions. Understanding and controlling this equilibrium is paramount to preventing unwanted side reactions.
Caption: Tautomerism of this compound.
Frequently Asked Questions & Troubleshooting Guides
Q1: My alkylation reaction yielded a mixture of products. How can I selectively synthesize the N-alkylated or O-alkylated derivative?
A1: Root Cause Analysis & Strategic Control
This is the most common challenge encountered and stems directly from the compound's nature as an ambident nucleophile. The deprotonated anion has significant electron density on both the nitrogen and oxygen atoms. Reaction with an electrophile (e.g., an alkyl halide) can therefore lead to two different constitutional isomers:
-
O-Alkylation: The electrophile attacks the oxygen atom, preserving the aromaticity of the pyridine ring and yielding a 4-alkoxy-2,6-dimethylpyridine .
-
N-Alkylation: The electrophile attacks the nitrogen atom, resulting in a 1-alkyl-2,6-dimethylpyridin-4(1H)-one .
Controlling the regioselectivity of this reaction is not trivial and depends on a careful interplay of several factors, governed by the principles of Hard and Soft Acids and Bases (HSAB). The oxygen atom is a 'harder' nucleophilic center, while the nitrogen is 'softer'.
Caption: Competing N- vs. O-alkylation pathways.
Data-Driven Troubleshooting Table: Controlling Regioselectivity
| Factor | Conditions Favoring O-Alkylation (Hard-Hard Interaction) | Conditions Favoring N-Alkylation (Soft-Soft Interaction) | Causality & Rationale |
| Solvent | Polar Aprotic (e.g., DMSO, DMF) | Less Polar or Protic Solvents (e.g., THF, Dioxane, Alcohols) | Polar aprotic solvents effectively solvate the cation but leave the anion "naked" and highly reactive. The harder oxygen anion is often more reactive in these media. |
| Base/Counter-ion | Cs₂CO₃, K₂CO₃ | NaH, LiHMDS | Large, soft cations (Cs⁺, K⁺) associate more loosely with the anion, increasing the reactivity of the hard oxygen. Small, hard cations (Na⁺, Li⁺) coordinate more tightly to the oxygen, sterically hindering it and favoring attack at the softer nitrogen. |
| Electrophile | Hard Electrophiles (e.g., Dimethyl sulfate, Benzyl bromide with electron-withdrawing groups) | Soft Electrophiles (e.g., Allyl halides, Iodomethane, Benzyl bromide) | According to HSAB theory, hard acids (electrophiles) prefer to react with hard bases (nucleophiles), and soft with soft. |
| Temperature | Lower Temperatures | Higher Temperatures | Higher temperatures can sometimes favor the thermodynamically more stable product, which may be the N-alkylated isomer, though this is highly system-dependent. |
Protocol 1: Maximizing O-Alkylation
This protocol is designed to favor the formation of the 4-alkoxy-2,6-dimethylpyridine derivative.
-
Inert Atmosphere Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to create a ~0.5 M solution. Add finely ground Cesium Carbonate (Cs₂CO₃, 1.5 eq).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes.
-
Electrophile Addition: Slowly add the alkylating agent (e.
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2,6-Dimethyl-4-Hydroxypyridine and 3-Hydroxypyridine for Drug Discovery
In the landscape of pharmaceutical research and drug development, pyridine scaffolds serve as fundamental building blocks for a diverse array of bioactive molecules.[1] Among these, hydroxypyridines, in particular, have garnered significant attention due to their versatile chemical properties and wide-ranging biological activities. This guide provides an in-depth, objective comparison of two such congeners: 2,6-Dimethyl-4-Hydroxypyridine and 3-Hydroxypyridine. We will explore their distinct biological profiles, delve into their mechanisms of action, and present supporting experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
Unveiling the Contenders: Chemical Structures and Initial Observations
At first glance, this compound and 3-Hydroxypyridine are structurally similar aromatic heterocycles. However, the seemingly minor differences in the substitution pattern on the pyridine ring give rise to distinct electronic and steric properties, which in turn dictate their biological behavior.
This compound (also known as 4-hydroxy-2,6-lutidine) features two methyl groups flanking the nitrogen atom and a hydroxyl group at the para-position. These electron-donating methyl groups increase the electron density of the pyridine ring, potentially influencing its reactivity and interaction with biological targets.[1]
3-Hydroxypyridine (or 3-pyridinol) presents a simpler structure with a hydroxyl group at the meta-position.[2] This compound and its derivatives, particularly the 3-hydroxy-4-pyridinones, have been extensively studied for their potent metal-chelating properties.[3][4]
Comparative Overview of Biological Activities
To facilitate a clear comparison, the table below summarizes the key biological activities reported for both compounds, with supporting evidence from the scientific literature.
| Biological Activity | This compound & Derivatives | 3-Hydroxypyridine & Derivatives | Key Experimental Findings |
| Antioxidant | Yes[1][5] | Yes[2][6][7] | 3-Hydroxypyridin-4-one derivatives have shown potent radical scavenging activity in DPPH assays.[6][8] this compound has been noted for its potential antioxidant properties, likely through scavenging free radicals.[1] |
| Neuroprotective | Yes[1] | Yes[9] | Derivatives of this compound have demonstrated protection against ischemic brain injury.[10] 3-Hydroxypyridine derivatives have shown neuroprotective effects in models of neurodegenerative diseases.[9] |
| Anti-inflammatory | Limited direct evidence | Yes[11][12] | Derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema and croton oil-induced ear edema models.[11][12] |
| Iron Chelating | Not a primary reported activity | Yes[3][4][11][12] | 3-Hydroxypyridinone derivatives are well-established iron chelators, a property linked to many of their biological effects.[3][4][11][12] |
| Antimicrobial | Limited direct evidence | Yes | 3-Hydroxypyridine serves as a scaffold for creating molecules with potential antimicrobial properties. |
Delving Deeper: A Mechanistic Comparison
The divergent biological activities of these two hydroxypyridines can be attributed to their distinct mechanisms of action at the molecular level.
The Antioxidant and Neuroprotective Profile of this compound
The biological activity of this compound appears to be primarily linked to its antioxidant and potential neuroprotective effects.[1] The presence of the hydroxyl group on the pyridine ring allows it to act as a free radical scavenger, mitigating oxidative stress in biological systems.[1] The electron-donating methyl groups may further enhance this activity by stabilizing the resulting phenoxyl radical.
Some dihydropyridine derivatives containing the 2,6-dimethylpyridine scaffold have been shown to exert neuroprotective effects by blocking L-type Ca2+ channels and inhibiting calmodulin-dependent pathways, which are implicated in neuronal death following ischemic events.[10]
Caption: Proposed neuroprotective mechanisms of this compound and its derivatives.
The Iron Chelating and Anti-inflammatory Power of 3-Hydroxypyridine
The biological activities of 3-Hydroxypyridine and its derivatives, particularly 3-hydroxy-4-pyridinones, are predominantly attributed to their potent iron-chelating properties.[3][4][11][12] Iron is a crucial element for many physiological processes, but its excess can lead to the generation of highly reactive hydroxyl radicals via the Fenton reaction, contributing to oxidative stress and inflammation.[12]
By sequestering excess iron, 3-hydroxypyridinone derivatives can inhibit these damaging processes. This iron chelation is also believed to be the basis for their anti-inflammatory effects, as key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent (iron-containing).[11][12]
Caption: Iron chelation-mediated anti-inflammatory mechanism of 3-Hydroxypyridinone derivatives.
Experimental Protocols for Biological Activity Assessment
To ensure the reproducibility and validity of research findings, it is crucial to adhere to standardized experimental protocols. Below are representative methodologies for evaluating the key biological activities discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound or a 3-Hydroxypyridine derivative) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at 517 nm.
-
-
Assay Procedure:
-
Add a specific volume of the test compound solution at various concentrations to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control sample containing the solvent instead of the test compound is also measured.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This in vivo model is widely used to screen for acute anti-inflammatory activity.[11][12]
Methodology:
-
Animal Model:
-
Use healthy adult rats (e.g., Wistar or Sprague-Dawley) of a specific weight range.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Experimental Groups:
-
Divide the animals into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the compound (e.g., a 3-hydroxy-pyridine-4-one derivative).[11]
-
-
Drug Administration:
-
Administer the test compound, standard drug, or vehicle intraperitoneally or orally 30-60 minutes before inducing inflammation.[11]
-
-
Induction of Inflammation:
-
Inject a freshly prepared solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Concluding Remarks for the Research Professional
The comparative analysis of this compound and 3-Hydroxypyridine reveals two compounds with distinct yet valuable biological profiles.
This compound emerges as a promising scaffold for the development of neuroprotective agents , primarily through its antioxidant properties and potential influence on calcium signaling pathways. Its utility as a synthetic intermediate further broadens its applicability in medicinal chemistry.[1]
3-Hydroxypyridine , and more specifically its 3-hydroxy-4-pyridinone derivatives, stand out as potent iron chelators with significant anti-inflammatory and antioxidant activities.[3][4][11][12] This positions them as strong candidates for therapeutic strategies targeting conditions associated with iron overload and oxidative stress-driven inflammation.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and desired mechanism of action. This guide provides a foundational understanding to aid researchers in making informed decisions in the early stages of drug discovery and development. Further head-to-head experimental comparisons under identical conditions are warranted to provide more definitive quantitative data on their relative potencies.
References
- 1. Buy this compound | 7516-31-6 [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica [cymitquimica.com]
- 6. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 2,6-Dimethyl-4-Hydroxypyridine: A Guide for Researchers
Introduction: 2,6-Dimethyl-4-hydroxypyridine, also known as 2,6-lutidine-4-ol, is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyridin-4-ol scaffold is a key structural motif in numerous biologically active molecules. This guide provides a comprehensive comparative analysis of the most common synthetic routes to this valuable intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs. We will delve into the mechanistic underpinnings of each route, providing a robust, evidence-based comparison of their respective advantages and limitations.
Route 1: Synthesis from Dehydroacetic Acid (DHA)
The conversion of dehydroacetic acid (DHA), a readily available and cost-effective starting material, to this compound is a widely employed and industrially relevant method.[1] This transformation proceeds via ammonolysis, where ammonia acts as the nitrogen source for the pyridine ring.
Reaction Mechanism
The reaction is proposed to initiate with a nucleophilic attack of ammonia on the C4-carbonyl group of the dehydroacetic acid pyrone ring. This is followed by a ring-opening step to form a linear intermediate. Subsequent intramolecular condensation between the terminal amino group and the acetyl carbonyl group, followed by dehydration, leads to the formation of the stable 4-pyridone ring. The final product, this compound, exists in a tautomeric equilibrium with its pyridone form, with the latter being predominant.[1]
Diagram of the Proposed Reaction Mechanism from Dehydroacetic Acid
Caption: Proposed mechanism for the synthesis of this compound from Dehydroacetic Acid.
Experimental Protocol
A mixture of dehydroacetic acid and an aqueous solution of ammonia is heated in a sealed vessel under pressure. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or water.
Detailed Steps:
-
In a high-pressure reactor, combine dehydroacetic acid (1 equivalent) and a 25% aqueous ammonia solution (excess).
-
Seal the reactor and heat to 150-160 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reactor to room temperature.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Performance Data
| Parameter | Value | Reference |
| Yield | 70-80% | [1] |
| Purity | >98% (after recrystallization) | |
| Reaction Time | 4-6 hours | [1] |
| Starting Material Cost | Low | Commercially available |
| Scalability | Readily scalable | Industrial application |
| Environmental Impact | Moderate (requires high pressure and temperature) | [1] |
Route 2: The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that provides access to dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives.[2][3][4] This method offers the advantage of constructing the pyridine ring in a single pot from simple, acyclic precursors.
Reaction Mechanism
The Hantzsch synthesis involves the condensation of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., formaldehyde or a precursor), and a nitrogen source (e.g., ammonia or ammonium acetate).[3] The reaction proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the second equivalent of the β-ketoester and the aldehyde. A subsequent Michael addition of the enamine to the Knoevenagel adduct, followed by cyclization and dehydration, yields the dihydropyridine ring. A final oxidation step is required to afford the aromatic pyridine product.[3]
Diagram of the Hantzsch Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of pyridines.
Experimental Protocol
A mixture of ethyl acetoacetate, an aldehyde (such as formaldehyde or its equivalent), and ammonium hydroxide is refluxed in a suitable solvent like ethanol. After the formation of the dihydropyridine intermediate, an oxidizing agent (e.g., nitric acid, manganese dioxide, or air) is introduced to facilitate aromatization. Subsequent hydrolysis and decarboxylation of the ester groups at the 3 and 5 positions, followed by introduction of the hydroxyl group at the 4-position (if not already present from the choice of starting materials), yields the final product.
Detailed Steps (Illustrative):
-
Combine ethyl acetoacetate (2 equivalents), formaldehyde (1 equivalent, often as paraformaldehyde), and ammonium hydroxide (excess) in ethanol.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and add an oxidizing agent (e.g., a solution of sodium nitrite in acetic acid).
-
Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The resulting intermediate ester is then subjected to hydrolysis (e.g., with aqueous HCl) and decarboxylation by heating.
-
The final product is isolated and purified by crystallization or chromatography.
Performance Data
| Parameter | Value | Reference |
| Yield | 40-60% (overall) | [4] |
| Purity | Variable, requires careful purification | [5] |
| Reaction Time | Multi-step, can be lengthy | [5] |
| Starting Material Cost | Low to moderate | Commercially available |
| Scalability | Moderate | [4] |
| Environmental Impact | Moderate (use of oxidizing agents and multi-step process) | [4] |
Route 3: Hydroxylation of 2,6-Dimethylpyridine
The direct hydroxylation of the readily available 2,6-dimethylpyridine (2,6-lutidine) at the C-4 position presents a more direct and atom-economical approach. This transformation is typically achieved through oxidation.
Reaction Mechanism
This route generally involves the N-oxidation of 2,6-dimethylpyridine to form the corresponding N-oxide, followed by a rearrangement to introduce the hydroxyl group at the 4-position. A common method for N-oxidation is the use of hydrogen peroxide in the presence of an acid catalyst. The subsequent rearrangement can be thermally or photochemically induced, or catalyzed by reagents like acetic anhydride.
Diagram of the Hydroxylation of 2,6-Dimethylpyridine
Caption: Synthetic pathway for the hydroxylation of 2,6-Dimethylpyridine.
Experimental Protocol
2,6-Dimethylpyridine is treated with hydrogen peroxide in a carboxylic acid solvent, such as acetic acid, which also acts as a catalyst. The reaction mixture is heated to facilitate the N-oxidation. After the formation of the N-oxide, the reaction conditions are adjusted (e.g., by adding acetic anhydride and heating) to promote the rearrangement to the 4-acetoxy derivative, which is then hydrolyzed to yield this compound.
Detailed Steps:
-
Dissolve 2,6-dimethylpyridine (1 equivalent) in glacial acetic acid.
-
Add a 30% aqueous solution of hydrogen peroxide (1.1 equivalents) dropwise while maintaining the temperature at 70-80 °C.
-
Stir the mixture at this temperature for several hours until the N-oxidation is complete.
-
Add acetic anhydride (2 equivalents) and heat the mixture to reflux for 2-3 hours to induce rearrangement.
-
Cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride and the acetoxy intermediate.
-
Neutralize the mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, remove the solvent, and purify the product by column chromatography or recrystallization.
Performance Data
| Parameter | Value | Reference |
| Yield | 50-70% | [6] |
| Purity | Good, but may require chromatographic purification | [6] |
| Reaction Time | 6-12 hours | [6] |
| Starting Material Cost | Moderate | 2,6-Dimethylpyridine is commercially available |
| Scalability | Moderate | [6] |
| Environmental Impact | Moderate (use of peroxide and acid) | [6] |
Comparative Summary of Synthesis Routes
| Feature | Route 1: From Dehydroacetic Acid | Route 2: Hantzsch Synthesis | Route 3: Hydroxylation of 2,6-Dimethylpyridine |
| Starting Materials | Dehydroacetic acid, Ammonia | β-Ketoester, Aldehyde, Ammonia | 2,6-Dimethylpyridine, Hydrogen Peroxide |
| Overall Yield | High (70-80%) | Moderate (40-60%) | Moderate (50-70%) |
| Number of Steps | One main step | Multi-step | Multi-step (N-oxidation, rearrangement, hydrolysis) |
| Reaction Conditions | High pressure, high temperature | Reflux, may require specific catalysts | Elevated temperature |
| Purification | Recrystallization is often sufficient | Often requires chromatography | May require chromatography |
| Scalability | Excellent | Moderate | Moderate |
| Cost-Effectiveness | High | Moderate | Moderate |
| Green Chemistry Aspect | Moderate | Can be improved with greener solvents | Moderate |
Characterization Data for this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~5.9 (s, 2H, pyridine-H), ~2.2 (s, 6H, 2 x CH₃). The exact chemical shifts can vary slightly depending on the solvent and concentration.
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~158 (C-OH), ~148 (C-CH₃), ~105 (C-H).
-
IR (KBr, cm⁻¹): A broad peak in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration, and characteristic peaks for the pyridine ring vibrations in the 1600-1400 cm⁻¹ region.[7]
-
Mass Spectrometry (EI): m/z (%) 123 (M⁺), reflecting the molecular weight of the compound.[7]
-
Melting Point: Approximately 228-233 °C.[7]
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound depends on the specific requirements of the researcher, including the desired scale, available equipment, cost considerations, and environmental concerns.
-
For large-scale, cost-effective production, the synthesis from dehydroacetic acid (Route 1) is the most attractive option due to its high yield, use of inexpensive starting materials, and proven scalability.
-
The Hantzsch synthesis (Route 2) offers flexibility in introducing various substituents onto the pyridine ring , making it a valuable tool for the synthesis of analogues and derivatives. However, its multi-step nature and moderate yields may be less ideal for the straightforward preparation of the parent compound.
-
The hydroxylation of 2,6-dimethylpyridine (Route 3) provides a more direct approach from a simple pyridine precursor. This method can be advantageous when 2,6-dimethylpyridine is readily available and when avoiding the high-pressure conditions of the DHA route is desirable.
Researchers are encouraged to carefully evaluate the experimental details and safety precautions associated with each protocol before implementation. This guide serves as a foundational resource to facilitate informed decision-making in the synthesis of this important heterocyclic building block.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]
- 7. Buy this compound | 7516-31-6 [smolecule.com]
comparing the metal chelating properties of different hydroxypyridinones
An In-Depth Comparative Guide to the Metal Chelating Properties of Hydroxypyridinones
Introduction: The Privileged Scaffold of Hydroxypyridinones
Hydroxypyridinones (HPs or HOPOs) are a class of N-heterocyclic compounds that have garnered significant attention from the scientific community as exceptional metal chelating agents.[1][2][3] Their molecular architecture, featuring hydroxyl and ketone functional groups on a pyridinone ring, creates a highly efficient binding site for metal ions. This structure allows them to act as bidentate chelators, forming stable five-membered rings with a metal ion through two oxygen donor atoms.[4]
The primary allure of hydroxypyridinones lies in their high affinity and selectivity for hard metal ions, such as iron(III), aluminum(III), gallium(III), and plutonium(IV).[1][5] This specificity is crucial in medicinal and environmental applications, where targeting specific metals while avoiding interaction with essential divalent ions like zinc(II) and copper(II) is paramount.[6][7] The versatility of the pyridinone ring, which is readily synthesized and functionalized, allows for the development of chelators with tailored properties, from simple bidentate molecules to complex polydentate structures like hexadentate or octadentate ligands.[6][8][9][10] This adaptability has propelled their use in chelation therapy for metal overload diseases, as diagnostic imaging agents, and for environmental remediation.[1][11][12] A landmark achievement in this field is the clinical approval of Deferiprone, a 3-hydroxy-4-pyridinone derivative, as an orally active drug for treating iron overload.[1][3][13]
Structural Isomers and Their Influence on Chelation
Hydroxypyridinones are broadly classified into three main structural isomers based on the positions of the hydroxyl and keto groups on the pyridinone ring: 1-hydroxy-2-pyridinones (1,2-HOPO), 3-hydroxy-2-pyridinones (3,2-HOPO), and 3-hydroxy-4-pyridinones (3,4-HOPO).[5][7] These structural variations are not trivial; they fundamentally dictate the electronic properties, acidity (pKa), and ultimately, the metal-binding affinity of the chelator.
-
1-Hydroxy-2-pyridinones (1,2-HOPO): These are cyclic hydroxamic acids, analogous to the chelating units in the natural siderophore desferrioxamine.[1][7]
-
3-Hydroxy-2-pyridinones (3,2-HOPO): This isomer represents an intermediate structure.
-
3-Hydroxy-4-pyridinones (3,4-HOPO): This class is often considered a hybrid between a cyclic hydroxamate and a catechol, another powerful iron-chelating motif found in siderophores like enterobactin.[1] This unique electronic nature contributes to its exceptionally high affinity for hard metal ions at physiological pH.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxypyridinone based chelators: a molecular tool for fluorescence sensing and sensitization - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00346A [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Hydroxypyridinone Journey into Metal Chelation. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Non-Nucleophilic Bases: A Comparative Analysis of Alternatives to 2,6-Dimethyl-4-Hydroxypyridine in Organic Synthesis
In the intricate landscape of organic synthesis, the choice of a base is a critical parameter that can dictate the success or failure of a reaction. While seemingly a simple reagent, the base's properties—its strength, steric bulk, and nucleophilicity—must be carefully matched to the specific transformation. This guide provides an in-depth comparison of alternatives to 2,6-dimethyl-4-hydroxypyridine, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available options and the rationale behind their selection.
The Unique Profile of this compound
This compound, a substituted pyridinol, presents a unique chemical profile.[1][2] Its structure, featuring two methyl groups flanking the nitrogen and a hydroxyl group at the 4-position, suggests a role as a sterically hindered base. However, a crucial characteristic of 4-hydroxypyridines is their existence in tautomeric equilibrium with the corresponding pyridone form.[1] This equilibrium significantly influences its basicity and nucleophilicity. The pyridone tautomer is often more stable, which can alter the expected reactivity of the nitrogen lone pair and introduces a potentially nucleophilic hydroxyl group.[1] While it serves as a valuable synthetic intermediate in its own right, for instance in the synthesis of selective human BACE1 inhibitors, its application as a simple non-nucleophilic base is limited by this tautomerism and the presence of the reactive hydroxyl group.
This guide will therefore focus on true non-nucleophilic bases, which are designed to abstract a proton without engaging in undesired side reactions. These reagents are indispensable in a multitude of synthetic transformations where a strong base is required, but nucleophilic addition or catalysis would be detrimental.
The Landscape of Non-Nucleophilic Bases: A Comparative Overview
Non-nucleophilic bases are characterized by significant steric hindrance around the basic center, typically a nitrogen atom.[3] This steric bulk allows for the approach of a small proton while preventing interaction with larger electrophilic centers. The choice of a specific non-nucleophilic base is often guided by the required basicity (pKa of the conjugate acid), the solvent system, and the temperature of the reaction.
Here, we compare several classes of widely used non-nucleophilic bases as alternatives for reactions where a hindered pyridine might be considered.
Sterically Hindered Pyridines
This class of compounds is structurally related to this compound but lacks the complicating hydroxyl group. Their basicity can be tuned by the nature of the alkyl substituents at the 2- and 6-positions.
-
2,6-Lutidine (2,6-Dimethylpyridine): A commonly used, mild, and sterically hindered base.[4] Its moderate basicity makes it suitable for scavenging protons generated in reactions such as silylations and acylations, without promoting significant side reactions.[4]
-
2,6-Di-tert-butylpyridine: The bulky tert-butyl groups render this pyridine exceptionally hindered and, consequently, a very weak nucleophile.[3][5] Its basicity is lower than that of pyridine itself due to steric hindrance to protonation.[3] It is the reagent of choice when a highly selective proton scavenger is needed in the presence of sensitive electrophiles.
Amidine and Guanidine Bases
These bases are significantly stronger than hindered pyridines and are employed when a more potent proton abstractor is necessary.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): These bicyclic amidine bases are powerful, non-nucleophilic bases widely used to promote elimination reactions (dehydrohalogenations).[6][7] Their strong basicity allows for the abstraction of even weakly acidic protons. While generally considered non-nucleophilic, DBU has been shown in some contexts to act as a nucleophilic catalyst.
Proton Sponges®
This unique class of compounds exhibits exceptionally high basicity due to a specific structural arrangement.
-
1,8-Bis(dimethylamino)naphthalene (Proton Sponge®): This molecule features two dimethylamino groups held in close proximity on a naphthalene backbone.[8] Protonation relieves the steric strain between the two nitrogen lone pairs, resulting in a remarkably high pKa for its conjugate acid.[8] It is an excellent proton scavenger, trapping protons with high efficiency. Despite its strong basicity, it is a very poor nucleophile due to steric hindrance.[8]
Quantitative Comparison of Physicochemical Properties
The selection of an appropriate base is critically dependent on its basicity. The table below summarizes the pKa values of the conjugate acids of this compound and its alternatives, providing a clear comparison of their relative strengths.
| Reagent | Structure | pKa of Conjugate Acid | Key Features |
| This compound | ~5.49 (predicted) | Tautomerizes to pyridone; potentially nucleophilic hydroxyl group. | |
| 2,6-Lutidine | 6.72 | Mild, sterically hindered, commonly used proton scavenger.[4] | |
| 2,6-Di-tert-butylpyridine | 3.58 | Very hindered, weak base, excellent for highly selective proton scavenging.[3] | |
| DBU | ~12.5 (in H₂O), 24.33 (in MeCN) | Strong amidine base, widely used for eliminations.[6] | |
| Proton Sponge® | 12.1 (in H₂O), 18.62 (in MeCN) | Exceptionally strong base due to relief of steric strain upon protonation.[8] |
Performance in Key Synthetic Transformations: Experimental Protocols and Comparative Insights
To illustrate the practical applications and comparative performance of these bases, we present detailed experimental protocols for common organic transformations where non-nucleophilic bases are essential.
A. O-Silylation of Alcohols: Protection of a Primary Hydroxyl Group
The protection of alcohols as silyl ethers is a fundamental transformation in multi-step synthesis. The choice of base is crucial to prevent side reactions and ensure high yields.
Representative Reaction:
Experimental Protocol: Silylation using 2,6-Lutidine
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add 2,6-lutidine (1.5 equiv).
-
Slowly add trialkylsilyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl, 1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.
Comparative Insights:
-
2,6-Lutidine: As a moderately strong, hindered base, it effectively scavenges the HCl generated during the reaction, driving the equilibrium towards the product. Its low nucleophilicity prevents attack on the silyl chloride or the resulting silyl ether.
-
2,6-Di-tert-butylpyridine: Due to its lower basicity, it may lead to slower reaction rates compared to 2,6-lutidine. However, its extreme steric hindrance makes it an excellent choice when dealing with highly sensitive substrates where even the slightest nucleophilic character of the base could be problematic.
-
DBU: The high basicity of DBU is generally unnecessary for simple silylations and could promote undesired side reactions, such as elimination if the substrate has a suitable leaving group elsewhere in the molecule.
-
This compound: This reagent is unsuitable for this transformation as its own hydroxyl group would compete with the substrate alcohol in reacting with the silylating agent.
Caption: General workflow for the O-silylation of an alcohol using a non-nucleophilic base.
B. Dehydrohalogenation: Synthesis of an Alkene via E2 Elimination
The formation of a double bond through the elimination of H-X from an alkyl halide is a classic application for strong, non-nucleophilic bases.
Representative Reaction:
Experimental Protocol: Dehydrohalogenation using DBU
-
Dissolve the alkyl halide (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN) (0.1 M) under an inert atmosphere.
-
Add DBU (1.5 equiv) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or gas chromatography (GC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic phase sequentially with dilute aqueous HCl (to remove DBU), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting alkene by distillation or column chromatography.
Comparative Insights:
-
DBU/DBN: These are the bases of choice for many dehydrohalogenation reactions due to their high basicity, which facilitates the removal of a proton from a carbon atom, and their good solubility in organic solvents.[6][7]
-
2,6-Lutidine: Its moderate basicity is often insufficient to promote the efficient elimination of less activated alkyl halides.
-
Potassium tert-butoxide (a bulky, strong base): Often used for comparison, this alkoxide base can favor the formation of the less substituted (Hofmann) alkene product due to its steric bulk, whereas DBU often gives a higher proportion of the more substituted (Zaitsev) product.[9]
-
Proton Sponge®: While a very strong base, its primary application is as a proton scavenger rather than as a reagent to effect elimination, although it can be used in some instances.
Caption: Concerted E2 elimination mechanism facilitated by a strong, non-nucleophilic base.
Conclusion: Selecting the Optimal Reagent for Your Synthesis
The judicious selection of a base is paramount in achieving the desired outcome in organic synthesis. While this compound is a valuable building block, its utility as a non-nucleophilic base is compromised by its tautomeric nature and the presence of a reactive hydroxyl group. For transformations requiring efficient proton abstraction without nucleophilic interference, a range of superior alternatives are available.
-
For mild conditions requiring a proton scavenger, 2,6-lutidine is often a reliable and cost-effective choice.
-
When extreme steric hindrance is necessary to protect highly sensitive functional groups, 2,6-di-tert-butylpyridine is the reagent of choice, despite its lower basicity.
-
For reactions demanding a strong base, such as eliminations, DBU and DBN offer excellent reactivity and solubility.
-
In situations where an exceptionally strong, non-nucleophilic proton scavenger is required, Proton Sponge® provides unparalleled performance.
By understanding the distinct properties and optimal applications of each of these reagents, researchers can navigate the complexities of modern organic synthesis with greater precision and efficiency, ultimately accelerating the discovery and development of new molecules.
References
- 1. Buy this compound | 7516-31-6 [smolecule.com]
- 2. CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica [cymitquimica.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Neuroprotective Effects of Pyridine Derivatives for Neurodegenerative Disease Research
In the intricate landscape of neurodegenerative disease research, the quest for effective therapeutic agents is paramount. Among the myriad of chemical scaffolds explored, pyridine and its derivatives have emerged as a particularly promising class of compounds due to their versatile chemical nature and ability to interact with multiple biological targets implicated in neuronal demise. This guide offers an in-depth comparison of the neuroprotective effects of various pyridine derivatives, grounded in experimental data and established scientific principles. It is intended for researchers, scientists, and drug development professionals seeking to navigate this complex and rapidly evolving field.
The Multifaceted Challenge of Neurodegeneration and the Rise of Pyridine-Based Multi-Target Ligands
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. The pathological cascades are complex and interconnected, involving oxidative stress, neuroinflammation, protein misfolding and aggregation (e.g., amyloid-beta and tau), cholinergic dysfunction, and dysregulated metal ion homeostasis. The limitations of single-target drugs have propelled the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several of these pathological pathways. The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, has proven to be an exceptional framework for the design of such MTDLs. Its unique electronic properties and ability to participate in various chemical interactions make it a privileged structure in medicinal chemistry.
Comparative Analysis of Neuroprotective Pyridine Derivatives
This section provides a comparative overview of the neuroprotective activities of prominent classes of pyridine derivatives, supported by quantitative data from the literature.
1,4-Dihydropyridine (DHP) Derivatives: Beyond Calcium Channel Blockade
Initially recognized for their role as L-type voltage-gated calcium channel (L-VGCC) blockers in cardiovascular diseases, 1,4-dihydropyridines (DHPs) have demonstrated significant neuroprotective potential. Their mechanisms extend beyond the modulation of calcium homeostasis to include antioxidant and anti-inflammatory effects.[1]
A novel family of 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines, which are structurally related to 1,4-DHPs, has shown potent antioxidant and neuroprotective properties. These compounds are effective scavengers of reactive oxygen species (ROS) and have demonstrated the ability to protect neuronal cells from various toxic insults.[2][3]
Table 1: Neuroprotective Activity of 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine Derivatives
| Compound | Oxidative Stress (% Protection at 1 µM) | Tau Hyperphosphorylation (% Protection at 1 µM) | [Ca2+]c Overload (% Protection at 1 µM) | GSK-3β Inhibition (IC50, µM) |
| 4a | 45.3 ± 2.1 | 35.1 ± 1.8 | 40.2 ± 2.5 | >10 |
| 4f | 60.1 ± 3.5 | 55.4 ± 2.9 | 58.7 ± 3.1 | 1.2 ± 0.1 |
| 4g | 65.2 ± 4.0 | 62.8 ± 3.7 | 63.1 ± 3.9 | 0.8 ± 0.05 |
| Melatonin | 70.5 ± 4.2 | 68.3 ± 4.1 | Not Reported | Not Applicable |
| Nimodipine | Not Reported | Not Reported | 72.4 ± 4.5 | Not Applicable |
Data synthesized from a study on novel 1,4-dihydropyridine derivatives.[2][3]
The data clearly indicates that certain substitutions on the pyrazolo[3,4-b]pyridine core, as seen in compounds 4f and 4g , significantly enhance their neuroprotective capabilities across multiple models of neuronal damage. Notably, these compounds also exhibit inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in tau hyperphosphorylation.
Imidazo[1,2-a]pyridine Derivatives: Versatile Scaffolds with Diverse Activities
The imidazo[1,2-a]pyridine scaffold is a privileged structure found in several commercially available drugs and is extensively investigated for its diverse biological activities, including neuroprotection.[4][5] Derivatives of this class have shown promise as inhibitors of aldehyde dehydrogenase, an enzyme implicated in glioblastoma.[4] Furthermore, certain 2-phenyl-imidazo[1,2-a]pyridine derivatives have been identified as ligands for peripheral benzodiazepine receptors, stimulating the synthesis of neurosteroids which have neuroprotective functions.[6]
Pyrazolo[3,4-b]pyridine Derivatives: Potent Multi-Target Agents for Alzheimer's Disease
Pyrazolo[3,4-b]pyridines have garnered significant attention for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease.[7][8][9] These compounds have been designed as multi-target agents that can inhibit cholinesterases, prevent amyloid-beta and tau protein aggregation, and chelate metal ions.[10]
Table 2: Multi-Target Activity of Pyrazolopyridine Hybrids against Alzheimer's Disease Pathologies
| Compound | hAChE Inhibition (IC50, µM) | hBuChE Inhibition (IC50, µM) | GSK-3β Inhibition (IC50, µM) | Aβ1-42 Aggregation Inhibition (%) | Tau Aggregation Inhibition (%) |
| 49 | 0.17 | 0.17 | 0.21 | 79.0 | 66.0 |
| 51 | 0.16 | 0.69 | 0.26 | 75.0 | 60.0 |
| Rivastigmine | Not Reported | 1.36 | Not Reported | Not Reported | Not Reported |
| L807mts | Not Reported | Not Reported | 0.012 | Not Reported | Not Reported |
Data from a study on multi-targeted pyrazolopyridine hybrids for Alzheimer's disease.[10]
Compounds 49 and 51 demonstrate a balanced and potent inhibitory profile against key targets in Alzheimer's disease, highlighting the therapeutic potential of the pyrazolo[3,4-b]pyridine scaffold. Their ability to inhibit both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE) is particularly noteworthy, as is their significant inhibition of both amyloid-beta and tau aggregation.
Key Signaling Pathways and Experimental Workflows
The neuroprotective effects of pyridine derivatives are mediated through various signaling pathways. Understanding these pathways and the experimental workflows used to investigate them is crucial for interpreting research findings.
Signaling Pathways in Neuroprotection
Experimental Workflow for Assessing Neuroprotection
A typical workflow for evaluating the neuroprotective effects of pyridine derivatives involves a series of in vitro and in vivo assays.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key experiments cited in the literature.
In Vitro Neuroprotection: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]
-
Treatment: Pre-treat the cells with various concentrations of the pyridine derivative for a specified period (e.g., 2 hours).
-
Induction of Toxicity: Induce neurotoxicity by adding a toxic agent (e.g., H₂O₂ or Aβ peptide) and co-incubate with the pyridine derivative for 24 hours.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13] Cell viability is expressed as a percentage of the control (untreated) cells.
Antioxidant Capacity: ORAC Assay
The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant scavenging activity against peroxyl radicals.
Protocol:
-
Reagent Preparation: Prepare a working solution of fluorescein and a free radical initiator (AAPH). Prepare a standard curve using Trolox.[15][16]
-
Assay Setup: In a 96-well black microplate, add 25 µL of the sample or Trolox standard, followed by 150 µL of the fluorescein working solution.[15][17]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[15][17]
-
Reaction Initiation: Add 25 µL of the AAPH solution to each well to initiate the reaction.[15][17]
-
Fluorescence Reading: Immediately begin reading the fluorescence kinetically every minute for at least 60 minutes using a fluorescence microplate reader (excitation/emission ~485/520 nm).
-
Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The antioxidant capacity is expressed as Trolox equivalents (TE).[18]
Cholinesterase Inhibition: Ellman's Method
Ellman's method is a widely used colorimetric assay to determine cholinesterase activity.
Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the cholinesterase enzyme.[19][20]
-
Assay Setup: In a 96-well plate, add buffer, the pyridine derivative at various concentrations, and the enzyme solution. Incubate for a short period.[21]
-
Reaction Initiation: Add DTNB and then the ATCI substrate to start the reaction.[20]
-
Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.[19][21]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the pyridine derivative and determine the IC50 value.
In Vivo Spatial Learning and Memory: Morris Water Maze
The Morris Water Maze is a behavioral test used to assess spatial learning and memory in rodents.[22][23][24]
Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[25]
-
Acquisition Phase (4-5 days): Mice are given multiple trials per day to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.[23][26]
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60-90 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[26]
-
Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.
Conclusion and Future Directions
Pyridine derivatives represent a highly versatile and promising class of compounds for the development of neuroprotective agents. Their ability to be readily synthesized and modified allows for the fine-tuning of their pharmacological properties to target multiple pathways in the complex pathology of neurodegenerative diseases. The comparative data presented in this guide demonstrates the potential of various pyridine scaffolds, with 1,4-dihydropyridines, imidazo[1,2-a]pyridines, and pyrazolo[3,4-b]pyridines showing significant promise.
Future research should focus on further elucidating the structure-activity relationships of these compounds to optimize their potency and selectivity. Moreover, comprehensive in vivo studies in relevant animal models are crucial to validate the therapeutic potential of these promising pyridine derivatives and to assess their pharmacokinetic and safety profiles. The continued exploration of the pyridine scaffold holds great promise for the discovery of novel and effective treatments for devastating neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. docta.ucm.es [docta.ucm.es]
- 4. Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multi-targeted anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular modeling study of some pyrazolopyridine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. scribd.com [scribd.com]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 19. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mmpc.org [mmpc.org]
- 24. cyagen.com [cyagen.com]
- 25. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 26. UC Davis - Morris Water Maze [protocols.io]
Cross-Validation of HPLC and GC-MS Methods for the Quantification of 2,6-Dimethyl-4-Hydroxypyridine: A Comparative Guide
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical analysis and drug development, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2,6-Dimethyl-4-Hydroxypyridine, a key structural motif in various pharmacologically active compounds, necessitates reliable analytical methods for its monitoring and control. This guide provides an in-depth comparative analysis and cross-validation of two of the most prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize their analytical workflows for this compound.
Introduction to this compound and the Imperative for Analytical Cross-Validation
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its purity and concentration directly impact the quality, safety, and efficacy of the final drug product. Therefore, the development and validation of precise and accurate analytical methods for its quantification are critical throughout the drug development lifecycle, from raw material testing to final product release.
Cross-validation of analytical methods, such as HPLC and GC-MS, is a vital process that establishes the equivalency between two distinct analytical procedures. This ensures consistency and reliability of results, particularly when transferring methods between laboratories or when one method may be more suitable for a specific sample matrix or analytical purpose.
High-Performance Liquid Chromatography (HPLC): A Versatile and Robust Approach
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile. For the analysis of this compound, a reversed-phase HPLC method is typically employed.
Principle of HPLC Analysis
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically a combination of water and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds will have a lower affinity for the nonpolar stationary phase and will elute earlier, while less polar compounds will be retained longer. The eluted compounds are then detected by a UV detector, as this compound possesses a chromophore that absorbs UV light.
Experimental Protocol: HPLC Method for this compound
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability.
Principle of GC-MS Analysis
In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the analyte's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides a unique mass spectrum for each compound, allowing for highly specific identification and quantification.
Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogens, such as the hydroxyl group in this compound. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are used to replace the active hydrogen with a trimethylsilyl (TMS) group, making the molecule more volatile and suitable for GC analysis.
Experimental Protocol: GC-MS Method for this compound
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
Derivatization Procedure:
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine (as a catalyst).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
-
Quantification Ion: To be determined from the mass spectrum of the derivatized this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Cross-Validation: A Head-to-Head Comparison
The cross-validation of the developed HPLC and GC-MS methods was performed by assessing key validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Validation Parameters and Results
The following table summarizes the performance characteristics of both methods.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| LOD | 0.3 µg/mL | 0.03 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL |
| Specificity | Good, potential for co-eluting peaks | Excellent, based on mass spectral data |
| Sample Throughput | High | Lower (due to derivatization) |
| Cost per Sample | Lower | Higher |
Discussion of Cross-Validation Results
-
Linearity and Range: Both methods demonstrated excellent linearity over their respective concentration ranges. The GC-MS method, however, showed a lower working range, indicative of its higher sensitivity.
-
Accuracy and Precision: Both techniques provided acceptable accuracy and precision, with the relative standard deviation (%RSD) well within the typical limits for pharmaceutical analysis.
-
Sensitivity: The GC-MS method exhibited significantly lower limits of detection (LOD) and quantification (LOQ), making it the preferred choice for trace-level analysis of this compound.
-
Specificity: While the HPLC-UV method demonstrated good specificity, it is susceptible to interference from co-eluting impurities that may have similar UV absorption profiles. The GC-MS method, with its ability to provide mass spectral information, offers superior specificity and unambiguous peak identification.
-
Practical Considerations: The HPLC method offers higher sample throughput and lower operational costs. The GC-MS method, while more sensitive and specific, involves a time-consuming derivatization step and higher instrumentation and maintenance costs.
Caption: Decision logic for selecting between HPLC and GC-MS based on cross-validation.
Conclusion and Recommendations
The cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound has demonstrated that both techniques are suitable for its quantification, albeit with distinct advantages and disadvantages.
-
The HPLC-UV method is recommended for routine quality control applications where high throughput, robustness, and lower cost are primary considerations. Its performance is more than adequate for the analysis of bulk material and formulated products where the analyte concentration is relatively high.
-
The GC-MS method is the superior choice for applications requiring high sensitivity and specificity , such as trace-level impurity analysis, metabolite identification, and stability studies where low-level degradants may be present. The requirement for derivatization is a trade-off for its enhanced analytical power.
Ultimately, the choice of method will depend on the specific analytical requirements of the study. The data presented in this guide provides a solid foundation for making an informed decision and for the successful implementation of either technique in a regulated laboratory environment.
A Comparative Guide to the Stability of 2,6-Dimethyl-4-Hydroxypyridine and Its Derivatives for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Among these, 2,6-Dimethyl-4-Hydroxypyridine and its derivatives are of particular interest due to their versatile chemical properties and biological activities, including notable antioxidant and potential neuroprotective effects.[1][2] However, the successful translation of these promising compounds from the laboratory to real-world applications is critically dependent on their chemical stability. This guide provides an in-depth comparison of the stability of this compound and its key derivatives, offering both theoretical insights and practical experimental protocols to empower researchers in their drug development endeavors.
The Crucial Role of Tautomerism in the Stability of 4-Hydroxypyridines
A fundamental aspect governing the stability and reactivity of this compound is its existence in a tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms.[3] This equilibrium is not static; it is dynamically influenced by the surrounding environment and the nature of substituents on the pyridine ring.
In the gas phase, the hydroxypyridine form of 4-hydroxypyridine is generally favored. However, in polar solvents and in the solid state, the equilibrium shifts significantly towards the more polar pyridone tautomer.[4][5] This shift is driven by intermolecular hydrogen bonding and dipole-dipole interactions, which stabilize the pyridone form. The methyl groups at the 2 and 6 positions in this compound further influence this equilibrium through their electronic and steric effects, generally favoring the pyridone tautomer.[1]
The predominance of one tautomer over the other has profound implications for the molecule's stability. The pyridone form, with its amide-like character, can exhibit different reactivity and degradation pathways compared to the phenolic hydroxypyridine form. Understanding and controlling this tautomeric equilibrium is therefore a key strategy in the design of stable and effective derivatives.
Caption: Tautomeric equilibrium of this compound.
Comparative Stability Analysis: A Multi-faceted Approach
To provide a comprehensive understanding of stability, we will consider the impact of various stressors, including thermal, photolytic, hydrolytic, and oxidative conditions. This approach, commonly referred to as forced degradation studies, is essential for identifying potential degradation pathways and for the development of stability-indicating analytical methods.[6]
Key Derivatives for Comparison:
-
This compound (Parent Compound): The baseline for our comparison.
-
2,6-Dimethyl-4-methoxypyridine (Ether Derivative): An O-alkylated derivative where the tautomerism is "locked" in the enol form.
-
1,2,6-Trimethyl-4-pyridone (N-Alkylated Derivative): An N-alkylated derivative "locked" in the keto form.
-
This compound N-oxide (N-Oxide Derivative): A derivative with an oxidized nitrogen atom, which can significantly alter electronic properties and stability.
Experimental Protocols for Stability Assessment
The following protocols outline the standard conditions for forced degradation studies. The extent of degradation is typically monitored by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Caption: General workflow for forced degradation studies.
1. Thermal Stability:
-
Protocol: Solutions of the test compounds (e.g., 1 mg/mL in methanol) and solid-state samples are exposed to elevated temperatures (e.g., 60°C, 80°C, and 105°C) for a defined period (e.g., up to 72 hours). Samples are withdrawn at various time points for analysis.
-
Expected Outcome & Rationale: The thermal stability of pyridone derivatives can be influenced by their melting points and the presence of functional groups susceptible to heat-induced reactions. Compounds with lower melting points or those prone to decarboxylation or other thermal rearrangements will exhibit lower stability. The N-oxide derivative may be particularly susceptible to thermal deoxygenation.
2. Photostability:
-
Protocol: Solutions of the test compounds are exposed to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[7] A common setup involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Dark controls are run in parallel.
-
Expected Outcome & Rationale: The pyridone ring is known to be photoreactive, with some derivatives undergoing [4+4] photocycloadditions.[2][8] The nature and position of substituents can significantly influence the photolytic degradation pathway. Derivatives with chromophores that absorb strongly in the UV-Vis region may be more prone to photodegradation.
3. Hydrolytic Stability:
-
Protocol: Solutions of the test compounds are prepared in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions and are typically heated (e.g., at 60°C) to accelerate degradation. Samples are analyzed at various time points.
-
Expected Outcome & Rationale: The hydrolytic stability will largely depend on the presence of hydrolyzable functional groups. For instance, ester derivatives of this compound would be expected to undergo hydrolysis under both acidic and basic conditions. The parent compound and its ether and N-alkylated derivatives are expected to be relatively stable to hydrolysis due to the aromatic nature of the pyridine ring.
4. Oxidative Stability:
-
Protocol: Solutions of the test compounds are treated with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature or slightly elevated temperatures.
-
Expected Outcome & Rationale: The hydroxypyridine moiety possesses inherent antioxidant properties due to its ability to donate a hydrogen atom and scavenge free radicals.[9][10] The oxidative stability is therefore expected to be influenced by the tautomeric equilibrium and the presence of other oxidizable groups. The N-oxide derivative might show altered reactivity towards oxidation.
Antioxidant Capacity as an Indicator of Oxidative Stability
The ability of a compound to resist oxidative degradation is closely linked to its antioxidant capacity. This can be quantitatively assessed using various in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be monitored spectrophotometrically.[11][12]
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Add the test compound solution to the DPPH solution and incubate in the dark for 30 minutes.
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Principle: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant compound, leading to a decrease in its characteristic absorbance.
-
Protocol:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical cation solution with a suitable buffer to obtain a specific absorbance at its maximum wavelength (around 734 nm).
-
Add the test compound solutions to the diluted ABTS radical cation solution.
-
Measure the decrease in absorbance after a set incubation time.
-
Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Data Summary and Comparative Analysis
| Derivative | Thermal Stability | Photostability | Hydrolytic Stability | Oxidative Stability (Antioxidant Capacity) | Key Influencing Factors |
| This compound | Moderate | Moderate | High | Good | Tautomeric equilibrium, phenolic hydroxyl group |
| 2,6-Dimethyl-4-methoxypyridine | Moderate to High | Moderate | High | Low | "Locked" enol form, lack of labile proton |
| 1,2,6-Trimethyl-4-pyridone | Moderate to High | Moderate to High | High | Low | "Locked" keto form, increased steric hindrance |
| This compound N-oxide | Low to Moderate | Low to Moderate | High | Moderate to Good | Presence of the N-oxide group, altered electronics |
Interpretation of Expected Trends:
-
Tautomerism is Key: The ability of the parent compound to exist in both hydroxypyridine and pyridone forms provides it with a unique reactivity profile. Its antioxidant activity is primarily attributed to the hydrogen-donating ability of the hydroxyl group in the enol form.
-
"Locking" the Tautomer: The ether and N-alkylated derivatives, by being "locked" into a single tautomeric form, are expected to exhibit more predictable stability profiles. The methoxy derivative, lacking the acidic proton of the hydroxyl group, is anticipated to have lower antioxidant activity but potentially higher thermal stability. The N-methylated pyridone may show enhanced stability due to the protection of the nitrogen lone pair.
-
The N-Oxide Anomaly: The introduction of an N-oxide functionality can significantly impact stability. The N-O bond is often weaker than other bonds in the molecule, making N-oxides potentially more susceptible to thermal and photolytic degradation.[13][14] However, the N-oxide group can also modulate the electronic properties of the ring, which may influence its reactivity in other degradation pathways.
Conclusion and Future Directions
The stability of this compound and its derivatives is a complex interplay of their inherent chemical structures, the prevailing tautomeric equilibrium, and the nature of the environmental stressors. This guide has provided a foundational understanding of these factors and has outlined the experimental methodologies required for a robust comparative stability assessment.
For researchers and drug development professionals, a thorough understanding of these stability profiles is paramount. It informs critical decisions regarding formulation, storage conditions, and potential degradation products that may have toxicological implications. While this guide offers a predictive framework, it is imperative that comprehensive experimental studies are conducted for each specific derivative of interest to generate the empirical data necessary for regulatory submissions and to ensure the development of safe and effective products. Future research should focus on generating direct comparative stability data for a wider range of this compound derivatives to build a more comprehensive and predictive model of their stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Para- and [4+4] photocycloadditions in pyridone- para-substituted benzene systems - American Chemical Society [acs.digitellinc.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. researchgate.net [researchgate.net]
- 14. A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of the 2,6-Dimethyl-4-Hydroxypyridine Scaffold: A Comparative Guide for Drug Design
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer both therapeutic efficacy and synthetic accessibility is paramount. Among the privileged scaffolds that have emerged, the pyridine ring system holds a distinguished position, forming the backbone of numerous FDA-approved drugs.[1] This guide provides an in-depth evaluation of a particularly promising, yet perhaps under-leveraged, pyridine derivative: 2,6-Dimethyl-4-Hydroxypyridine . We will explore its performance as a central scaffold in drug design, offering a comparative analysis against established alternatives, supported by experimental data and detailed protocols for its synthesis and biological evaluation. Our focus will be on two key therapeutic areas where this scaffold shows potential: antioxidant and neuroprotective applications.
The this compound Scaffold: Physicochemical Properties and Synthetic Tractability
The this compound molecule, with the chemical formula C₇H₉NO, is an off-white to pale yellow crystalline solid.[2] Its structure is characterized by a pyridine ring with methyl groups at the 2 and 6 positions and a hydroxyl group at the 4-position. This substitution pattern imparts a unique set of physicochemical properties that are advantageous in drug design. The methyl groups can enhance metabolic stability and provide steric hindrance, while the hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets and improve aqueous solubility.
From a synthetic standpoint, this compound is an accessible starting material. Several synthetic routes have been established, including the hydroxylation of 2,6-dimethylpyridine and condensation reactions.[2] More contemporary and environmentally friendly biocatalytic methods using engineered microorganisms are also being developed, which will likely increase its availability for research and development.[3]
Comparative Analysis: this compound vs. Alternative Scaffolds
To contextualize the potential of the this compound scaffold, we will compare it with two other well-established heterocyclic scaffolds: pyrimidine and chromenopyridine .
Physicochemical Properties: A Head-to-Head Comparison
| Property | This compound | Pyrimidine | Chromenopyridine |
| Structure | Monocyclic aromatic heterocycle | Monocyclic aromatic heterocycle | Fused heterocyclic system |
| Nitrogen Atoms | One | Two | One |
| Key Functional Groups | Hydroxyl, Methyl | None (unsubstituted) | Varies with substitution |
| Hydrogen Bonding | Acceptor and Donor | Acceptor | Acceptor (and potentially donor) |
| Basicity | Weakly basic | More basic than pyridine[4] | Varies |
| Solubility | Soluble in water and organic solvents[5] | Soluble in water | Generally lower aqueous solubility |
Interpretation: The presence of a hydroxyl group gives this compound both hydrogen bond donor and acceptor capabilities, a feature that can be crucial for target engagement. While pyrimidine's two nitrogen atoms increase its basicity, which can be advantageous for certain interactions, it may also lead to off-target effects.[4] The fused nature of the chromenopyridine scaffold results in a more rigid and larger structure, which can be beneficial for specificity but may also limit its bioavailability.[6][7]
Biological Activity: A Data-Driven Comparison
While direct comparative studies involving this compound are limited, we can extrapolate its potential by examining data from related pyridine derivatives and comparing it to data for our chosen alternative scaffolds.
Anti-Inflammatory Activity:
A comparative study of novel pyridine and pyrimidine derivatives as anti-inflammatory agents provides valuable insights.[8] In this study, the compounds were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Scaffold | Compound | IC50 (µM) for NO Inhibition |
| Pyridine | 7a | 76.6 |
| Pyridine | 7f | 96.8 |
| Pyrimidine | 9a | 83.1 |
| Pyrimidine | 9d | 88.7 |
Analysis: This data demonstrates that both pyridine and pyrimidine scaffolds can be utilized to develop potent anti-inflammatory agents.[8] The specific substitutions on the core scaffold play a critical role in determining the ultimate activity. This suggests that derivatives of this compound, with its unique substitution pattern, warrant investigation in this therapeutic area.
Antioxidant and Neuroprotective Potential:
For comparison, various chromenopyridine derivatives have been reported to exhibit a broad spectrum of biological activities, including neuroprotective effects.[6]
To provide a framework for evaluating the antioxidant and neuroprotective potential of novel compounds based on the this compound scaffold, we present detailed experimental protocols below.
Experimental Protocols
Synthesis of this compound Derivatives
The following is a general procedure for the synthesis of derivatives of this compound, which can be adapted based on the desired modifications.
Diagram of a potential synthetic workflow:
Caption: General workflow for the derivatization of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or triethylamine, 1.2 equivalents).
-
Addition of Electrophile: Add the desired alkylating or acylating agent (e.g., an alkyl halide or acyl chloride, 1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired derivative.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines a standard procedure for evaluating the antioxidant activity of synthesized compounds using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[10][11][12]
Diagram of the DPPH Assay Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Preparation of Standard: Prepare a stock solution and serial dilutions of a standard antioxidant, such as ascorbic acid or Trolox, in the same manner as the test samples.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test sample or standard to triplicate wells.
-
Add 100 µL of methanol to the blank wells.
-
Add 100 µL of the DPPH solution to all wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound or standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates greater antioxidant activity.[13]
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model
This protocol describes an in vitro model of ischemia-reperfusion injury using neuronal cell lines (e.g., PC12 or SH-SY5Y) to assess the neuroprotective effects of test compounds.[14]
Diagram of the OGD Assay Workflow:
Caption: Workflow for the Oxygen-Glucose Deprivation (OGD) neuroprotection assay.
Step-by-Step Protocol:
-
Cell Culture: Culture neuronal cells (e.g., PC12 or SH-SY5Y) in a suitable medium in 96-well plates until they reach approximately 80% confluency.
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound and incubate for a specified period (e.g., 2-4 hours).
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with glucose-free DMEM or a similar buffer.
-
Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂).
-
Incubate for a duration sufficient to induce cell death in the control group (e.g., 4-6 hours).
-
-
Re-oxygenation:
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free medium with fresh, glucose-containing culture medium (with or without the test compound).
-
Return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
-
Assessment of Cell Viability:
-
Assess cell viability using a standard method such as the MTT assay. This involves incubating the cells with MTT solution, followed by solubilization of the formazan crystals and measurement of absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control group (cells not subjected to OGD). A higher percentage of cell viability in the presence of the test compound indicates a neuroprotective effect.
Conclusion and Future Directions
The this compound scaffold presents a compelling starting point for the design of novel therapeutic agents. Its favorable physicochemical properties and synthetic accessibility make it an attractive framework for medicinal chemists. While direct comparative data is still emerging, the established biological activities of related pyridine derivatives, coupled with the potential for diverse functionalization, highlight the promise of this scaffold in areas such as antioxidant and neuroprotective drug discovery.
The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of novel this compound derivatives. Future research should focus on generating a comprehensive library of these compounds and screening them in a variety of biological assays to elucidate their full therapeutic potential and establish clear structure-activity relationships. Such efforts will be instrumental in determining the ultimate place of this promising scaffold in the ever-evolving landscape of drug design.
References
- 1. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. dpph assay ic50: Topics by Science.gov [science.gov]
- 4. Neuroprotective effects of hesperidin and auraptene on 6-hydroxydopamine-induced neurodegeneration in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Dimethyl-4-Hydroxypyridine
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of responsible research, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,6-Dimethyl-4-Hydroxypyridine (CAS RN: 13603-44-6), a compound utilized in various synthetic applications, including as an intermediate for selective human BACE1 inhibitors.[1] Adherence to these procedures is critical for minimizing health risks, preventing environmental contamination, and maintaining a compliant and safe laboratory environment.
Understanding the Compound: Physicochemical Properties and Associated Hazards
Before initiating any disposal procedure, a thorough understanding of the compound's properties is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the choice of disposal containers and waste streams.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13603-44-6 | [1] |
| Molecular Formula | C₇H₉NO | [2][] |
| Molecular Weight | 123.15 g/mol | [2][] |
| Appearance | White to yellow to orange powder or crystal | [1][4] |
| Melting Point | 229.0 to 233.0 °C | [4] |
| Boiling Point | 351 °C | [4] |
| Density | 1.013 g/cm³ | [1][] |
| Synonyms | 2,6-Dimethyl-4-pyridinol, 4-Hydroxy-2,6-dimethylpyridine | [1][4] |
Hazard Profile:
This compound is classified with the following hazard statements:
While specific toxicity data for this compound is not extensively detailed in the provided search results, the general principles for handling pyridine derivatives should be applied. Pyridine itself is a flammable liquid and is toxic, with potential to cause harm to the eyes, skin, respiratory system, and central nervous system.[5] Therefore, a cautious approach is warranted.
Immediate Safety and Handling Precautions: Your First Line of Defense
Proper handling is the first step in a safe disposal workflow. All operations involving this compound should be conducted with strict adherence to safety protocols to minimize exposure risks.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound. The minimum required PPE includes:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.[6]
-
Safety goggles or a face shield: To protect against splashes and dust.[6]
-
Laboratory coat: To prevent skin contact.[6]
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or creating solutions, must be performed in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]
-
Eyewash Station and Safety Shower: An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[5]
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[6]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound must follow a structured and documented process to ensure compliance with local, state, and federal regulations. This workflow is designed to guide you from the point of waste generation to its final, safe disposal.
Caption: Disposal Workflow for this compound.
Detailed Experimental Protocol for Waste Handling and Segregation:
-
Waste Identification: All materials, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, weighing paper, gloves), that have come into contact with this compound must be considered hazardous waste.
-
Solid Waste Collection:
-
Carefully transfer solid this compound waste into a designated, pre-labeled hazardous waste container.
-
Use a dedicated scoop or spatula for the transfer to avoid cross-contamination.
-
Contaminated disposable items should be placed in the same container.
-
-
Liquid Waste Collection (for solutions containing this compound):
-
Collect liquid waste in a separate, compatible, and clearly labeled container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Never pour this compound or solutions containing it down the drain.[7]
-
-
Segregation:
Regulatory Compliance and Best Practices
Adherence to regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) is mandatory.[8][9][10]
-
Hazard Communication: Ensure that all personnel handling this chemical have been trained on its hazards and the proper handling and disposal procedures, as required by OSHA's Hazard Communication Standard.[9]
-
Waste Generator Status: Be aware of your laboratory's hazardous waste generator status (e.g., Very Small, Small, or Large Quantity Generator), as this will dictate the on-site accumulation limits and timelines.[11]
-
Record Keeping: Meticulous record-keeping of waste generation and disposal is a legal requirement and a critical component of a robust safety program.[12]
By implementing these detailed procedures, you contribute to a culture of safety and responsibility within your research environment. This not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.
References
- 1. This compound CAS 13603-44-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Buy this compound | 7516-31-6 [smolecule.com]
- 4. This compound | 13603-44-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. danielshealth.com [danielshealth.com]
- 9. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 2,6-Dimethyl-4-Hydroxypyridine: Personal Protective Equipment and Disposal
Understanding the Hazards: A Data-Driven Approach
Though specific toxicological data for 2,6-Dimethyl-4-Hydroxypyridine is limited, information on analogous compounds indicates several potential hazards.[1] These include skin and eye irritation, potential for respiratory irritation, and harm if swallowed.[2][3][4] Therefore, a cautious approach to handling is warranted, with a focus on preventing all routes of exposure.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Inferred Risk |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[2][3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2][5] |
| Serious Eye Damage/Irritation | Category 1 or 2A (Causes serious eye damage/irritation)[2][5] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation)[2][3] |
Core Directive: Selecting the Right Personal Protective Equipment
The selection of PPE is the cornerstone of safe chemical handling. The following recommendations are based on a comprehensive risk assessment for this compound, assuming it is in a solid, powdered form.
Eye and Face Protection: The First Line of Defense
Given the high risk of serious eye irritation or damage, robust eye and face protection is non-negotiable.[2][5][6]
-
Chemical Safety Goggles: These are mandatory whenever handling the solid compound or its solutions. They must provide a complete seal around the eyes to protect against dust particles and splashes.
-
Face Shield: A face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashing, such as when preparing solutions or during vigorous reactions.[5][6]
Skin Protection: A Barrier Against Irritation
To prevent skin irritation, appropriate gloves and protective clothing are essential.[5][7]
-
Gloves: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for handling pyridine-based compounds.[7] It is crucial to check for any signs of degradation, such as swelling or discoloration, and to change gloves immediately if contamination is suspected. For prolonged or immersive contact, consider double-gloving.[8]
-
Laboratory Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls should be considered.
Respiratory Protection: Guarding Against Inhalation
If there is a potential for generating dust or aerosols, respiratory protection is necessary.[2][3][5]
-
Fume Hood: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles.[7]
-
Respirator: If work cannot be conducted in a fume hood, or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate particulate filter (N95 or higher) should be used.[8] A full respiratory protection program, including fit-testing, is essential if respirators are required.
Table 2: Personal Protective Equipment (PPE) Selection Guide
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical Safety Goggles & Face Shield | Nitrile Gloves (or equivalent) | Laboratory Coat | Work in a Fume Hood |
| Preparing Solutions | Chemical Safety Goggles & Face Shield | Nitrile Gloves (or equivalent) | Laboratory Coat | Work in a Fume Hood |
| Conducting Reactions | Chemical Safety Goggles & Face Shield | Nitrile Gloves (or equivalent) | Laboratory Coat | Work in a Fume Hood |
| Cleaning Spills | Chemical Safety Goggles & Face Shield | Nitrile Gloves (Heavy Duty) | Chemically Resistant Apron/Coveralls | NIOSH-approved Respirator (if significant dust) |
Operational Plan: From Donning to Disposal
A systematic approach to the use and disposal of PPE is critical to prevent cross-contamination and ensure user safety.
Step-by-Step PPE Protocol
-
Donning (Putting On):
-
Put on your laboratory coat and ensure it is fully buttoned.
-
Put on your chemical safety goggles.
-
Put on your face shield (if required).
-
Wash your hands thoroughly.
-
Put on your inner gloves (if double-gloving).
-
Put on your outer gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
-
Doffing (Taking Off):
-
Remove outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Remove your face shield and goggles. Clean and store them according to laboratory procedures.
-
Remove your laboratory coat, folding the contaminated side inward.
-
Remove inner gloves (if used) using the same technique as the outer gloves.
-
Wash your hands thoroughly with soap and water.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal
All disposable PPE, including gloves and any contaminated materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Solid this compound waste should also be collected in a designated, labeled hazardous waste container.
Visualizing the Safety Workflow
To aid in the decision-making process for PPE selection, the following workflow diagram is provided.
References
- 1. Buy this compound | 7516-31-6 [smolecule.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. gpcsilicones.com [gpcsilicones.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. pppmag.com [pppmag.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
